Tco-peg11-tco
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H76N2O15 |
|---|---|
Molecular Weight |
849.1 g/mol |
IUPAC Name |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C42H76N2O15/c45-41(58-39-11-7-3-1-4-8-12-39)43-15-17-47-19-21-49-23-25-51-27-29-53-31-33-55-35-37-57-38-36-56-34-32-54-30-28-52-26-24-50-22-20-48-18-16-44-42(46)59-40-13-9-5-2-6-10-14-40/h1-3,5,39-40H,4,6-38H2,(H,43,45)(H,44,46)/b3-1+,5-2+/t39-,40-/m1/s1 |
InChI Key |
UFMPFHFDLSVEFN-XBAJODHPSA-N |
Isomeric SMILES |
C1C[C@@H](CC/C=C/C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)O[C@@H]2CC/C=C/CCC2 |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism and Application of TCO-PEG11-TCO
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCO-PEG11-TCO is a homobifunctional crosslinker that has emerged as a powerful tool in bioconjugation, drug delivery, and proteomics. Its utility is centered on the principles of bioorthogonal chemistry, specifically the inverse-electron demand Diels-Alder (iEDDA) reaction. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailed experimental protocols for its use, and a summary of its key quantitative data. Furthermore, it visualizes the fundamental reaction mechanism and its application in a sophisticated PROTAC (Proteolysis Targeting Chimera) system, offering a deeper understanding for researchers in the field.
Core Mechanism of Action: The Inverse-Electron Demand Diels-Alder (iEDDA) Reaction
The fundamental mechanism of action for this compound is the bioorthogonal "click" reaction between its trans-cyclooctene (B1233481) (TCO) moieties and a tetrazine-functionalized molecule.[1][2] This reaction is a [4+2] cycloaddition where the electron-deficient tetrazine (diene) reacts with the strained, electron-rich TCO (dienophile).[1][2] The reaction is exceptionally fast and highly selective, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts like copper.[1] This biocompatibility makes it ideal for use in complex biological systems, including live cells. The reaction results in the formation of a stable dihydropyridazine (B8628806) linkage, with the only byproduct being nitrogen gas.[1]
The polyethylene (B3416737) glycol (PEG) 11-unit spacer is a key feature of the this compound linker. This hydrophilic spacer enhances the solubility of the linker and conjugated molecules in aqueous environments, reduces aggregation, and minimizes steric hindrance, thereby facilitating efficient conjugation.[1]
Quantitative Data
The efficiency and speed of the TCO-tetrazine ligation are key advantages. The following tables summarize the available quantitative data for this compound and the general TCO-tetrazine reaction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₂H₇₆N₂O₁₅ | [1][3] |
| Molecular Weight | 849.07 g/mol | [1][3] |
| Purity | >90% - >96% | [1][4] |
| Physical Form | Colorless oil | [1] |
| Solubility | DCM, THF, Acetonitrile, DMF, DMSO | [1] |
| Storage | -20°C, avoid light | [1] |
Table 2: Reaction Kinetics and Conditions for TCO-Tetrazine Ligation
| Parameter | Value | Conditions | Source |
| Second-Order Rate Constant (k) | >800 M⁻¹s⁻¹ | General TCO-tetrazine reaction | [5] |
| Reaction Time for Conjugation | 30 - 60 minutes | At 5-10 µM protein concentrations | [5] |
| Conjugation Efficiency | >99% | For limiting protein in protein-protein conjugation | [6] |
| Optimal Reaction pH | 7.2 - 8.0 | Amine-free buffers (e.g., PBS) | [7] |
| Reaction Temperature | Room Temperature or 4°C | Application dependent | [5] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in bioconjugation. These should be optimized for specific applications.
Protocol 1: Two-Step Homobifunctional Crosslinking of Two Tetrazine-Modified Proteins
This protocol describes the use of this compound to link two different proteins that have been pre-functionalized with tetrazine moieties.
Materials:
-
This compound
-
Tetrazine-modified Protein A
-
Tetrazine-modified Protein B
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF
-
Spin desalting columns
Procedure:
-
Preparation of Reagents:
-
Allow this compound to warm to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
-
First Ligation Step:
-
In a reaction tube, combine the Tetrazine-modified Protein A with a molar excess of this compound in the reaction buffer. The exact molar ratio should be optimized, but a 1:5 to 1:10 ratio (Protein A:Linker) is a common starting point.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Remove the excess, unreacted this compound using a spin desalting column equilibrated with the reaction buffer.
-
-
Second Ligation Step:
-
To the purified Protein A-PEG11-TCO conjugate, add the Tetrazine-modified Protein B. A slight molar excess of Protein B (e.g., 1.2 to 1.5-fold) can be used to ensure complete conjugation of the Protein A-linker intermediate.
-
Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
-
Purification and Analysis:
-
The final protein-protein conjugate can be purified from excess Protein B using size exclusion chromatography (SEC) if necessary.
-
Analyze the resulting conjugate by SDS-PAGE and/or mass spectrometry to confirm successful ligation.
-
Application in PROTAC Technology
This compound is an effective linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The bioorthogonal nature of the TCO-tetrazine ligation allows for the modular and efficient assembly of PROTACs. For instance, a warhead (targeting the protein of interest) can be functionalized with a tetrazine, and an E3 ligase ligand can be attached to another tetrazine. The this compound linker can then be used to conjugate these two components.
A more advanced application involves a "click-to-release" strategy for targeted PROTAC activation. In this approach, an inactive PROTAC prodrug is functionalized with a TCO group. This prodrug can circulate systemically with minimal activity. A separate targeting moiety (e.g., a peptide that binds to a specific cell surface receptor) is functionalized with a tetrazine. When the targeting moiety localizes to the desired cells and the TCO-prodrug is administered, the in-situ iEDDA reaction occurs, releasing the active PROTAC specifically at the target site. This strategy enhances the therapeutic window by minimizing off-target effects.
Conclusion
This compound is a versatile and highly efficient homobifunctional crosslinker with significant applications in life sciences. Its mechanism of action, rooted in the rapid and bioorthogonal TCO-tetrazine iEDDA reaction, allows for precise and robust conjugation of biomolecules in complex biological environments. The integrated PEG11 spacer further enhances its utility by improving solubility and reducing steric hindrance. As demonstrated by its application in advanced PROTAC design, this compound offers researchers a powerful tool for developing novel therapeutics and research reagents. This guide provides the foundational knowledge for harnessing the potential of this valuable chemical linker.
References
TCO-PEG11-TCO: A Technical Guide to its Application in Bioorthogonal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG11-TCO is a homobifunctional crosslinker that plays a pivotal role in modern bioconjugation and biomedical research. This molecule features two terminal trans-cyclooctene (B1233481) (TCO) groups separated by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. The TCO moieties are highly reactive dienophiles in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with 1,2,4,5-tetrazines. This "click chemistry" reaction is characterized by its exceptional speed, high specificity, and biocompatibility, allowing for the efficient formation of stable covalent bonds under mild, aqueous conditions.[1]
The PEG11 linker enhances the solubility of the molecule in aqueous buffers, reduces aggregation, and minimizes steric hindrance, making this compound a versatile tool for a range of applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs), the development of antibody-drug conjugates (ADCs) and other drug delivery systems, and the formation of biocompatible hydrogels.[1][2]
Core Applications in Research
Proteolysis Targeting Chimeras (PROTACs)
This compound is commercially available as a PEG-based linker for the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, and its length and composition can significantly impact the efficacy of the resulting degrader.
While specific examples of PROTACs synthesized using the this compound linker and their corresponding degradation data are not extensively detailed in the currently available literature, the principle of its use lies in a modular, click-chemistry-based approach to PROTAC assembly. A tetrazine-functionalized target-binding ligand and a tetrazine-functionalized E3 ligase-binding ligand can be readily conjugated to the two TCO ends of the this compound linker.
Logical Workflow for PROTAC Synthesis using this compound:
References
TCO-PEG11-TCO: A Homobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG11-TCO is a homobifunctional crosslinker that has emerged as a powerful tool in the field of bioconjugation and drug development. Its structure features two terminal trans-cyclooctene (B1233481) (TCO) groups connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of eleven ethylene (B1197577) glycol units. This unique architecture allows for the efficient and specific crosslinking of molecules functionalized with tetrazine moieties through a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.
This guide provides a comprehensive overview of the structure, chemical properties, and applications of this compound, with a focus on providing practical information for its use in research and development.
Structure and Chemical Properties
The this compound molecule is characterized by its two reactive TCO ends and a flexible, water-soluble PEG spacer. The TCO group is a strained alkene that exhibits exceptional reactivity towards tetrazines, while the PEG linker enhances solubility, reduces aggregation, and minimizes steric hindrance during conjugation.[1]
Chemical Structure
Caption: General structure of this compound.
Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₄₂H₇₆N₂O₁₅ | [1] |
| Molecular Weight | 849.06 g/mol | [1] |
| Purity | >90% | [1] |
| Physical Form | Colorless oil | [1] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [1] |
| Storage Conditions | -20°C, avoid light | [1] |
Chemical Reactivity and Properties
The utility of this compound is primarily derived from the highly efficient and bioorthogonal iEDDA reaction between its TCO moieties and a tetrazine.
Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition
The reaction between a TCO and a tetrazine is a [4+2] cycloaddition where the tetrazine acts as the electron-deficient diene and the TCO acts as the electron-rich dienophile. This reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly at low concentrations and under mild, aqueous conditions without the need for a catalyst.[2][3][4] The reaction forms a stable dihydropyridazine (B8628806) linkage and releases nitrogen gas as the only byproduct.[2]
Caption: The iEDDA reaction between TCO and tetrazine.
Reaction Kinetics
The iEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants ranging from 1 to 1 x 10⁶ M⁻¹s⁻¹.[2] The exact rate is dependent on the specific structures of the TCO and tetrazine derivatives.
| Reactants | Rate Constant (k) | Reference |
| General TCO and Tetrazine | > 800 M⁻¹s⁻¹ | [3][4] |
| Dipyridal Tetrazine and TCO | 2000 (±400) M⁻¹s⁻¹ | |
| Methyl-substituted Tetrazines with TCO | ~1000 M⁻¹s⁻¹ | |
| Hydrogen-substituted Tetrazines with TCO | up to 30,000 M⁻¹s⁻¹ | |
| s-TCO with 3,6-dipyridyl-s-tetrazine | (3,300 ± 40) x 10³ M⁻¹s⁻¹ | [5] |
Stability
The TCO group is stable in aqueous buffers for extended periods, with reports indicating stability for weeks at 4°C and a pH of 7.5.[3] However, it is sensitive to light and can isomerize to the less reactive cis-cyclooctene (CCO) form.[6] Therefore, it is crucial to store TCO-containing reagents, including this compound, at -20°C and protected from light.[1]
Experimental Protocols
The following provides a generalized protocol for a typical bioconjugation experiment using this compound to crosslink two different proteins (Protein A and Protein B) that have been functionalized with tetrazine groups.
Materials
-
Tetrazine-functionalized Protein A
-
Tetrazine-functionalized Protein B
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer
-
Quenching Reagent (optional, e.g., a small molecule tetrazine)
-
Spin desalting columns for buffer exchange and purification
Experimental Workflow
Caption: General workflow for protein-protein conjugation.
Detailed Procedure
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM. This solution should be prepared fresh before each use.
-
Prepare tetrazine-functionalized proteins: Ensure that both Protein A and Protein B, functionalized with tetrazine groups, are in an appropriate reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. If the protein solutions contain primary amines (e.g., from Tris or glycine (B1666218) buffers), perform a buffer exchange into PBS.
-
Initiate the crosslinking reaction:
-
In a microcentrifuge tube, combine equimolar amounts of tetrazine-functionalized Protein A and tetrazine-functionalized Protein B.
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein mixture. The optimal molar ratio may need to be determined empirically.
-
-
Incubate the reaction: Gently mix the reaction and incubate at room temperature for 30 to 60 minutes. For some applications, incubation can be performed at 4°C for a longer duration (e.g., 2 hours to overnight).
-
Quench the reaction (optional): To stop the reaction and consume any unreacted TCO groups, a small molecule tetrazine can be added in excess.
-
Purify the conjugate: Remove excess this compound and other small molecules by passing the reaction mixture through a spin desalting column.
-
Analyze the conjugate: The formation of the crosslinked protein conjugate can be confirmed by techniques such as SDS-PAGE (observing a band shift to a higher molecular weight), size exclusion chromatography (SEC), and mass spectrometry.
Applications
The unique properties of this compound make it a versatile tool for a wide range of applications in research and drug development.
-
PROTACs Synthesis: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.
-
Antibody-Drug Conjugates (ADCs): The bioorthogonal nature of the TCO-tetrazine ligation allows for the site-specific conjugation of cytotoxic drugs to antibodies, leading to the development of more effective and less toxic ADCs.
-
Molecular Imaging: The fast kinetics of the iEDDA reaction are advantageous for in vivo imaging applications, such as pretargeted imaging, where a TCO-modified targeting molecule (e.g., an antibody) is administered first, followed by a smaller, tetrazine-labeled imaging agent.[7]
-
Biomolecule Labeling and Crosslinking: this compound can be used to label and crosslink a variety of biomolecules, including proteins, peptides, and nucleic acids, for studying their interactions and functions.
-
Surface Modification: The TCO groups can be used to immobilize biomolecules onto surfaces for applications in biosensors and diagnostics.
Conclusion
This compound is a valuable and versatile homobifunctional linker for researchers and drug development professionals. Its key advantages, including high reactivity, specificity, and biocompatibility, stem from the unique properties of the TCO-tetrazine iEDDA cycloaddition. The hydrophilic PEG spacer further enhances its utility by improving solubility and reducing steric hindrance. By understanding its chemical properties and following established protocols, scientists can effectively utilize this compound to advance their research in areas ranging from fundamental biological studies to the development of novel therapeutics and diagnostics.
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. broadpharm.com [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Harnessing the bioorthogonal inverse electron demand Diels-Alder cycloaddition for pretargeted PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
principle of TCO-tetrazine click chemistry
An In-depth Technical Guide to TCO-Tetrazine Click Chemistry: Principles and Protocols
Introduction
Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the specific chemical modification of biomolecules in their native environment. Among the most powerful bioorthogonal reactions is the TCO-tetrazine ligation, a cornerstone of "click chemistry".[1] This reaction, based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding rapidly without the need for a catalyst.[1][2][3][4] Its remarkable efficiency at low concentrations makes it an invaluable tool for researchers, scientists, and drug development professionals in applications ranging from live-cell imaging and antibody-drug conjugation (ADCs) to pre-targeted radioimmunotherapy.[4][5][6]
Core Principle: The Inverse-Electron-Demand Diels-Alder Reaction
The ligation between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) (Tz) is a multi-step cycloaddition.[1] The core mechanism involves two key stages:
-
[4+2] Cycloaddition: The reaction is initiated by an inverse-electron-demand Diels-Alder cycloaddition.[7][8] In this step, the highly strained, electron-rich TCO acts as the dienophile, while the electron-deficient tetrazine serves as the diene.[1][9] This cycloaddition forms a highly unstable tricyclic intermediate.[1]
-
Retro-Diels-Alder Reaction: The unstable intermediate rapidly and irreversibly undergoes a retro-Diels-Alder reaction, eliminating a molecule of dinitrogen (N₂).[10] This step is the driving force for the reaction's irreversibility and results in the formation of a stable dihydropyridazine (B8628806) product.[1][4] The final product can then undergo further tautomerization and oxidation.[1][8]
The reaction's progress can often be monitored visually or spectroscopically by the disappearance of the tetrazine's characteristic color, which corresponds to the loss of its absorbance in the 510-550 nm range.[10][11]
Quantitative Data: Kinetics and Conditions
The TCO-tetrazine ligation is renowned for having one of the fastest reaction rates of any bioorthogonal reaction, with second-order rate constants (k₂) spanning from 10³ to over 10⁶ M⁻¹s⁻¹.[1][5] This rapid kinetics allows for efficient labeling even at low micromolar or nanomolar concentrations, which is critical for minimizing toxicity in in vivo applications.[1][4] The reaction rate is influenced by the specific structures of the TCO and tetrazine derivatives, including their ring strain and electronic substituents.[11]
Table 1: Second-Order Rate Constants (k₂) for Various TCO-Tetrazine Pairs
| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |
|---|---|---|---|
| TCO | Dipyridal tetrazine | 2,000 (±400) | 9:1 Methanol/Water |
| TCO | Methyl-substituted tetrazines | ~1,000 | Aqueous Media |
| TCO | Hydrogen-substituted tetrazines | up to 30,000 | Aqueous Media |
| ATTO-tetrazines | TCO | up to 1,000 | Aqueous Media[2] |
| s-TCO | 4-(6-methyl-s-tetrazin-3-yl)aminophenylalanine | 880 (in vitro), 330 (in E. coli) | Aqueous Media[12] |
| d-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 (±15,000) | Pure Water, 25°C[13][14] |
| Cyclopropane-fused TCO | Not specified | 3,300,000 (±40,000) | H₂O, 25°C[13][14] |
Table 2: General Reaction Parameters
| Parameter | Value / Condition | Notes |
|---|---|---|
| Reaction pH | 6.0 - 9.0 | Optimal for ligation in PBS buffer.[2][10] For TCO-NHS ester reactions with amines, a pH of 7-9 is recommended.[2] |
| Reaction Temperature | Room Temperature (25°C), 37°C, or 4°C | Reaction proceeds well across a range of temperatures.[2] Lower temperatures may require longer incubation times.[2] |
| Reaction Time | 10 minutes - 2 hours | Varies based on reactant concentration and specific derivatives used.[2] Protein conjugations are often complete within 30-60 minutes.[2] |
| Solvents | Aqueous buffers (e.g., PBS), Organic solvents (e.g., DMSO, DMF) | The reaction is robust and proceeds in a wide variety of solvents.[10][11] |
Experimental Protocols
The versatility of the TCO-tetrazine ligation is demonstrated by its broad applicability. Below are detailed methodologies for key experimental applications.
Protocol 1: General Protein-Protein Conjugation
This protocol describes the functionalization of two separate proteins with TCO and tetrazine, respectively, followed by their conjugation.[2][10]
Materials:
-
Protein A and Protein B
-
TCO-PEGx-NHS ester
-
Methyl-tetrazine-PEGx-NHS ester
-
1M Sodium Bicarbonate (NaHCO₃)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Anhydrous DMSO or DMF
-
Spin desalting columns
Methodology:
-
Protein Preparation: If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.[2] Adjust protein concentration to 1-5 mg/mL.[15]
-
TCO Functionalization (Protein A):
-
To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.[2]
-
Prepare a 10-20 mM stock solution of TCO-PEGx-NHS ester in anhydrous DMSO.[16]
-
Add a 10-20 fold molar excess of the TCO-NHS ester stock to the protein solution.[2][16]
-
Incubate for 60 minutes at room temperature with gentle mixing.[2][10]
-
Purify the TCO-labeled protein using a spin desalting column equilibrated with PBS.[10][16]
-
-
Tetrazine Functionalization (Protein B):
-
Repeat step 2 using Protein B and methyl-tetrazine-PEGx-NHS ester.[10]
-
-
Conjugation:
-
Analysis: The final conjugate is ready for use. The reaction can be monitored by the disappearance of the tetrazine's color.[10] If necessary, the final conjugate can be purified from unreacted components by size-exclusion chromatography.[2]
Protocol 2: Pre-targeted Live-Cell Imaging
This protocol uses a two-step "pre-targeting" strategy, where a TCO-modified antibody first binds to a cellular target, followed by the addition of a tetrazine-fluorophore for imaging.[16] This approach minimizes background fluorescence from unbound probes.[16]
Materials:
-
Cells expressing the target of interest
-
TCO-labeled antibody specific to the target
-
Fluorogenic tetrazine-dye (e.g., Cy5-Tetrazine)
-
Live-cell imaging medium
-
Fluorescence microscope
Methodology:
-
Pre-targeting:
-
Incubate cells with the TCO-labeled antibody (e.g., 10-100 nM in imaging medium) for 30-60 minutes at 37°C to allow for target binding.[16]
-
-
Washing:
-
Gently wash the cells 2-3 times with fresh, pre-warmed imaging medium to remove any unbound TCO-antibody.[16]
-
-
Ligation and Imaging:
-
Prepare a staining solution of the fluorogenic tetrazine-dye (e.g., 1-5 µM in imaging medium).[16]
-
Add the staining solution to the cells.
-
Immediately begin acquiring images using a fluorescence microscope with the appropriate filter sets.[16] The fluorescent signal will develop rapidly as the ligation occurs.[16] Time-lapse imaging can be used to monitor the process.[16]
-
Protocol 3: Antibody-Drug Conjugate (ADC) Development
This protocol outlines the creation of an ADC using a tetrazine-linker to attach a TCO-modified payload to an antibody.[6]
Materials:
-
Antibody (e.g., Trastuzumab)
-
Heterobifunctional linker (e.g., Me-Tz-PEG4-COOH)
-
Activation reagents: EDC and Sulfo-NHS
-
TCO-modified cytotoxic payload
-
Buffers: Activation Buffer (0.1M MES, pH 5.0-6.0), Coupling Buffer (PBS, pH 7.2-7.5), Quenching Solution (1M Tris-HCl, pH 8.0)
-
Desalting and Size Exclusion Chromatography (SEC) columns
Methodology:
-
Antibody-Tetrazine Functionalization:
-
Activate the carboxyl group of the Me-Tz-PEG4-COOH linker using EDC and Sulfo-NHS in Activation Buffer.
-
Add the activated linker to the antibody in Coupling Buffer. The NHS ester will react with primary amines (lysine residues) on the antibody to form a stable amide bond.
-
Incubate to allow conjugation.
-
Quench the reaction with the Quenching Solution to consume unreacted linker.
-
Purify the resulting tetrazine-modified antibody via a desalting column.[6]
-
-
iEDDA Ligation:
-
Add the TCO-modified payload to the purified tetrazine-antibody. A slight molar excess of the payload (e.g., 1.5 equivalents) is often used.[6]
-
Incubate to allow the click reaction to proceed to completion.
-
-
Purification:
-
Purify the final ADC from excess payload and byproducts using SEC or another appropriate method.[6]
-
This ADC can then be used for targeted drug delivery. For example, a Trastuzumab-ADC would target HER2-overexpressing cancer cells, delivering the cytotoxic payload specifically to the tumor site.[6]
Conclusion
The TCO-tetrazine click chemistry reaction is a powerful and versatile tool for chemical biology and drug development.[1] Its exceptionally fast kinetics, high specificity, and ability to proceed under mild, physiological conditions make it ideal for a wide range of applications where precision and efficiency are paramount.[1] From elucidating complex biological pathways through live-cell imaging to developing next-generation targeted therapeutics like ADCs, the TCO-tetrazine ligation continues to be a technology of choice for researchers at the interface of chemistry and biology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. interchim.fr [interchim.fr]
- 16. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Bioorthogonal Reactivity of TCO-PEG11-TCO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioorthogonal reactivity of TCO-PEG11-TCO, a homobifunctional linker increasingly utilized in bioconjugation, drug delivery, and advanced imaging applications. This document details the core principles of its reactivity, quantitative data on performance, experimental protocols, and key applications in the field.
Introduction to this compound and Bioorthogonal Chemistry
This compound is a chemical linker molecule featuring two trans-cyclooctene (B1233481) (TCO) moieties connected by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. The TCO groups are the reactive handles that participate in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazine partners.[1] This "click chemistry" reaction is renowned for its exceptional speed, high specificity, and biocompatibility, as it proceeds rapidly under physiological conditions without the need for toxic catalysts.[2][3]
The PEG11 spacer imparts several advantageous properties, including increased hydrophilicity, which can reduce aggregation of conjugated biomolecules and improve their solubility in aqueous buffers.[4] The length of the PEG chain also provides a flexible spacer that can minimize steric hindrance during conjugation.[4] this compound is particularly valuable as a homobifunctional crosslinker, enabling the dimerization of proteins or the assembly of complex bioconjugates.[5][6]
Key Features of TCO-Tetrazine Ligation:
-
Exceptional Kinetics: The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[7][8] This allows for efficient labeling and conjugation at very low concentrations.[2]
-
High Specificity: TCO and tetrazine groups are highly selective for each other and do not cross-react with native biological functionalities, ensuring precise and predictable conjugations.[1]
-
Biocompatibility: The reaction occurs under mild, physiological conditions (pH, temperature) and does not require cytotoxic copper catalysts, making it suitable for use in living systems.[1][2]
-
Stability: The resulting dihydropyridazine (B8628806) linkage is stable under physiological conditions.[1]
Quantitative Data on this compound Reactivity and Stability
While specific kinetic data for the this compound linker is not extensively published, the reactivity is governed by the TCO moiety. The following tables summarize the known quantitative data for TCO-tetrazine reactions and the general stability of TCO-containing molecules.
Table 1: Reaction Kinetics of TCO with Tetrazine Derivatives
| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| trans-Cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | Aqueous Buffer |
| General TCO | Tetrazine | > 800 | Mild Buffer Conditions |
| TCO | 3,6-diphenyl-s-tetrazine | 26,000 | PBS, 37°C |
| Highly Strained TCOs | Tetrazines | Up to 10^6 | Aqueous Solution |
Note: The reaction rate is dependent on the specific structures of both the TCO and the tetrazine derivative.[3][4][8][9]
Table 2: Stability Profile of this compound
| Condition | Observation | Recommendation |
| Storage (Solid) | Stable for months to years when stored at -20°C, protected from light and moisture. | Store desiccated at -20°C. |
| Aqueous Buffers | Generally stable for weeks at 4°C. | Prepare fresh solutions for optimal reactivity. |
| Serum | Susceptible to isomerization to the less reactive cis-cyclooctene (CCO) isomer over time, which can reduce reactivity. | Minimize incubation time in serum or consider more stable TCO derivatives for long-term in vivo applications. |
| Presence of Thiols | Can undergo isomerization in the presence of high concentrations of thiols. | Use with caution in environments with high thiol content. |
| pH | The TCO group itself is stable across a range of pH values, but the overall reaction efficiency can be pH-dependent. | Optimal pH for reactions involving NHS esters is typically 7-9. |
Note: The half-life of TCO can be short, and it is not recommended for long-term storage in solution.[10]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound and related reagents.
Protein Dimerization using this compound as a Crosslinker
This protocol describes the crosslinking of two protein populations, each functionalized with a tetrazine moiety, using the homobifunctional this compound linker.
Materials:
-
Tetrazine-functionalized Protein A
-
Tetrazine-functionalized Protein B
-
This compound
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO
-
SDS-PAGE analysis equipment
Procedure:
-
Protein Preparation: Prepare solutions of tetrazine-functionalized Protein A and Protein B in the reaction buffer at a concentration of 1-5 mg/mL.
-
Crosslinker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Crosslinking Reaction:
-
Mix the tetrazine-functionalized proteins in a 1:1 molar ratio.
-
Add the this compound stock solution to the protein mixture. A 1:2 molar ratio of this compound to total protein is a good starting point to ensure both TCO groups react.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE to visualize the formation of the homodimer and heterodimer. The crosslinked products will have a higher molecular weight than the monomeric proteins.
-
Pre-targeted Drug Delivery Workflow
This workflow outlines the use of a TCO-functionalized antibody and a tetrazine-modified drug, where this compound could be used to create a dimeric antibody construct for enhanced targeting.
Materials:
-
TCO-functionalized monoclonal antibody (mAb)
-
Tetrazine-modified therapeutic agent
-
In vivo model (e.g., tumor-bearing mouse)
-
Imaging modality (e.g., PET/SPECT if the tetrazine payload is radiolabeled)
Procedure:
-
Antibody Administration: Administer the TCO-functionalized mAb to the in vivo model. The antibody will circulate and accumulate at the target site (e.g., a tumor).
-
Clearance: Allow sufficient time for the unbound antibody to clear from circulation. This timeframe is typically 24-72 hours and needs to be optimized for the specific antibody.[12]
-
Payload Administration: Administer the tetrazine-modified therapeutic agent.
-
In Vivo Ligation: The tetrazine-modified payload will rapidly react with the TCO-functionalized antibody that has accumulated at the target site via the IEDDA reaction.
-
Therapeutic Effect and Imaging: The therapeutic agent is now localized at the target site, minimizing off-target toxicity. If a radiolabeled tetrazine is used, imaging can be performed to visualize the location and extent of the target.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the bioorthogonal reactivity of this compound.
Caption: The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine.
Caption: A two-step pre-targeted therapy strategy using TCO-tetrazine ligation.
Caption: Workflow for homobifunctional crosslinking of proteins using this compound.
Conclusion
This compound is a versatile and powerful tool for researchers in drug development and chemical biology. Its homobifunctional nature, combined with the rapid and specific kinetics of the TCO-tetrazine ligation, enables the straightforward creation of complex bioconjugates, such as protein dimers and targeted therapeutic constructs. The hydrophilic PEG11 spacer enhances the biocompatibility and handling of these conjugates. While the inherent stability of the TCO group requires careful consideration, particularly for in vivo applications with long circulation times, the benefits of this bioorthogonal system are substantial. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a variety of research and development settings.
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. biorbyt.com [biorbyt.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biotin-PEG11-TCO | BroadPharm [broadpharm.com]
- 11. Homodimeric Protein-Polymer Conjugates via the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
TCO-PEG11-TCO: A Bifunctional Crosslinker for Advanced Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG11-TCO is a homobifunctional crosslinker that has emerged as a powerful tool in the field of bioconjugation and drug development. Its unique structure, featuring two terminal trans-cyclooctene (B1233481) (TCO) groups connected by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer, enables rapid and specific covalent bond formation with tetrazine-modified molecules. This reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is a cornerstone of bioorthogonal chemistry, allowing for the efficient ligation of biomolecules in complex biological environments without the need for toxic catalysts.[1]
The this compound crosslinker is particularly valuable for applications requiring the precise assembly of complex biomolecular architectures. Its bifunctional nature allows for the simultaneous conjugation of two different tetrazine-containing molecules, making it an ideal linker for the synthesis of innovative therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), as well as for advanced imaging and diagnostic applications.[2][3][4] The hydrophilic PEG11 spacer enhances the solubility and reduces the aggregation of the resulting conjugates.[1]
Core Properties and Reaction Kinetics
The utility of this compound is rooted in the intrinsic properties of the TCO moiety and the PEG spacer. The strained double bond of the TCO group is highly reactive towards the electron-deficient tetrazine ring, leading to an exceptionally fast and irreversible cycloaddition reaction.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C42H76N2O15 | [1] |
| Molecular Weight | 849.06 g/mol | [1] |
| Physical Form | Colorless oil | [1] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [1] |
Reaction Kinetics and Stability
The iEDDA reaction between TCO and tetrazine is renowned for its extraordinary speed, with second-order rate constants reaching as high as 10^6 M⁻¹s⁻¹.[5][6][7] This rapid kinetics allows for efficient conjugation even at low concentrations of reactants. While specific kinetic data for this compound is not extensively published, the general principles of the TCO-tetrazine ligation apply. The reaction is highly specific and proceeds efficiently under physiological conditions (neutral pH and aqueous environment).
The stability of TCO-containing molecules is a critical consideration. The strained trans-isomer of the cyclooctene (B146475) can slowly isomerize to the unreactive cis-isomer, particularly in the presence of thiols or copper-containing proteins in serum.[8] However, TCO conjugates have demonstrated sufficient stability for many in vivo applications, with half-lives of several days being reported for some derivatives.[8] The PEG linker can also contribute to the overall stability and pharmacokinetic profile of the conjugate.
| Parameter | General Value/Trend | Reference |
| Second-Order Rate Constant (k2) | Up to 10^6 M⁻¹s⁻¹ (for TCO-tetrazine reaction) | [5][7] |
| Reaction Conditions | Physiological (aqueous, neutral pH) | [9] |
| Stability in Serum | Can undergo slow isomerization to cis-isomer | [8] |
| Influence of PEG11 Linker | Enhances solubility, may influence pharmacokinetics |
Experimental Protocols
The following are representative protocols for the use of this compound in common bioconjugation applications. Optimization of reaction conditions may be necessary for specific molecules.
General Protein-Protein Conjugation
This protocol describes the crosslinking of two different tetrazine-modified proteins.
Materials:
-
This compound
-
Tetrazine-modified Protein A
-
Tetrazine-modified Protein B
-
Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Anhydrous DMSO or DMF
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Reaction Setup: In a microcentrifuge tube, combine Tetrazine-modified Protein A and Tetrazine-modified Protein B in the reaction buffer. The final protein concentrations should typically be in the low micromolar range.
-
Initiation of Crosslinking: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein mixture.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-2 hours. The reaction progress can be monitored by SDS-PAGE or SEC.
-
Purification: Purify the resulting conjugate from unreacted components using a size-exclusion chromatography column appropriate for the size of the expected conjugate.
Synthesis of a PROTAC using this compound
This protocol outlines the final ligation step for synthesizing a PROTAC from a tetrazine-functionalized target protein ligand and a tetrazine-functionalized E3 ligase ligand.
Materials:
-
This compound
-
Tetrazine-functionalized target protein ligand
-
Tetrazine-functionalized E3 ligase ligand
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Preparative HPLC system
Procedure:
-
Dissolution of Components: Dissolve the tetrazine-functionalized target protein ligand and the tetrazine-functionalized E3 ligase ligand in the chosen anhydrous solvent.
-
Addition of Crosslinker: Add an equimolar amount (1.0 to 1.2 equivalents) of this compound to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by LC-MS.
-
Purification: Once the reaction is complete, purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.[10]
Visualizations
Reaction Workflow: Protein-Protein Crosslinking
Caption: A schematic overview of the experimental workflow for crosslinking two tetrazine-modified proteins.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: The signaling pathway illustrating how a PROTAC utilizing this compound facilitates protein degradation.[11][12]
Logical Relationship: Influence of PEG Linker Length
Caption: Logical diagram showing the impact of the PEG11 linker on the physicochemical and biological properties of the conjugate.[13]
Conclusion
This compound stands as a versatile and highly efficient bifunctional crosslinker for a wide range of applications in chemical biology, drug discovery, and diagnostics. Its ability to rapidly and specifically connect two tetrazine-modified molecules under biocompatible conditions, coupled with the favorable properties imparted by the PEG11 spacer, makes it an invaluable tool for the construction of complex and functional biomolecular conjugates. As research in areas like PROTACs and ADCs continues to advance, the demand for sophisticated and reliable crosslinking technologies will undoubtedly grow, positioning this compound as a key enabler of future innovations.
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorbyt.com [biorbyt.com]
- 4. This compound [cnreagent.com]
- 5. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to Inverse Electron Demand Diels-Alder (iEDDA) Reactions with Trans-Cyclooctene (TCO)
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction has emerged as a powerful tool in bioconjugation, chemical biology, and drug development, prized for its exceptionally fast kinetics and high specificity. Among the various dienophiles employed, trans-cyclooctene (B1233481) (TCO) stands out for its remarkable reactivity, driven by significant ring strain. This technical guide provides a comprehensive overview of the core principles of the iEDDA reaction with TCO, detailed experimental protocols, and a summary of quantitative data to facilitate its application in research and development.
Core Principles
The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene, typically a tetrazine, and an electron-rich dienophile, such as TCO.[1] Unlike the conventional Diels-Alder reaction, the electronic demands are reversed. The high reactivity of the TCO-tetrazine ligation is attributed to the low energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (TCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine).[2]
The reaction proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen (N₂).[3][4] The final product is a stable dihydropyridazine, which can further tautomerize and oxidize to a pyridazine.[5][6] The release of nitrogen gas is the sole byproduct, which drives the reaction to completion.[4] This reaction is characterized by its bioorthogonality, meaning it proceeds with high efficiency in complex biological systems without interfering with native biochemical processes.[7][8]
Quantitative Data
The kinetics of the TCO-tetrazine iEDDA reaction are among the fastest of any bioorthogonal reaction, with second-order rate constants (k₂) spanning from 10³ to 10⁶ M⁻¹s⁻¹.[3][9] This rapid reaction rate allows for efficient conjugation at low micromolar or even nanomolar concentrations, a critical feature for in vivo applications.[3][10] The specific rate is influenced by the substituents on both the TCO and the tetrazine, as well as the reaction solvent.[9][11]
| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions | Reference(s) |
| trans-cyclooctene (TCO) | Dipyridyl tetrazine | 2000 (±400) | 9:1 MeOH:H₂O | [5][12] |
| TCO | 3,6-diaryl-s-tetrazines | ~1000 | Not specified | [7] |
| TCO | ATTO-tetrazines | up to 1000 | Not specified | |
| TCO | Hydrogen-substituted tetrazines | up to 30,000 | Not specified | [13] |
| TCO | Methyl-substituted tetrazines | ~1000 | Not specified | [13] |
| Dioxolane-fused TCO (d-TCO) | Water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 (±15,000) | Water, 25°C | [14][15] |
| Cyclopropane-fused TCO (s-TCO) | 3,6-diphenyl-s-tetrazine | 3100 | MeOH, 25°C | [14] |
| s-TCO | More reactive tetrazines | > 1,000,000 | Aqueous conditions | [14] |
| TCO | General Range | 1 - 1 x 10⁶ | Not specified | [13][16] |
| Parameter | Value/Condition | Application Context | Reference(s) |
| Reaction pH | 6 - 9 | Protein conjugation in PBS buffer | [13][16] |
| Reaction Temperature | 4°C, 25°C, or 37°C | Dependent on the biological application | |
| Reaction Time (Protein Conjugation) | 10 - 60 minutes | General antibody labeling | [1] |
| Reactant Concentration | Micromolar to nanomolar | In vivo applications | [3][10] |
Experimental Protocols
Protocol 1: General Antibody Labeling with TCO-NHS Ester
This protocol describes the labeling of a primary amine-containing antibody with a TCO-NHS ester.
Materials:
-
Antibody of interest in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
TCO-NHS ester (e.g., TCO-PEG4-NHS)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Spin desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Prepare a solution of the antibody at a concentration of 1-5 mg/mL in an amine-free buffer. If the stock buffer contains primary amines like Tris, perform a buffer exchange into PBS using a spin desalting column.[3]
-
TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[3]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.[3]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.[13]
-
Quenching (Optional): To quench any unreacted NHS ester, add a quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[13]
-
Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer.[1][13]
Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation
This protocol outlines the conjugation of a TCO-labeled protein to a tetrazine-labeled protein.
Materials:
-
TCO-functionalized Protein A (prepared as in Protocol 1)
-
Tetrazine-functionalized Protein B (prepared similarly using a tetrazine-NHS ester)
-
PBS buffer, pH 7.4
Procedure:
-
Reactant Preparation: Prepare solutions of the TCO-labeled and tetrazine-labeled proteins in PBS.
-
Ligation Reaction: Mix the TCO-Protein A and Tetrazine-Protein B in a 1:1 molar ratio. For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[13][17]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation.[13] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[3][16]
-
Purification: The resulting protein-protein conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[13]
-
Storage: Store the final conjugate at 4°C.[13] For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.[4]
Mandatory Visualizations
Caption: The reaction mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.
Caption: A typical experimental workflow for antibody labeling using TCO-tetrazine ligation.
Caption: A conceptual diagram of a pre-targeting drug delivery strategy using iEDDA.
References
- 1. benchchem.com [benchchem.com]
- 2. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02807K [pubs.rsc.org]
- 7. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. broadpharm.com [broadpharm.com]
- 17. interchim.fr [interchim.fr]
The Pivotal Role of the PEG11 Linker in Trans-Cyclooctene (TCO) Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The inverse electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine has emerged as a powerful tool in bioconjugation, valued for its rapid kinetics and bioorthogonality. The performance of TCO-functionalized molecules in biological systems, however, is critically influenced by the linker connecting the TCO moiety to the biomolecule of interest. This technical guide provides an in-depth analysis of the role of the polyethylene (B3416737) glycol (PEG) linker, specifically the 11-unit PEG chain (PEG11), in modulating the physicochemical properties and reactivity of TCO compounds.
Enhancing Hydrophilicity and Solubility
A primary function of the PEG11 linker is to impart hydrophilicity to the often-hydrophobic TCO moiety. This is crucial for applications in aqueous biological environments. The repeating ethylene (B1197577) glycol units of the PEG chain are highly hydrophilic, significantly improving the water solubility of TCO-conjugated molecules. This enhanced solubility is critical for preventing aggregation and ensuring the bioavailability of the conjugate, particularly in the context of antibody-drug conjugates (ADCs) and other protein-based therapeutics.
Table 1: Physicochemical Properties of TCO Compounds with and without PEG Linkers
| Property | TCO (General) | TCO with PEG11 Linker | Rationale for Change |
| Aqueous Solubility | Low | High | The hydrophilic ethylene glycol repeats of the PEG chain increase the overall polarity of the molecule, leading to better interaction with water. |
| LogP/LogD | High (more lipophilic) | Lower (more hydrophilic) | The addition of the polar PEG chain decreases the lipophilicity of the TCO compound. |
| Aggregation Tendency | High in aqueous media | Low | Improved solubility and steric hindrance from the flexible PEG chain reduce intermolecular hydrophobic interactions that lead to aggregation. |
Impact on Reaction Kinetics of the iEDDA Ligation
The PEG11 linker can influence the kinetics of the iEDDA reaction between TCO and its tetrazine partner. While the intrinsic reactivity is determined by the electronic properties of the TCO and tetrazine, the linker can affect the accessibility of the reactive moieties. The flexible PEG chain can provide spatial separation from the surface of a large biomolecule, such as an antibody, potentially reducing steric hindrance and facilitating the approach of the tetrazine.
However, a very long or bulky linker could theoretically decrease the reaction rate by creating a larger hydrodynamic radius and slowing diffusion. The optimal linker length is therefore a balance between providing sufficient spacing and avoiding excessive bulk.
Table 2: Second-Order Rate Constants (k₂) for TCO-Tetrazine iEDDA Reactions
| TCO Derivative | Tetrazine Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| TCO-OH (axial) | 3,6-di-(2-pyridyl)-s-tetrazine | PBS | 37 | (13 ± 0.08) x 10³ | [1] |
| water-soluble s-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | Not Specified | Not Specified | (3,300 ± 40) x 10³ | [1] |
| TCO | 3-(p-aminophenyl)-6-methyl-s-tetrazine | PBS (pH 7.4) | 37 | 26,000 | [2] |
| TCO | 3,6-diphenyl-1,2,4,5-tetrazine | Methanol | Ambient | 3.6 | [3] |
| TCO | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Methanol | Ambient | 118 | [3] |
Note: This table presents a selection of reported rate constants to illustrate the range of reactivities. A direct comparison between a TCO and a TCO-PEG11 with the same tetrazine under identical conditions is not available in the reviewed literature. The inclusion of a PEG linker is generally considered to maintain or slightly modulate these high reaction rates in aqueous buffers.
Influence on In Vivo Pharmacokinetics and Biodistribution
For in vivo applications such as pre-targeted imaging and therapy, the pharmacokinetic profile of the TCO-conjugated molecule is of paramount importance. PEGylation is a well-established strategy to modify the in vivo behavior of biomolecules. The hydrophilic PEG11 linker creates a hydration shell around the TCO-conjugate, which can:
-
Increase Circulation Half-Life: The increased hydrodynamic radius resulting from the PEG chain reduces renal clearance, leading to a longer circulation time in the bloodstream.
-
Reduce Immunogenicity: The PEG linker can mask potential immunogenic epitopes on the surface of the biomolecule, reducing the likelihood of an immune response.
-
Modify Biodistribution: By altering the overall physicochemical properties of the conjugate, the PEG11 linker can influence its distribution in different tissues and organs. Generally, PEGylation leads to decreased accumulation in the reticuloendothelial system (e.g., liver and spleen) and enhanced tumor accumulation in cancer applications due to the enhanced permeability and retention (EPR) effect.
Experimental Protocols
Synthesis of TCO-PEG11-NHS Ester
The most common strategy for conjugating a TCO-PEG11 linker to a biomolecule involves the use of an N-hydroxysuccinimide (NHS) ester-activated linker, which reacts with primary amines (e.g., lysine (B10760008) residues) on proteins.
Methodology:
-
Starting Material: Commercially available TCO-PEG11-acid.
-
Activation: The carboxylic acid group of TCO-PEG11-acid is reacted with an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).
-
Solvent: The reaction is typically carried out in an anhydrous organic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Purification: The resulting TCO-PEG11-NHS ester can be purified by silica (B1680970) gel chromatography.
Conjugation of TCO-PEG11-NHS Ester to an Antibody
Methodology:
-
Antibody Preparation: The antibody is buffer-exchanged into an amine-free buffer at a slightly basic pH (typically pH 8.0-9.0) to ensure that the lysine residues are deprotonated and available for reaction. A common buffer is phosphate-buffered saline (PBS).
-
Linker Preparation: A stock solution of the TCO-PEG11-NHS ester is prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation Reaction: The TCO-PEG11-NHS ester solution is added to the antibody solution at a specific molar excess (e.g., 5-20 fold) to achieve the desired drug-to-antibody ratio (DAR). The reaction is typically incubated for 1-2 hours at room temperature or 4°C.
-
Quenching: The reaction is quenched by adding a small molecule with a primary amine, such as Tris or glycine, to react with any excess NHS ester.
-
Purification: The TCO-PEG11-conjugated antibody is purified from unreacted linker and other small molecules using size-exclusion chromatography (SEC) or dialysis.
Characterization of TCO-PEG11-Antibody Conjugate
Methodology:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their hydrophobicity. The addition of the hydrophobic TCO-PEG11 linker increases the retention time of the antibody on the HIC column, and species with different DARs can be resolved.
-
UV-Vis Spectroscopy: If the TCO-linker has a distinct UV absorbance, the DAR can be calculated from the absorbance of the protein (at 280 nm) and the linker.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the mass of the conjugated antibody, from which the DAR can be calculated.
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to separate molecules based on their size and can be used to quantify the amount of monomer, aggregate, and fragment in the antibody conjugate preparation.
-
-
Confirmation of Conjugation:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under reducing conditions, the light and heavy chains of the antibody can be separated. An increase in the molecular weight of the chains after conjugation confirms the attachment of the TCO-PEG11 linker.
-
Visualizing Workflows and Pathways
Logical Relationship of PEG11 Linker Properties
Experimental Workflow for Antibody Conjugation
Pre-Targeted Therapy Signaling Pathway
Conclusion
The PEG11 linker is a critical component in the design of TCO-based bioconjugates for research and therapeutic applications. Its primary role is to enhance the aqueous solubility and reduce the aggregation of TCO-functionalized molecules. Furthermore, it favorably modulates the in vivo pharmacokinetic profile, leading to longer circulation times and potentially reduced immunogenicity. While the PEG11 linker is not expected to drastically alter the exceptionally fast kinetics of the iEDDA reaction, it can improve the accessibility of the TCO moiety, particularly when conjugated to large biomolecules. The selection of a PEG11 linker represents a rational design choice to optimize the performance of TCO compounds in complex biological systems.
References
physical and chemical characteristics of TCO-PEG11-TCO
An In-depth Technical Guide to TCO-PEG11-TCO
For Researchers, Scientists, and Drug Development Professionals
This compound is a homobifunctional crosslinker molecule integral to the fields of bioconjugation and drug development. This guide provides a comprehensive overview of its physical and chemical characteristics, experimental protocols, and core applications. The molecule features two trans-cyclooctene (B1233481) (TCO) groups at either end of an 11-unit polyethylene (B3416737) glycol (PEG) spacer. This structure leverages the unique reactivity of TCO for bioorthogonal "click chemistry" reactions while benefiting from the solubility and biocompatibility imparted by the PEG chain.
Core Physical and Chemical Characteristics
The properties of this compound are summarized below, providing key data for its application in experimental design.
| Property | Value | Reference |
| Molecular Formula | C42H76N2O15 | [1][2] |
| Molecular Weight | 849.07 g/mol | [1][2][3][4] |
| Appearance | Colorless oil | [2][5] |
| Purity | >90-96% | [1][2][6] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO. | [2] |
| Storage Conditions | Store at -20°C, protected from light. For long-term storage (months to years), -20°C is recommended. For short-term (days to weeks), 0-4°C is acceptable. | [2][5] |
| Stability | TCO compounds have a limited shelf life and are not recommended for long-term storage as they can isomerize to the less reactive cis-cyclooctene (CCO). Shipped under ambient temperature as a non-hazardous chemical, stable for several weeks. | [5][6][7][8] |
Reactivity and Principles of Application
The utility of this compound is rooted in the inverse-electron demand Diels-Alder (IEDDA) reaction, a cornerstone of bioorthogonal chemistry. The TCO groups on the linker react with tetrazine (Tz) moieties in a highly efficient and specific manner.[9]
Key Features of the TCO-Tetrazine Ligation:
-
Exceptional Kinetics : This reaction is among the fastest bioorthogonal reactions known, with rate constants reported to be as high as 10^6 M⁻¹s⁻¹.[10] This allows for rapid conjugation even at low, biologically relevant concentrations.[10][11]
-
Bioorthogonality : The TCO and tetrazine groups are highly selective for each other and do not interfere with native biological functional groups, making the reaction ideal for complex biological systems, including live cells.[2]
-
Catalyst-Free : The reaction proceeds efficiently under mild, physiological conditions (e.g., aqueous buffers, room temperature) without the need for cytotoxic copper catalysts.[9][11]
-
Irreversible Reaction : The ligation is initiated by a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas as the sole byproduct, driving the reaction to completion.[10][12][13]
The hydrophilic PEG11 spacer enhances the molecule's aqueous solubility, reduces aggregation of conjugates, and minimizes steric hindrance, thereby improving reaction efficiency.[2][14][15]
Primary Applications
The bifunctional nature of this compound makes it a versatile tool for crosslinking two tetrazine-modified molecules. Key applications include:
-
Antibody-Drug Conjugates (ADCs) : Linking cytotoxic drugs to antibodies for targeted cancer therapy.[11][14]
-
PROTACs : As a PEG-based linker for Proteolysis Targeting Chimeras (PROTACs), which utilize the ubiquitin-proteasome system to degrade target proteins.[3][16]
-
Molecular Imaging and Diagnostics : Attaching imaging agents (e.g., fluorescent dyes, PET tracers) to targeting moieties for in vivo tracking and diagnostics.[2][17][18]
-
Hydrogel Formation : Crosslinking polymers to create biocompatible hydrogels for tissue engineering and drug delivery.[14]
-
Surface Immobilization : Attaching biomolecules to surfaces for assays and screening purposes.[14]
Experimental Protocols & Methodologies
General Protocol for Two-Step Protein-Protein Conjugation
This protocol provides a general framework for crosslinking two different proteins (Protein A and Protein B) using this compound. This requires that both proteins are first functionalized with a tetrazine moiety.
Materials:
-
Tetrazine-modified Protein A (Tz-Protein A)
-
Tetrazine-modified Protein B (Tz-Protein B)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.0-9.0.
-
Solvent for linker: Anhydrous DMSO or DMF.
-
Desalting columns for purification.
Procedure:
-
Preparation of TCO-Linker Stock Solution : Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
First Conjugation Step (TCO-Linker to Tz-Protein A) : a. Prepare Tz-Protein A in the reaction buffer at a concentration of 1-5 mg/mL. b. Add the this compound stock solution to the Tz-Protein A solution. A molar ratio of 1:1 to 1:5 (Protein A to TCO-linker) is a common starting point, though this should be optimized for the specific application. c. Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Purification of Intermediate : a. Remove excess, unreacted this compound from the reaction mixture using a desalting spin column or dialysis. This step is critical to prevent unwanted dimerization of Tz-Protein B in the next step. b. The resulting product is the TCO-PEG11-Protein A intermediate.
-
Second Conjugation Step (Intermediate to Tz-Protein B) : a. Add Tz-Protein B to the purified TCO-PEG11-Protein A solution. A 1:1 molar ratio is typically used. b. Allow the reaction to proceed for 1 hour at room temperature.
-
Final Product : The final conjugate (Protein A-PEG11-Protein B) is now ready for use or further purification if necessary.
Reaction Monitoring : The progress of the TCO-tetrazine reaction can be monitored spectrophotometrically by observing the disappearance of the tetrazine's characteristic absorbance peak between 510 and 550 nm.[10]
Characterization Methods
The integrity and successful conjugation of this compound and its products are typically confirmed using standard analytical techniques:
-
Mass Spectrometry (MS) : To confirm the molecular weight of the linker and its conjugates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To verify the chemical structure of the linker.
-
High-Performance Liquid Chromatography (HPLC) : To assess the purity of the linker and to separate and quantify conjugation products.
Visualizations
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the core chemical reaction and a typical experimental workflow for bioconjugation using this compound.
Caption: Two-step bioconjugation using this compound linker.
Caption: General experimental workflow for protein-protein conjugation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Biotin-PEG11-TCO | BroadPharm [broadpharm.com]
- 8. TCO-PEG23-amine | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. interchim.fr [interchim.fr]
- 16. biorbyt.com [biorbyt.com]
- 17. precisepeg.com [precisepeg.com]
- 18. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
TCO-PEG11-TCO in Chemical Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of chemical biology and drug development, the precise and efficient construction of complex biomolecular conjugates is paramount. Among the arsenal (B13267) of bioorthogonal "click" chemistries, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine stands out for its exceptional speed and biocompatibility. This technical guide focuses on a specific and versatile tool within this reaction class: TCO-PEG11-TCO. This homobifunctional linker, featuring two TCO moieties connected by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer, offers a powerful platform for a range of applications, from the synthesis of Proteolysis Targeting Chimeras (PROTACs) to the development of advanced antibody-drug conjugates (ADCs) and innovative molecular imaging agents.
This compound's utility stems from the remarkable reactivity of the strained TCO group towards tetrazine-functionalized molecules. This reaction proceeds with exceptionally fast kinetics, enabling efficient conjugation even at low biomolecule concentrations typically encountered in biological systems.[1] The PEG11 linker enhances aqueous solubility, reduces aggregation, and provides spatial separation between the conjugated entities, which can be crucial for maintaining their biological activity.[2][3] This guide will provide a comprehensive overview of the applications of this compound, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its implementation in your research.
Core Concepts: The TCO-Tetrazine Ligation
The foundation of this compound's functionality lies in the IEDDA reaction. This bioorthogonal cycloaddition involves the reaction of an electron-rich dienophile (TCO) with an electron-poor diene (tetrazine). The reaction is characterized by its rapid rate, high specificity, and the absence of a need for cytotoxic catalysts, making it ideal for use in living systems.[4][5] Upon reaction, a stable dihydropyridazine (B8628806) bond is formed, accompanied by the release of nitrogen gas, which drives the reaction to completion.[4][5]
The kinetics of the TCO-tetrazine ligation are among the fastest of all bioorthogonal reactions, with second-order rate constants spanning a broad range depending on the specific TCO and tetrazine derivatives.[6][7] This rapid reactivity is a key advantage for in vivo applications where rapid target engagement is critical.
Quantitative Data
The performance of this compound in bioconjugation is underpinned by its kinetic and stability properties. The following tables summarize key quantitative data for the TCO-tetrazine ligation, providing a basis for experimental design and comparison with other bioorthogonal methods.
| Parameter | Value | Conditions | Source(s) |
| Second-Order Rate Constant (k₂) | 10³ - 10⁷ M⁻¹s⁻¹ | Reaction between various TCO and tetrazine derivatives in aqueous media. | [7] |
| Representative k₂ for TCO-PEG Linker | ~2000 M⁻¹s⁻¹ | TCO-PEG linker with a tetrazine derivative in 9:1 methanol/water. | [4][5] |
Table 1: Reaction Kinetics of TCO-Tetrazine Ligation. The rate constant can be influenced by the specific structures of the TCO and tetrazine partners. The value for the generic TCO-PEG linker provides a useful estimate for long-chain derivatives like this compound.
| Property | Observation | Conditions | Source(s) |
| Aqueous Stability | Generally stable in aqueous buffers. | Physiological pH and temperature. | [1] |
| Isomerization | Can isomerize to the less reactive cis-cyclooctene (CCO) form. | In the presence of thiols and some serum proteins over time. | [8] |
| Storage | Recommended to be stored at -20°C and protected from light. | Solid form or in anhydrous solvents. | [3] |
Table 2: Stability Profile of TCO Moieties. The potential for isomerization should be considered in experimental design, particularly for long-term in vivo studies.
Applications & Experimental Protocols
This compound is a versatile tool with applications in several key areas of chemical biology and drug development. This section provides an overview of these applications and detailed, adaptable experimental protocols.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound can serve as a flexible linker to connect a target protein ligand and an E3 ligase ligand, both of which can be functionalized with tetrazine moieties for a "click"-based assembly.
Caption: Workflow for the synthesis of a PROTAC using this compound as a linker.
This protocol outlines a general procedure for the two-step synthesis of a PROTAC using this compound and two different tetrazine-modified ligands.
Materials:
-
Tetrazine-functionalized target protein ligand.
-
Tetrazine-functionalized E3 ligase ligand.
-
This compound.
-
Anhydrous, amine-free solvents (e.g., DMSO, DMF).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Analytical and preparative HPLC.
-
Mass spectrometer.
Procedure:
-
Step 1: Conjugation of the First Ligand:
-
Dissolve the tetrazine-functionalized target protein ligand (1.0 eq) and this compound (1.1 eq) in a minimal amount of anhydrous DMSO.
-
Add reaction buffer to the desired final concentration.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the mono-conjugated intermediate by preparative HPLC.
-
-
Step 2: Conjugation of the Second Ligand:
-
Dissolve the purified mono-conjugated intermediate (1.0 eq) and the tetrazine-functionalized E3 ligase ligand (1.2 eq) in a minimal amount of anhydrous DMSO.
-
Add reaction buffer to the desired final concentration.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Purification and Characterization:
-
Purify the final PROTAC conjugate by preparative HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.
-
Antibody-Drug Conjugation (ADC) and Pre-targeting Strategies
This compound can be utilized in the development of ADCs and for pre-targeting applications in molecular imaging and therapy. In a pre-targeting strategy, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a tetrazine-functionalized payload (e.g., a cytotoxic drug, a radionuclide for imaging, or a therapeutic agent) is administered, which then rapidly and specifically reacts with the TCO-modified antibody at the target location.[9][10] This approach can improve the therapeutic index by minimizing off-target toxicity.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 5. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 6. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Core Principles of Pretargeted Imaging with Trans-Cyclooctene (TCO)
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the fundamental principles behind pretargeted imaging utilizing the bioorthogonal reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine (Tz). It covers the core chemical basis, summarizes key quantitative data from preclinical studies, and presents detailed experimental protocols for practical application.
Introduction to Pretargeted Imaging
Conventional radioimmunotherapy (RIT) and imaging rely on directly conjugating a radionuclide to a monoclonal antibody (mAb). While effective in targeting, the slow pharmacokinetics of full-sized antibodies can lead to high radiation doses to healthy, non-target tissues and limit the use of short-lived radionuclides[1][2].
Pretargeted imaging elegantly circumvents these limitations by decoupling the targeting vector (the antibody) from the radioactive payload[1][2]. This multi-step strategy involves first administering a modified antibody that accumulates at the target site and clears from circulation. Subsequently, a small, rapidly clearing radiolabeled molecule is administered, which selectively binds to the antibody at the target, enabling high-contrast imaging with significantly reduced off-target radiation exposure[2]. The inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine has emerged as a premier bioorthogonal chemistry for this approach due to its unparalleled reaction speed and specificity in vivo[1][3][4][5].
Core Principles of the TCO-Tetrazine System
The TCO-based pretargeting system is a two-step process that combines the high affinity of antibodies with the favorable pharmacokinetics of small molecules[4][6].
-
Step 1: Targeting Vector Administration: A targeting antibody, modified with a trans-cyclooctene (TCO) moiety (mAb-TCO), is administered to the subject. This mAb-TCO construct circulates and binds to its specific target antigen (e.g., on tumor cells). A waiting period (typically 24-72 hours) allows for maximal target accumulation and, critically, clearance of the unbound mAb-TCO from the bloodstream and healthy tissues[1][7]. In most applications, the TCO is attached to the antibody and the tetrazine to the radioligand, as TCO generally exhibits greater stability in vivo[1][8].
-
Step 2: Probe Administration and In Vivo Ligation: A small molecule imaging agent, typically a radionuclide chelated to a tetrazine (Tz) derivative, is injected. This radiolabeled tetrazine clears rapidly from the body via the kidneys but is efficiently "captured" at the target site by the pre-accumulated TCO through a rapid bioorthogonal "click" reaction[7][9]. This results in the specific localization of radioactivity at the target, enabling high-contrast imaging.
The primary advantages of this approach include:
-
Improved Image Contrast: Significantly higher tumor-to-background and tumor-to-blood ratios are achieved[6][10].
-
Reduced Radiation Dose: Lower radiation exposure to non-target organs and dose-limiting tissues like red marrow[4][6].
-
Versatility with Radionuclides: Enables the use of short-lived isotopes (e.g., ¹⁸F, ⁶⁸Ga) that are incompatible with the slow kinetics of intact antibodies[2][8].
Figure 1: The general workflow of a two-step TCO-based pretargeted imaging strategy.
The Bioorthogonal Chemistry: TCO-Tetrazine Ligation
The chemical foundation of this pretargeting system is the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of [4+2] cycloaddition between an electron-deficient tetrazine (the diene) and a strained trans-cyclooctene (the dienophile)[11][12].
This reaction is renowned for its exceptional features, making it ideal for in vivo chemistry[5][11]:
-
Ultrafast Kinetics: It is the fastest bioorthogonal reaction reported, with second-order rate constants that can reach up to 10⁷ M⁻¹s⁻¹[5][11][13]. This allows the reaction to proceed efficiently even at the low nanomolar concentrations typical of in vivo molecular imaging applications[5][13].
-
Bioorthogonality: The TCO and tetrazine moieties are highly selective for each other and do not react with native biological functional groups such as amines or thiols, ensuring high specificity[5][13].
-
Catalyst-Free: The reaction proceeds rapidly under physiological conditions without the need for potentially toxic catalysts like copper[5].
-
Irreversibility: The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product and driving the reaction to completion[3][13].
Figure 2: The reaction mechanism of the TCO-Tetrazine inverse-electron-demand Diels-Alder ligation.
Reaction Kinetics Comparison
The efficacy of a bioorthogonal reaction is quantified by its second-order rate constant (k₂). The TCO-tetrazine ligation is orders of magnitude faster than many other common bioorthogonal reactions.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| IEDDA Ligation | Trans-cyclooctene (TCO) + Tetrazine | >800 to 1 x 10⁶ [5][13] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne + Azide | ~1 |
| Staudinger Ligation | Phosphine + Azide | ~0.002 - 0.003 |
| Table 1: Comparative reaction kinetics of common bioorthogonal reactions. Data for SPAAC and Staudinger ligation are typical reported values for comparison. |
Quantitative Data from Preclinical Studies
Numerous preclinical studies have validated the efficacy of TCO-based pretargeting for both imaging and radioimmunotherapy. The following table summarizes key biodistribution data.
| Targeting Vector | Target | Radiotracer | Animal Model | Tumor Uptake (%ID/g) | Key Tumor/Tissue Ratios | Time Points |
| 5B1-TCO[4][6] | CA19.9 | ¹⁷⁷Lu-DOTA-PEG₇-Tz | Pancreatic Cancer Xenograft | 4.6 ± 0.8 (4h)16.8 ± 3.9 (120h) | T/Blood: ~15 (120h)T/Muscle: ~150 (120h) | 72h pretargeting interval; data are post-Tz injection. |
| CC49-TCO[10] | TAG72 | ¹⁷⁷Lu-DOTA-Tz | Colorectal Xenograft (LS174T) | 6.1 ± 1.1 (3h) | T/Blood: 254 ± 59T/Muscle: 246 ± 20 | 50h pretargeting interval with clearing agent. |
| CC49-TCO[7][9] | TAG72 | ¹¹¹In-DOTA-Tz | Colorectal Xenograft (LS174T) | 4.2 (3h) | T/Muscle: 13.1 | 24h pretargeting interval. |
| TCO-BP[14] | Bone | ⁹⁹mTc-Tz | Normal Mice | Knee: 20.07 ± 4.9 (6h)Shoulder: 16.2 ± 4.8 (6h) | N/A | 1h pretargeting interval. |
| THIOMAB-TCO[15] | HER2 | ¹¹¹In-DOTA-Tz | Breast Cancer Xenograft | 2.6-fold higher in HER2+ vs. HER2- tumors | N/A | N/A |
| Table 2: Summary of selected preclinical biodistribution data for TCO-based pretargeted systems. %ID/g denotes the percentage of the injected dose per gram of tissue. |
Key Experimental Protocols
This section provides generalized methodologies for the key steps in a TCO-based pretargeting experiment. Researchers should optimize these protocols for their specific antibody, target, and radiotracer.
Protocol 1: Preparation of a TCO-Modified Antibody
This protocol describes the conjugation of an NHS-activated TCO derivative to an antibody.
-
Antibody Preparation: Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4-8.5. A common concentration is 1-10 mg/mL.
-
Reagent Preparation: Dissolve the TCO-NHS ester in an anhydrous organic solvent like DMSO to create a stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: Add a molar excess (e.g., 10-20 fold) of the TCO-NHS ester solution to the antibody solution. Allow the reaction to proceed for 60-90 minutes at room temperature with gentle mixing[13].
-
Purification: Remove unreacted TCO-NHS ester and byproducts using a desalting column (e.g., PD-10) or dialysis, exchanging the buffer back to sterile PBS (pH 7.4).
-
Characterization: Determine the final protein concentration (e.g., via BCA assay or A₂₈₀ measurement) and the degree of labeling (TCO-to-antibody ratio) using methods like MALDI-TOF mass spectrometry or by reacting with a tetrazine-fluorophore conjugate and measuring absorbance.
Protocol 2: Radiolabeling of a DOTA-Tetrazine Probe with Lutetium-177
This protocol describes the labeling of a DOTA-functionalized tetrazine probe.
-
Reagent Preparation: In a reaction vial, combine the DOTA-PEG-Tz conjugate (e.g., 1-2 nmol per µCi of activity) with a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5).
-
Radiolabeling: Add the ¹⁷⁷LuCl₃ solution to the vial. The total reaction volume should be kept low (e.g., 100-200 µL) to maintain high reactant concentrations.
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 85-95°C) for 15-30 minutes.
-
Quality Control: After incubation, assess the radiolabeling efficiency using methods like radio-TLC or radio-HPLC to ensure that >95% of the radioactivity is incorporated into the DOTA-Tz conjugate.
-
Purification (if necessary): If radiochemical purity is below the desired threshold, purify the product using a C18 Sep-Pak cartridge to remove unincorporated ¹⁷⁷Lu.
Protocol 3: General In Vivo Pretargeted Imaging and Biodistribution Study
This protocol outlines a typical workflow for a preclinical imaging study in tumor-bearing mice.
Figure 3: A representative experimental workflow for an in vivo pretargeted imaging and biodistribution study.
-
Animal Model: Use tumor-bearing mice (e.g., subcutaneous xenografts).
-
Step 1 - Antibody Injection: Administer a defined dose of the mAb-TCO conjugate (e.g., 1.3 nmol) intravenously into a cohort of mice[4].
-
Waiting Period: Allow the mAb-TCO to circulate and clear for a predetermined optimal time (e.g., 72 hours)[4].
-
Step 2 - Radiotracer Injection: Inject the ¹⁷⁷Lu-DOTA-Tz probe (e.g., 2 nmol) intravenously[4].
-
Imaging: Perform SPECT or PET imaging at various time points after the radiotracer injection (e.g., 4, 24, 48, 120 hours) to visualize tracer localization[4].
-
Biodistribution: At the study endpoint, euthanize the animals. Harvest tumors, blood, and major organs. Weigh each sample and measure its radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram (%ID/g) for each tissue and determine the tumor-to-tissue activity concentration ratios[4].
Conclusion and Future Outlook
Pretargeted imaging based on the TCO-tetrazine ligation is a robust and highly effective strategy that addresses the primary limitations of conventional radioimmunoconjugates. The exceptionally fast, specific, and catalyst-free nature of the IEDDA reaction enables the rapid delivery of radionuclides to target tissues, resulting in high-contrast images and a favorable dosimetric profile[4][6]. This technology has shown great promise in numerous preclinical models and is being extended from imaging to therapeutic applications (Pretargeted Radioimmunotherapy, or PRIT)[1][4][6]. Future developments may include the use of smaller targeting vectors like diabodies or affibodies to enable same-day imaging procedures, further optimization of clearing agents, and eventual clinical translation for the diagnosis and treatment of cancer[7][8].
References
- 1. Pretargeted Radioimmunotherapy Based on the Inverse Electron Demand Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pretargeted Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 8. Pretargeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. broadpharm.com [broadpharm.com]
- 14. A Bone-Seeking Trans-Cyclooctene for Pretargeting and Bioorthogonal Chemistry: A Proof of Concept Study Using 99mTc- and 177Lu-Labeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the TCO-PEG11-TCO Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of antibody-drug conjugates (ADCs) has witnessed significant advancements, with the linker technology playing a pivotal role in the efficacy and safety of these targeted therapeutics. Among the innovative strategies, the use of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO), has gained prominence. This guide focuses on the TCO-PEG11-TCO linker, a homobifunctional, polyethylene (B3416737) glycol (PEG)-based linker designed for the development of ADCs.
The this compound linker possesses two terminal TCO moieties, enabling the conjugation of two separate molecules, typically a tetrazine-modified antibody and a tetrazine-modified cytotoxic payload. The central PEG11 spacer enhances solubility, reduces aggregation, and can improve the pharmacokinetic properties of the resulting ADC.[1] This linker is a key tool for researchers employing click chemistry to construct novel ADC formats.
Physicochemical Properties
The fundamental properties of the this compound linker are summarized in the table below, based on data from various chemical suppliers.
| Property | Value | References |
| Chemical Formula | C42H76N2O15 | [2] |
| Molecular Weight | 849.07 g/mol | [2][3] |
| Appearance | Colorless oil | [2] |
| Purity | >95% | [3] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [2] |
| Storage | -20°C, protected from light | [2] |
Reactivity and Stability
The this compound linker's utility is centered on the highly efficient and selective iEDDA reaction with tetrazines. This "click chemistry" reaction is known for its rapid kinetics and biocompatibility, proceeding readily under mild, aqueous conditions without the need for a copper catalyst.[2] The reaction between a TCO group and a tetrazine is one of the fastest bioorthogonal reactions available, with second-order rate constants reported to be as high as 2000 M⁻¹s⁻¹ in 9:1 methanol/water.[4]
While specific stability data for the this compound linker is not extensively published, the stability of TCO moieties in general is a critical consideration. TCO can isomerize to the less reactive cis-cyclooctene (CCO) form. The stability of TCO can be influenced by factors such as the linker structure and the surrounding microenvironment.[5] Shorter linkers have been shown to stabilize the TCO moiety.[6] It is generally recommended to store TCO-containing compounds at low temperatures and protected from light to minimize degradation.[7]
Experimental Protocols
The following sections provide detailed, representative methodologies for the use of the this compound linker in the synthesis and evaluation of ADCs. These protocols are based on established procedures for similar TCO-based ADC development and should be optimized for specific antibodies and payloads.
Antibody and Payload Modification with Tetrazine
Prior to conjugation with the this compound linker, both the antibody and the cytotoxic payload must be functionalized with a tetrazine moiety. This is typically achieved by reacting primary amines (e.g., lysine (B10760008) residues on the antibody or an amine handle on the payload) with a tetrazine-NHS ester.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.5)
-
Cytotoxic payload with a reactive amine group
-
Tetrazine-NHS ester (e.g., methyltetrazine-NHS ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO for antibody, appropriate MWCO for payload)
-
Reaction Buffer: Borate Buffer (50 mM, pH 8.5) or PBS (pH 7.4-8.5)
-
Quenching Buffer: Tris-HCl (1 M, pH 8.0)
Procedure:
-
Antibody Preparation: If necessary, buffer exchange the antibody into the Reaction Buffer to remove any interfering primary amines. Adjust the antibody concentration to 2-10 mg/mL.
-
Payload Preparation: Dissolve the cytotoxic payload in anhydrous DMSO to a suitable concentration.
-
Tetrazine-NHS Ester Stock Solution: Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Modification Reaction:
-
Antibody: Add a 5-20 fold molar excess of the Tetrazine-NHS ester stock solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.
-
Payload: Add a 1.1-1.5 fold molar excess of the Tetrazine-NHS ester stock solution to the payload solution. Incubate for 1-4 hours at room temperature.
-
-
Quenching (for antibody): Add the Quenching Buffer to the antibody reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification:
-
Antibody: Remove excess, unreacted tetrazine reagent by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Payload: Purify the tetrazine-modified payload using reverse-phase HPLC.
-
-
Characterization:
-
Antibody: Determine the concentration of the purified tetrazine-modified antibody (mAb-Tz) using a spectrophotometer at 280 nm. The degree of labeling (DOL) can be determined using UV-Vis spectroscopy or mass spectrometry.
-
Payload: Confirm the structure and purity of the product by LC-MS and NMR.
-
ADC Conjugation via iEDDA Click Chemistry
This protocol describes the conjugation of the tetrazine-modified antibody and payload to the homobifunctional this compound linker. This can be performed in a one-pot or sequential manner. A sequential approach is often preferred to minimize the formation of antibody-antibody and payload-payload dimers.
Materials:
-
Tetrazine-modified antibody (mAb-Tz)
-
Tetrazine-modified payload (Payload-Tz)
-
This compound linker
-
Conjugation Buffer: PBS, pH 7.4
-
Purification system: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure (Sequential Addition):
-
First Conjugation (Antibody to Linker):
-
Dissolve the this compound linker in DMSO to prepare a 10 mM stock solution.
-
Add a 1.5 to 3.0 molar excess of the this compound stock solution to the mAb-Tz solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove excess linker using a desalting column equilibrated with PBS, pH 7.4.
-
-
Second Conjugation (Payload to Antibody-Linker Intermediate):
-
Prepare a 10 mM stock solution of the Payload-Tz in DMSO.
-
Add a 1.5 to 5.0 molar excess of the Payload-Tz stock solution to the purified antibody-linker intermediate from the previous step.
-
Incubate the reaction for 1-4 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Purification: Purify the final ADC using SEC to remove unreacted payload and any aggregates, or HIC to separate different drug-to-antibody ratio (DAR) species.
Characterization of the ADC
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.
| Characterization Method | Purpose | Key Parameters Measured | References |
| Size Exclusion Chromatography (SEC) | To assess aggregation and fragmentation. | Percentage of monomer, aggregate, and fragment. | |
| Hydrophobic Interaction Chromatography (HIC) | To determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species. | Peak profile corresponding to different DAR species (e.g., DAR0, DAR2, DAR4). Average DAR is calculated from the relative peak areas. | [8][9][10][11] |
| Mass Spectrometry (MS) | To confirm the identity and determine the precise mass of the ADC, allowing for accurate DAR determination. | Intact mass of the ADC and its subunits (light and heavy chains). | [12] |
| UV-Vis Spectroscopy | To determine the protein concentration and estimate the average DAR. | Absorbance at 280 nm (for antibody) and at the λmax of the payload. |
In Vitro Efficacy Assessment
1. Cellular Uptake and Cytotoxicity Assay: This assay determines the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC and control antibodies/drugs
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[13]
-
Prepare serial dilutions of the ADC and control articles.
-
Treat the cells with the ADC and controls and incubate for a period of 72-120 hours.[13]
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the IC50 values (the concentration of ADC that inhibits cell growth by 50%) from the dose-response curves.[14]
2. Bystander Effect Assay: This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines (the latter often expressing a fluorescent protein like GFP for identification)
-
Co-culture compatible medium
Procedure (Co-culture method):
-
Co-culture antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio.[15]
-
Treat the co-culture with the ADC and controls.
-
After incubation, assess the viability of the antigen-negative cells specifically, often by flow cytometry or high-content imaging to distinguish the GFP-positive cells.[16][17]
In Vivo Efficacy Evaluation
In vivo studies are crucial to assess the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells for xenograft model
-
ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Establish tumor xenografts by subcutaneously implanting cancer cells into the mice.[18]
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[19]
-
Administer the ADC (typically intravenously) and vehicle control according to a predetermined dosing schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.[20]
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry).
Visualizations
Logical Workflow for ADC Synthesis and Characterization
Caption: A generalized workflow for the synthesis, characterization, and evaluation of an ADC.
Signaling Pathway: General ADC Mechanism of Action
Caption: A simplified diagram of the general mechanism of action for an internalizing ADC.
Experimental Workflow: In Vivo Efficacy Study
Caption: A typical experimental workflow for an in vivo efficacy study of an ADC.
Conclusion
The this compound linker offers a versatile platform for the construction of ADCs using bioorthogonal click chemistry. Its homobifunctional nature and the inclusion of a PEG spacer provide researchers with a tool to explore novel ADC architectures. While specific performance data for this particular linker in an ADC context is limited in the public domain, the principles of its reactivity and the general methodologies for ADC development provide a strong foundation for its application. The detailed protocols and characterization strategies outlined in this guide serve as a comprehensive resource for scientists and drug developers working to advance the next generation of antibody-drug conjugates. Further research into the stability and in vivo behavior of ADCs constructed with the this compound linker will be invaluable to fully realize its potential in targeted cancer therapy.
References
- 1. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. precisepeg.com [precisepeg.com]
- 4. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 5. Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biotin-PEG11-TCO | BroadPharm [broadpharm.com]
- 8. agilent.com [agilent.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 18. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 19. blog.td2inc.com [blog.td2inc.com]
- 20. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Concepts of TCO Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles of trans-cyclooctene (B1233481) (TCO) bioconjugation, a cornerstone of modern bioorthogonal chemistry. We delve into the underlying mechanism of the TCO-tetrazine ligation, present key quantitative data, offer detailed experimental protocols, and visualize complex workflows to empower researchers in leveraging this powerful technology for applications ranging from live-cell imaging to the development of targeted therapeutics.
Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction
The foundation of TCO bioconjugation lies in its exceptionally rapid and specific reaction with tetrazines, known as the tetrazine ligation.[1] This reaction proceeds through an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition.[1][2] In this reaction, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich trans-cyclooctene serves as the dienophile.[1] This initial cycloaddition is the rate-determining step and forms a highly unstable tricyclic intermediate.[1] This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂) to yield a stable dihydropyridazine (B8628806) product.[1][3]
Key characteristics of the TCO-tetrazine ligation include:
-
Exceptional Reaction Kinetics: This reaction is among the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[1][4][5] This allows for efficient labeling at low micromolar to nanomolar concentrations, which is critical for in vivo applications.[1][6]
-
Biocompatibility: The reaction proceeds readily under physiological conditions (aqueous media, room temperature, and neutral pH) without the need for cytotoxic catalysts like copper, which are often required for other "click chemistry" reactions.[3][6]
-
High Specificity and Orthogonality: TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups found in biomolecules, such as amines, thiols, or carboxylates, ensuring highly specific conjugation with minimal off-target reactions.[3]
-
Irreversibility and Stability: The formation of the final dihydropyridazine bond is irreversible, leading to highly stable bioconjugates.[3]
Quantitative Data on TCO-Tetrazine Ligation
The efficiency of TCO bioconjugation is heavily influenced by the specific structures of the TCO and tetrazine reaction partners. The following tables summarize key quantitative data to aid in the selection of reagents for specific applications.
Table 1: Second-Order Rate Constants of TCO Derivatives with Tetrazines
The reactivity of TCOs can be tuned by introducing conformational strain.[3] Highly strained TCOs, such as s-TCO and d-TCO, exhibit significantly faster reaction kinetics compared to the parent TCO.[7] The nature of the tetrazine substituent also plays a crucial role, with electron-withdrawing groups generally increasing the reaction rate.[2]
| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference |
| TCO (trans-cyclooctene) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | Not Specified | [3] |
| TCO | 3,6-diphenyl-s-tetrazine | 3,100 | Methanol | [7] |
| axial-5-hydroxy-TCO (a-TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~150,000 | Not Specified | [3] |
| d-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | Water | [7] |
| s-TCO | 3,6-diphenyl-s-tetrazine | >1,000,000 | Aqueous | [7] |
| TCO-PEG₄ | Methyl-tetrazine | 69,400 | DPBS | [8] |
Note: Reaction rates are dependent on specific experimental conditions, including solvent and temperature. The data presented here are for comparative purposes.
Table 2: Stability of TCO Derivatives
A critical consideration for in vivo applications is the stability of the TCO group. TCOs can isomerize to their unreactive cis-cyclooctene (CCO) form, particularly in the presence of thiols or copper-containing proteins.[3][9] More strained and highly reactive TCOs tend to be less stable.[3][7]
| TCO Derivative | Condition | Stability/Isomerization Rate | Reference |
| s-TCO | 30 mM mercaptoethanol, pH 7.4 | Susceptible to isomerization | [7] |
| d-TCO | 30 mM mercaptoethanol, pH 7.4 | 43% isomerization after 5 hours | [7] |
| d-TCO | Phosphate buffered D₂O, pD 7.4 | No isomerization or decomposition observed | [7] |
| TCO-conjugated antibody | In vivo (mouse serum) | 75% remained reactive after 24 hours | [10] |
Visualizing the Fundamentals of TCO Bioconjugation
To better illustrate the core concepts, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the labeling of proteins with TCO and subsequent bioconjugation.
Protocol 1: Labeling of Primary Amines on a Protein with TCO-NHS Ester
This protocol describes the modification of a protein (e.g., an antibody) with a TCO moiety via the reaction of a TCO-NHS ester with primary amines (e.g., lysine (B10760008) residues).[3][11]
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.5)[3][11]
-
TCO-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[1]
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)[11][12]
-
Desalting column or dialysis cassette (10K MWCO) for purification[11][13]
Procedure:
-
Buffer Exchange: If the protein solution contains primary amines (e.g., Tris or glycine), exchange the buffer to an amine-free buffer using a desalting column or dialysis.[13] Adjust the final protein concentration to 1-5 mg/mL.[3][11]
-
Prepare TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[1][3]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[1][3] The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[1][11]
-
Quenching (Optional): To quench any unreacted NHS ester, add quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[1][11]
-
Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer components by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate storage buffer (e.g., PBS).[3][11]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified TCO-labeled protein.[13] Store the purified conjugate at 4°C or -20°C for long-term storage.
Protocol 2: TCO-Tetrazine Ligation for Bioconjugation
This protocol outlines the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.[3]
Materials:
-
Purified TCO-modified protein (from Protocol 1)
-
Tetrazine-labeled molecule (e.g., fluorescent dye, drug molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)[3]
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-modified protein in the reaction buffer.
-
Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
-
Ligation Reaction:
-
Add the tetrazine-labeled molecule solution to the TCO-modified protein solution. A slight molar excess (1.05-1.5 fold) of the tetrazine reagent is often recommended to drive the reaction to completion.[11]
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature.[11] The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[14]
-
-
Purification (Optional): If necessary, the final conjugate can be purified from the excess tetrazine reagent by size exclusion chromatography or dialysis.[3]
-
Analysis: Characterize the final bioconjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation.
Applications in Drug Development and Biological Research
The versatility and robustness of the TCO-tetrazine ligation have led to its widespread adoption in various fields:
-
Antibody-Drug Conjugates (ADCs): The precise and stable linkage formed by TCO-tetrazine chemistry is ideal for constructing ADCs, where a potent cytotoxic drug is attached to a tumor-targeting antibody.[3][6]
-
Live-Cell and In Vivo Imaging: The bioorthogonality and fast kinetics of the reaction are well-suited for labeling and tracking biomolecules in living cells and whole organisms without perturbing their natural functions.[3][4] This is particularly valuable in pretargeted imaging, where a TCO-labeled antibody is administered first, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent.[3][15]
-
Click-to-Release Chemistry: This strategy utilizes the TCO-tetrazine reaction to trigger the release of a caged therapeutic agent at a specific target site, thereby minimizing off-target toxicity.[3][10]
-
Biomolecule and Surface Conjugation: This chemistry is broadly applicable for the conjugation of a wide range of biomolecules, including proteins, peptides, nucleic acids, and lipids, as well as for the surface modification of nanoparticles and other materials.[3][16]
Conclusion
The TCO-tetrazine ligation stands as a powerful and versatile tool for chemical biology and drug development.[1] Its exceptionally fast kinetics, high specificity, and ability to proceed under mild, physiological conditions make it ideal for a wide range of applications where precision and efficiency are paramount.[1][7] A thorough understanding of the reaction mechanism, kinetics, and stability of the reagents, as outlined in this guide, is essential for the successful design and execution of experiments utilizing this remarkable bioorthogonal reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for TCO-PEG11-TCO in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG11-TCO is a homobifunctional crosslinking reagent that leverages the power of bioorthogonal chemistry for applications in live-cell imaging and analysis.[1][2] This molecule consists of two trans-cyclooctene (B1233481) (TCO) groups connected by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. The TCO moieties are highly reactive dienophiles that participate in the Strain-Promoted Inverse-Electron-Demand Diels-Alder Cycloaddition (SPIEDAC) with tetrazine (Tz) derivatives.[3] This "click chemistry" reaction is exceptionally fast, highly specific, and biocompatible, proceeding rapidly under physiological conditions without the need for toxic catalysts, making it an ideal tool for studying molecular interactions within their native cellular environment.[4][5]
The primary application of this compound is to crosslink two biomolecules that have been independently labeled with tetrazine moieties. This enables the study of protein-protein interactions, the stabilization of protein complexes for structural analysis, and the investigation of receptor dimerization and clustering in living cells. The PEG11 linker provides sufficient length and flexibility for the TCO groups to reach their tetrazine targets on different molecules while enhancing the reagent's water solubility.[4][6]
Key Applications
-
Live-Cell Imaging of Protein-Protein Interactions: Spatially and temporally control the crosslinking of two distinct proteins of interest to study their interaction dynamics.
-
Receptor Dimerization Studies: Investigate ligand-induced or constitutive receptor dimerization on the cell surface by crosslinking receptor monomers.
-
Stabilization of Protein Complexes: Covalently trap transient or weak protein complexes within living cells for subsequent analysis.
-
Proximity-Based Labeling: In conjunction with fluorogenic tetrazines, this compound can be used to visualize the close proximity of two molecules.
Data Presentation: Performance Characteristics of TCO-Tetrazine Ligation
The efficiency of live-cell imaging applications using this compound is dictated by the kinetics and specificity of the TCO-tetrazine ligation. The following table summarizes key quantitative data for this bioorthogonal reaction, providing researchers with expected performance benchmarks.
| Parameter | Typical Value | Significance in Live Cell Imaging |
| Second-Order Rate Constant (k₂) | 10³ - 10⁷ M⁻¹s⁻¹[3][7][8] | Extremely fast kinetics allow for rapid labeling at low, physiologically compatible concentrations, minimizing off-target effects and enabling the capture of dynamic processes. |
| Required Concentration | 100 nM - 10 µM[4][6][9] | Effective labeling can be achieved at nanomolar to low micromolar concentrations, reducing the potential for cellular toxicity. |
| Reaction Time in Live Cells | 10 - 60 minutes[6][10][11] | Short incubation times are sufficient for complete labeling, which is crucial for maintaining cell health and observing rapid biological events. |
| Specificity | High (Bioorthogonal) | The reaction is highly specific and does not cross-react with other functional groups present in the complex cellular environment, leading to a high signal-to-noise ratio.[12][13] |
| Biocompatibility | Excellent | The reaction proceeds under physiological conditions (neutral pH, 37°C) and does not require cytotoxic catalysts like copper.[4][5] |
Experimental Protocols
Protocol 1: Live-Cell Crosslinking of Tetrazine-Labeled Proteins
This protocol describes a general method for using this compound to crosslink two proteins of interest (Protein A and Protein B) that have been engineered to incorporate a tetrazine-bearing unnatural amino acid.
Materials:
-
Mammalian cells co-expressing Protein A and Protein B, each tagged with a tetrazine-containing unnatural amino acid.
-
This compound (stock solution: 1-10 mM in anhydrous DMSO).[1]
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C.
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free medium).
-
Glass-bottom imaging dishes or chambered coverglass.
Methodology:
-
Cell Seeding:
-
Seed the cells expressing the tetrazine-modified proteins onto glass-bottom imaging dishes.
-
Allow cells to adhere and reach 60-80% confluency in a humidified incubator at 37°C with 5% CO₂.[4]
-
-
Preparation of Crosslinking Solution:
-
On the day of the experiment, warm the complete cell culture medium or live-cell imaging buffer to 37°C.
-
Dilute the this compound DMSO stock solution into the pre-warmed medium to the desired final concentration. A typical starting concentration is 1-10 µM. It is recommended to perform a titration to determine the optimal concentration for your specific system.
-
-
Crosslinking Reaction:
-
Washing:
-
Live Cell Imaging and Analysis:
-
Replace the wash buffer with fresh, pre-warmed live-cell imaging buffer.
-
Image the cells using an appropriate fluorescence microscope equipped with an environmental chamber to maintain temperature, humidity, and CO₂ levels.[14]
-
Analyze the results. Crosslinking can be confirmed by observing the co-localization or altered trafficking of fluorescently tagged Protein A and Protein B, or by subsequent biochemical analysis (e.g., immunoprecipitation followed by western blot) to detect a higher molecular weight complex.
-
Visualizations
Experimental Workflow for Intracellular Protein Crosslinking
Caption: Workflow for live-cell protein crosslinking using this compound.
Signaling Pathway: Ligand-Induced Receptor Dimerization and Crosslinking
Caption: Crosslinking of tetrazine-labeled receptors upon ligand-induced dimerization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. worldscientific.com [worldscientific.com]
- 10. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for TCO-Tetrazine Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trans-cyclooctene (B1233481) (TCO)-tetrazine ligation is a bioorthogonal reaction that has rapidly become a cornerstone of bioconjugation and chemical biology.[1][2] This reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a strained trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (B1199680) (Tz).[1][3] The key advantages of this ligation are its exceptionally fast reaction kinetics, high specificity, and the ability to proceed under mild, physiological conditions without the need for a catalyst.[4][5][6] These features make the TCO-tetrazine ligation an invaluable tool for a wide range of applications, including antibody-drug conjugate (ADC) development, in vivo imaging, targeted drug delivery, and cellular labeling.[5][7][8]
The reaction is initiated by a [4+2] cycloaddition of the TCO and tetrazine, forming an unstable intermediate that rapidly undergoes a retro-Diels-Alder reaction to release nitrogen gas (N₂), resulting in a stable dihydropyridazine (B8628806) product.[1][2] This irreversible process and the bioorthogonality of the reactants, which do not interact with native biological functional groups, ensure clean and efficient conjugation.[7]
Quantitative Data Summary
The reaction rate of the TCO-tetrazine ligation is among the fastest of all bioorthogonal reactions, with second-order rate constants (k) reaching up to 10⁶ M⁻¹s⁻¹.[4][6] The specific kinetics can be influenced by the substituents on both the TCO and the tetrazine ring.[1] Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can further accelerate the reaction.[1]
| Parameter | Value | Conditions | Source(s) |
| Second-Order Rate Constant (k) | 1 x 10³ - 1 x 10⁶ M⁻¹s⁻¹ | General range in aqueous buffers. | [4] |
| > 800 M⁻¹s⁻¹ | General TCO-tetrazine pairs. | [5][9] | |
| up to 1000 M⁻¹s⁻¹ | ATTO-tetrazines with TCO. | ||
| Reaction pH | 6.0 - 9.0 | Optimal range for ligation in PBS buffer. | [4][10] |
| Reaction Temperature | 4°C, Room Temperature (20-25°C), or 37°C | Dependent on the specific application and reactants. | |
| Reaction Time | 10 - 120 minutes | Varies based on reactant concentration and temperature. | [11] |
Chemical Reaction Mechanism
The TCO-tetrazine ligation proceeds through a two-step mechanism: an initial inverse-electron-demand Diels-Alder cycloaddition followed by a retro-Diels-Alder reaction.
Caption: Mechanism of the TCO-tetrazine ligation.
Experimental Protocols
This section provides a general protocol for the labeling of a protein with a TCO moiety and subsequent ligation to a tetrazine-functionalized molecule.
Part 1: TCO-Labeling of a Protein via NHS Ester Chemistry
This protocol describes the modification of a protein with a TCO group using a TCO-PEG-NHS ester.
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis equipment
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.[2][9]
-
TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[9]
-
Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.[12] The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[9][12]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 5-10 minutes.[9][12]
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column or by dialysis against the desired storage buffer (e.g., PBS).[9][10] The TCO-labeled protein is now ready for ligation.
Part 2: TCO-Tetrazine Ligation
This protocol describes the conjugation of the TCO-labeled protein to a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein (from Part 1)
-
Tetrazine-functionalized molecule (e.g., Tetrazine-PEG-fluorophore)
-
Reaction buffer (e.g., PBS, pH 7.2)
Procedure:
-
Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer.
-
Ligation Reaction: Mix the TCO-labeled protein and the tetrazine-functionalized molecule. A slight molar excess (1.05-1.5 equivalents) of the tetrazine component is often recommended.[9][11]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[10] For some applications, incubation can be performed at 4°C for a longer duration or at 37°C to accelerate the reaction.[10]
-
Monitoring the Reaction (Optional): The progress of the ligation can be monitored by the disappearance of the characteristic pink/red color of the tetrazine and the corresponding decrease in its absorbance, typically between 510-550 nm.[2][4]
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.[10][11]
-
Storage: Store the final conjugate at 4°C.[11]
Experimental Workflow
The following diagram illustrates a typical workflow for a protein-protein conjugation using TCO-tetrazine ligation.
Caption: Workflow for protein-protein conjugation.
References
- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: TCO-PEG11-TCO for Advanced Molecular Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of TCO-PEG11-TCO in pre-targeted molecular imaging. This bifunctional linker, featuring two terminal trans-cyclooctene (B1233481) (TCO) groups connected by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer, is a powerful tool for in vivo applications leveraging the highly efficient inverse-electron demand Diels-Alder (IEDDA) cycloaddition reaction with tetrazines.
Introduction to this compound in Pre-Targeted Imaging
This compound is a key component in a two-step pre-targeted imaging strategy designed to enhance the signal-to-background ratio in molecular imaging modalities such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). This approach decouples the targeting of a specific biological marker from the delivery of the imaging agent.[1][2][3]
The core of this strategy is the bioorthogonal reaction between a TCO-modified targeting molecule (e.g., an antibody) and a subsequently administered small, rapidly clearing tetrazine-conjugated imaging probe.[1][4][5] The TCO-tetrazine ligation is exceptionally fast and highly specific, proceeding efficiently under physiological conditions without the need for a catalyst.[4][6][7] The PEG11 spacer in this compound enhances the solubility and biocompatibility of the conjugate, which can improve its pharmacokinetic profile.[1][6][8]
Advantages of the this compound Pre-Targeting Approach:
-
Improved Image Contrast: By allowing the TCO-conjugated targeting molecule to accumulate at the target site and clear from circulation before the administration of the radiolabeled tetrazine, a higher tumor-to-background ratio can be achieved.[3]
-
Reduced Radiation Dose: The use of a small, fast-clearing radiolabeled tetrazine minimizes the radiation dose to non-target tissues.[3]
-
Versatility: The same TCO-modified targeting molecule can be used with a variety of tetrazine-based probes for different imaging modalities or even therapeutic applications.[9]
Applications in Molecular Imaging
The this compound linker is instrumental in the development of advanced imaging strategies for oncology and other diseases. The primary application is in pre-targeted radioimmunotherapy and imaging.
Pre-targeted PET and SPECT Imaging
In this application, an antibody or other targeting vector is first conjugated with this compound. This construct is administered to the subject and allowed to accumulate at the target site (e.g., a tumor). After a sufficient clearing period, a small molecule tetrazine, chelated with a radionuclide such as Gallium-68 (for PET) or Indium-111 (for SPECT), is injected.[9] The rapid "click" reaction between the TCO and tetrazine localizes the radioactivity at the target, enabling high-contrast imaging.[2][9]
A schematic representation of the pre-targeted imaging strategy is provided below.
Caption: Pre-targeted molecular imaging workflow.
Quantitative Data Summary
The following table summarizes representative quantitative data from pre-clinical studies utilizing the TCO-tetrazine pre-targeting strategy. Note that experimental conditions, targeting molecules, and radiotracers vary between studies.
| Targeting Molecule | Radionuclide | Tumor Model | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Reference |
| TCO-CC49 | 111In | LS174T Xenografts | 5.8 | N/A | [9] |
| TCO-CC49 | 68Ga | LS174T Xenografts | 5.8 | N/A | [9] |
| Aln-TCO | 68Ga | Bone (pre-targeted) | 3.7 (knee) | N/A | [9] |
| A33-TCO | 64Cu | SW1222 Xenografts | ~4.0 | 27.0 ± 7.4 | [10] |
| ss huA33-PEG12-TCO | 64Cu | N/A | 7.38 ± 2.02 | 45.1 ± 8.6 | [10] |
| 5B1-TCO | 177Lu | BxPC3 Xenografts | 16.8 ± 3.9 | N/A | [11] |
| U36-TCO | 89Zr | VU-SCC-OE Xenografts | 3.3 ± 0.5 | N/A | [12] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the conjugation of this compound to an antibody via an NHS ester reaction targeting lysine (B10760008) residues.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the reaction buffer at a concentration of 1-5 mg/mL using a desalting column.
-
This compound-NHS Ester Solution Preparation: Immediately before use, dissolve the this compound-NHS ester in DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 20-fold molar excess of the this compound-NHS ester solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted this compound-NHS ester by buffer exchanging the antibody conjugate into a storage buffer (e.g., PBS) using a desalting column.
-
Characterization: Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the TCO moiety has a distinct absorbance.
The experimental workflow for antibody conjugation is depicted below.
Caption: Workflow for antibody-TCO conjugation.
Protocol 2: In Vivo Pre-Targeted Imaging
This protocol provides a general framework for a pre-targeted imaging experiment in a tumor-bearing mouse model.
Materials:
-
TCO-conjugated antibody
-
Radiolabeled tetrazine probe (e.g., 68Ga-DOTA-tetrazine)
-
Tumor-bearing animal model (e.g., xenograft mouse model)
-
Anesthesia
-
PET/SPECT scanner
Procedure:
-
Step 1: Administration of TCO-Conjugated Antibody:
-
Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous injection. The optimal dose and pre-targeting interval should be determined empirically for each antibody. A typical starting point is 10-100 µg of antibody per mouse.
-
-
Pre-Targeting Interval:
-
Allow the TCO-conjugated antibody to accumulate at the tumor site and clear from the bloodstream. This interval can range from 24 to 72 hours, depending on the antibody's pharmacokinetics.
-
-
Step 2: Administration of Radiolabeled Tetrazine:
-
After the pre-targeting interval, administer the radiolabeled tetrazine probe via intravenous injection. The molar ratio of tetrazine to antibody should be optimized, but a slight molar excess of tetrazine is often used.
-
-
Imaging:
-
Acquire PET or SPECT images at various time points post-injection of the radiolabeled tetrazine (e.g., 1, 4, and 24 hours). Anesthetize the animals during image acquisition.
-
-
Biodistribution (Optional but Recommended):
-
At the end of the imaging study, euthanize the animals and collect major organs and the tumor.
-
Measure the radioactivity in each tissue using a gamma counter to determine the percent injected dose per gram (%ID/g).
-
A logical diagram of the in vivo pre-targeted imaging experiment is shown below.
References
- 1. Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 4. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. interchim.fr [interchim.fr]
- 8. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 9. Evaluation of a 68Ga-Labeled DOTA-Tetrazine as a PET Alternative to 111In-SPECT Pretargeted Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utupub.fi [utupub.fi]
Application Notes and Protocols for TCO-PEG11-TCO Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to utilizing the homobifunctional TCO-PEG11-TCO linker in various bioconjugation applications. The trans-cyclooctene (B1233481) (TCO) moieties at both ends of the hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer enable efficient and specific covalent bond formation with tetrazine-functionalized molecules via the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is characterized by its exceptionally fast kinetics and biocompatibility, making it a powerful tool in drug development, diagnostics, and fundamental research.
Principle of TCO-Tetrazine Ligation
The bioconjugation reaction relies on the IEDDA cycloaddition between the strained alkene of the TCO group and the diene of a tetrazine molecule. This reaction proceeds rapidly under physiological conditions (pH 7.4, 37°C) without the need for a copper catalyst, which can be toxic to cells. The reaction is highly specific, as TCO and tetrazine groups do not react with naturally occurring functional groups in biological systems. The hydrophilic PEG11 spacer enhances the aqueous solubility of the linker and the resulting conjugate, reduces steric hindrance, and can minimize aggregation.
Quantitative Data Summary
The reaction kinetics of the TCO-tetrazine ligation are among the fastest known bioorthogonal reactions. The rate is influenced by the electronic properties of both the TCO and the tetrazine. While specific kinetic data for this compound with a wide range of tetrazines is not extensively published, the following table provides representative second-order rate constants for similar TCO derivatives with various tetrazines to guide experimental design.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| TCO-Antibody | 3,6-di-(2-pyridyl)-s-tetrazine (DiPy-Tz) | ~13,000 |
| TCO (general) | 3-methyl-6-phenyl-1,2,4,5-tetrazine | ~1,000 - 6,000 |
| TCO (general) | 3,6-diphenyl-s-tetrazine | ~800 - 2,000 |
| TCO (general) | Hydrogen substituted tetrazines | Up to 30,000 |
Note: Reaction rates are dependent on the specific molecular context, solvent, and temperature.
Experimental Protocols
Application 1: Antibody-Drug Conjugate (ADC) Development
This protocol describes the generation of an ADC by linking two tetrazine-modified antibody fragments to a single drug molecule functionalized with a this compound linker.
Diagram: ADC Synthesis Workflow
Application Notes and Protocols: TCO-PEG11-TCO for Labeling Primary Amines on Proteins
Introduction
This document provides detailed application notes and protocols for the use of trans-cyclooctene (B1233481) (TCO) derivatives in the labeling of primary amines on proteins. The focus is on the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between TCO and a tetrazine (Tz) partner.[1][2][3][4] This "click chemistry" approach offers exceptional kinetics and selectivity, enabling the precise conjugation of molecules to proteins in complex biological environments without the need for cytotoxic copper catalysts.[2][3]
While the specific reagent TCO-PEG11-TCO is a homobifunctional linker with TCO groups at both ends of a PEG11 spacer, it is primarily used for crosslinking two tetrazine-modified molecules.[5][6][7] For the initial labeling of primary amines (e.g., lysine (B10760008) residues) on a single protein, an amine-reactive TCO derivative, such as a TCO-NHS ester, is employed.[2][8] This two-step process involves first introducing the TCO moiety to the protein, which can then be reacted with any tetrazine-functionalized molecule of interest. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, such as in TCO-PEG-NHS esters, enhances water solubility, improves labeling efficiency, and reduces steric hindrance.[8][9]
Key Advantages of TCO-Tetrazine Click Chemistry:
-
Rapid Kinetics: The reaction is exceptionally fast, often complete within minutes at room temperature.[1][10][11]
-
Bioorthogonality: TCO and tetrazine groups are abiotic and do not react with other functional groups found in biological systems, ensuring high specificity.[1][6]
-
Biocompatibility: The reaction proceeds under mild, physiological conditions (pH 7-9) without the need for catalysts or harsh reagents.[6][8]
-
High Efficiency: The reaction typically proceeds to completion, allowing for quantitative labeling even at low concentrations.[2]
Chemical Reaction and Workflow
The overall process for labeling a protein with a tetrazine-modified molecule using a TCO-NHS ester is a two-step procedure. First, the primary amines on the protein are acylated with the TCO-NHS ester. Second, the TCO-labeled protein is reacted with the tetrazine-functionalized molecule of interest.
Experimental workflow for labeling proteins using TCO-NHS ester and a tetrazine-functionalized molecule.
Chemical reactions for protein labeling via TCO-tetrazine click chemistry.
Experimental Protocols
Protocol 1: Labeling of Primary Amines on Proteins with TCO-PEG-NHS Ester
This protocol describes the functionalization of a protein with a TCO moiety using a TCO-PEG-NHS ester.
Materials:
-
Protein of interest
-
TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS or TCO-PEG12-NHS)
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette
Procedure:
-
Buffer Exchange: Dissolve the protein of interest in the amine-free reaction buffer at a concentration of 1-5 mg/mL.[2][8] If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting spin column or dialysis.[2][8]
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.[2][8]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[8][11] Incubate the reaction for 1 hour at room temperature with gentle mixing.[2][8]
-
Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.[2][8]
-
Purification: Remove excess, unreacted TCO-NHS ester by using a desalting spin column or by dialysis against an appropriate buffer.[8] The TCO-labeled protein is now ready for the click reaction or can be stored at 4°C.[2]
Protocol 2: TCO-Tetrazine Click Reaction
This protocol details the ligation of the TCO-labeled protein with a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 6.0-9.0)
Procedure:
-
Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).
-
Click Reaction: Add a 1.5- to 5-fold molar excess of the tetrazine-functionalized molecule to the TCO-labeled protein.[8]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C.[2][8] The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[2]
-
Purification (Optional): If necessary, purify the final protein conjugate to remove any unreacted tetrazine-functionalized molecule using size exclusion chromatography or dialysis.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for protein labeling with TCO-NHS esters and subsequent TCO-tetrazine ligation.
Table 1: Reaction Conditions for TCO-NHS Ester Labeling of Proteins
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve labeling efficiency.[8] |
| TCO-NHS Ester Molar Excess | 10 - 20 fold | The optimal ratio may need to be determined empirically. |
| Reaction Buffer | Amine-free (e.g., PBS) | Buffers containing primary amines (Tris, glycine) will compete with the reaction.[8] |
| pH | 7.0 - 9.0 | Acylation is favored at slightly alkaline pH.[8] |
| Reaction Time | 1 hour | |
| Temperature | Room Temperature |
Table 2: Reaction Conditions for TCO-Tetrazine Ligation
| Parameter | Recommended Range | Notes |
| Tetrazine Molar Excess | 1.5 - 5 fold | A slight excess of the tetrazine ensures complete labeling of the TCO-protein. |
| Reaction Buffer | PBS or similar | The reaction is tolerant of a wide range of buffers and pH (6.0-9.0).[2] |
| Reaction Time | 30 - 120 minutes | The reaction is very fast and is often complete in under an hour.[6][8] |
| Temperature | Room Temperature or 37°C |
Troubleshooting
| Problem | Possible Cause | Solution |
| No or poor labeling of protein with TCO | NHS-ester hydrolyzed. | Allow the TCO-NHS ester to equilibrate to room temperature before opening. Use high-quality, anhydrous DMSO or DMF for dissolution.[8] |
| Amine-contaminants in the protein labeling reaction buffer (e.g., Tris, glycine). | Buffer exchange proteins into an amine-free buffer before labeling (e.g., 100 mM sodium phosphate, 150mM sodium chloride, pH 7.5).[8] | |
| Sub-optimal reaction conditions. | Optimize labeling conditions by varying the molar excess of the TCO-NHS ester and the reaction time. | |
| Low yield of final conjugate | Inefficient TCO labeling. | Confirm TCO labeling using analytical methods such as mass spectrometry before proceeding with the click reaction. |
| Steric hindrance. | Use a TCO-NHS ester with a longer PEG spacer to reduce steric hindrance.[8] | |
| Incorrect stoichiometry in the click reaction. | Ensure the correct molar ratios of TCO-labeled protein and tetrazine-functionalized molecule are used. |
Applications
The TCO-tetrazine click chemistry platform is versatile and has been employed in a wide range of applications, including:
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.[2]
-
In Vivo Imaging: Pre-targeted imaging where a TCO-labeled antibody is administered first, followed by a radiolabeled tetrazine, allowing for clearance of the unbound antibody before imaging and reducing background signal.[12][13]
-
Fluorescent Labeling: Attaching fluorescent probes to proteins for cellular imaging and tracking.[1]
-
Surface Immobilization: Covalently attaching proteins to surfaces for applications such as ELISAs and biosensors.[11]
-
PROTACs: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][7]
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI AMERICA [tcichemicals.com]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. biorbyt.com [biorbyt.com]
- 8. interchim.fr [interchim.fr]
- 9. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 10. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 11. mdpi.com [mdpi.com]
- 12. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: Protocol for Antibody Conjugation Utilizing TCO Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bioorthogonal chemistry provides powerful tools for conjugating biomolecules with precision and stability under physiological conditions. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) group and a tetrazine (Tz) moiety is a cornerstone of modern bioconjugation, prized for its exceptionally fast kinetics and high specificity without the need for a catalyst.[1][2][3] This reaction forms a stable covalent bond, making it ideal for applications such as the construction of antibody-drug conjugates (ADCs), in vivo pretargeting, and molecular imaging.[1][4][5]
These notes provide two detailed protocols. The first, and most common, describes the modification of an antibody's primary amines (lysine residues) with a heterobifunctional TCO-PEG-NHS ester. The second protocol details the use of the homobifunctional TCO-PEG11-TCO linker for crosslinking two tetrazine-modified molecules, a potential application for this specific linker type.
Protocol 1: Covalent Modification of Antibodies with TCO-PEG-NHS Ester
This protocol outlines the standard method for attaching TCO groups to an antibody, preparing it for a subsequent reaction with a tetrazine-modified molecule. The N-hydroxysuccinimide (NHS) ester of the TCO linker reacts with primary amines on lysine (B10760008) residues of the antibody to form a stable amide bond.[6][7] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can prevent the hydrophobic TCO group from being masked by the antibody, thereby preserving its reactivity.[6][8]
Experimental Protocol: Antibody Modification
1. Antibody Preparation:
-
Objective: To remove interfering substances from the antibody storage buffer. Amine-containing compounds (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA) will compete with the antibody for reaction with the NHS ester.[9]
-
Procedure:
-
If necessary, perform a buffer exchange for the antibody into an amine-free buffer, such as Reaction Buffer (Phosphate Buffered Saline [PBS] or 0.1 M Sodium Bicarbonate, pH 8.0-8.5).[4][8]
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns) or centrifugal filtration devices are suitable for this purpose.[8][9][10]
-
Adjust the final antibody concentration to 2-10 mg/mL in the Reaction Buffer.[4]
-
Measure the antibody concentration using a spectrophotometer at 280 nm (A280).[9]
-
2. TCO-PEG-NHS Ester Preparation:
-
Objective: To prepare the linker for the conjugation reaction.
-
Procedure:
-
Allow the TCO-PEG-NHS ester reagent to equilibrate to room temperature before opening to prevent moisture condensation, which can cause hydrolysis.[9]
-
Immediately before use, dissolve the TCO-PEG-NHS ester in an anhydrous solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 10 mM.[11]
-
3. Conjugation Reaction:
-
Objective: To covalently attach the TCO linker to the antibody.
-
Procedure:
-
Add the calculated volume of the TCO-PEG-NHS ester stock solution to the prepared antibody solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.[8]
-
The molar excess of the linker relative to the antibody will determine the final degree of labeling (DOL). A 5-20 fold molar excess is a common starting point.[4][11]
-
Incubate the reaction mixture for 1-3 hours at room temperature or for 2 hours on ice, protected from light.[6][9][12] Gentle mixing is recommended.
-
4. Quenching the Reaction (Optional):
-
Objective: To stop the reaction by consuming any unreacted NHS ester.
-
Procedure:
5. Purification of the Antibody-TCO Conjugate:
-
Objective: To remove excess, unreacted TCO linker and quenching reagents.
-
Procedure:
Data Presentation: Reaction Parameters
Quantitative data for the conjugation reaction can be summarized for easy reference.
Table 1: Molar Excess of TCO-Linker vs. Achieved Degree of Labeling (DOL)
| Molar Equivalents of Linker Added | Typical Resulting DOL (TCOs/Antibody) | Reference |
|---|---|---|
| 5 | 4 | [10][13] |
| 10 | 8 | [10][13] |
| 15 | 10 | [10][13] |
| 30-100 | >10 (may impact antibody function) | [6][12] |
Note: These are typical values and can vary based on the specific antibody and reaction conditions. Over-modification can potentially affect antibody affinity and pharmacokinetics.[5][13]
Table 2: Summary of Typical Reaction Conditions
| Parameter | Recommended Value | Reference |
|---|---|---|
| Antibody Concentration | 2 - 10 mg/mL | [4] |
| Reaction Buffer | PBS or 0.1 M Sodium Bicarbonate | [4][8] |
| Reaction pH | 8.0 - 8.75 | [9][12] |
| Molar Excess of Linker | 5 - 20 fold | [4][11] |
| Incubation Time | 1 - 3 hours | [4][6][8] |
| Temperature | Room Temperature or 4°C | [4][11] |
| Solvent (for linker) | Anhydrous DMSO or DMF |[4][8] |
Visualization: Antibody Modification Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. utupub.fi [utupub.fi]
- 6. escholarship.org [escholarship.org]
- 7. escholarship.org [escholarship.org]
- 8. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. furthlab.xyz [furthlab.xyz]
- 10. mdpi.com [mdpi.com]
- 11. interchim.fr [interchim.fr]
- 12. Bioorthogonal Masking of Circulating Antibody–TCO Groups Using Tetrazine-Functionalized Dextran Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: TCO-PEG-Tetrazine In Vivo Pretargeting Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Principle of Bioorthogonal Pretargeting
In vivo pretargeting is a multi-step strategy designed to improve the specificity and efficacy of targeted imaging and radiotherapy. This approach decouples the targeting of a disease site from the delivery of a potent payload (e.g., a radionuclide). The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) (Tz) is exceptionally well-suited for this purpose due to its extremely fast reaction kinetics, high selectivity, and biocompatibility.[1][2]
The strategy typically involves two steps:
-
Step 1 (Targeting): A targeting moiety, such as a monoclonal antibody (mAb) modified with a TCO group, is administered. This mAb-TCO conjugate is given time to accumulate at the target site (e.g., a tumor) while the unbound excess clears from circulation.[3][4]
-
Step 2 (Payload Delivery): A small, rapidly clearing molecule carrying the tetrazine-conjugated payload (e.g., a radiolabel) is administered. This Tz-probe rapidly finds and "clicks" with the TCO-modified antibody at the target site.[3][4] The unreacted Tz-probe is quickly eliminated from the body, typically via the kidneys.[5]
This method significantly enhances target-to-background ratios, allowing for earlier and clearer imaging.[1] It also reduces the radiation dose to healthy tissues, a critical advantage for therapeutic applications.[6][7] The use of a Polyethylene Glycol (PEG) linker, such as PEG11, in the construction of the tetrazine probe is common to improve solubility and pharmacokinetic properties.[8]
Key Components and Workflow
The success of the TCO-Tetrazine pretargeting strategy relies on three key components: the TCO-modified targeting vector, the Tetrazine-conjugated probe, and the bioorthogonal reaction that links them in vivo.
Caption: General workflow for in vivo pretargeting using TCO-mAb and a radiolabeled Tetrazine probe.
The chemical ligation at the heart of this strategy is the IEDDA reaction. This cycloaddition reaction proceeds rapidly at physiological conditions to form a stable dihydropyridazine, which then rearomatizes with the expulsion of nitrogen gas to form a stable pyridazine (B1198779) conjugate.
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and Tetrazine.
Experimental Protocols
Protocol 1: TCO-Conjugation of a Monoclonal Antibody
This protocol describes the general procedure for conjugating a TCO-NHS ester to a monoclonal antibody (mAb).
Materials:
-
Monoclonal Antibody (e.g., huA33, 5B1) in a suitable buffer (e.g., PBS, pH 7.4).
-
TCO-PEG-NHS Ester (e.g., TCO-PEG4-NHS).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
PD-10 desalting columns (or equivalent size-exclusion chromatography system).
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5.
Procedure:
-
Antibody Preparation: Buffer exchange the mAb into the reaction buffer to a final concentration of 5-10 mg/mL.
-
TCO-Linker Preparation: Prepare a stock solution of the TCO-PEG-NHS ester in anhydrous DMSO at a concentration of 10-20 mM.
-
Conjugation Reaction: Add the TCO-linker solution to the mAb solution. A molar excess of 20-40 fold of the TCO-linker to the mAb is typically used.[7] The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Purification: Purify the resulting mAb-TCO conjugate from unreacted TCO-linker using a PD-10 desalting column, eluting with PBS (pH 7.4).
-
Characterization: Determine the protein concentration (e.g., by BCA assay) and the degree of labeling (number of TCO molecules per mAb) using methods such as MALDI-TOF mass spectrometry or by reacting a sample with a tetrazine-fluorophore and measuring absorbance. A typical TCO-to-mAb ratio is between 5:1 and 10:1.[9]
-
Storage: Store the purified mAb-TCO conjugate at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: Radiolabeling of a DOTA-PEG11-Tetrazine Probe with ¹⁷⁷Lu
This protocol outlines the radiolabeling of a tetrazine probe for SPECT imaging and radiotherapy.
Materials:
-
DOTA-PEG11-Tetrazine precursor.
-
¹⁷⁷LuCl₃ in 0.05 M HCl.
-
Ammonium (B1175870) Acetate (B1210297) Buffer (0.5 M, pH 5.5).
-
Gentisic Acid solution (50 mg/mL in water).
-
C18 Sep-Pak light cartridge.
-
Ethanol (B145695), USP grade.
-
Saline, sterile.
-
Radio-TLC system for quality control.
Procedure:
-
Reaction Setup: In a sterile, low-binding microcentrifuge tube, combine 5-10 µg of the DOTA-PEG11-Tetrazine precursor with 100 µL of ammonium acetate buffer.
-
Radical Scavenging: Add 5 µL of gentisic acid solution to prevent radiolysis.
-
Radiolabeling: Add 5-10 mCi (185-370 MBq) of ¹⁷⁷LuCl₃ to the reaction tube. Vortex gently.
-
Incubation: Incubate the reaction at 85-95°C for 30 minutes.
-
Quality Control: After cooling to room temperature, assess the radiochemical purity (RCP) using radio-TLC. An RCP of >95% is desired.
-
Purification (if necessary): If the RCP is below 95%, purify the product using a C18 Sep-Pak cartridge.
-
Condition the cartridge with ethanol (5 mL) followed by water (10 mL).
-
Load the reaction mixture onto the cartridge.
-
Wash with water (10 mL) to remove unreacted ¹⁷⁷Lu.
-
Elute the ¹⁷⁷Lu-DOTA-PEG11-Tz with 0.5 mL of ethanol.
-
Evaporate the ethanol under a stream of nitrogen and reconstitute the final product in sterile saline for injection.
-
-
Final Formulation: The final product should be sterile-filtered and formulated in saline with a small amount of stabilizer (e.g., ascorbic acid) for in vivo use.
Protocol 3: In Vivo Pretargeted PET/CT Imaging
This protocol describes a typical pretargeting study in tumor-bearing mice.
Animal Model:
-
Athymic nude mice bearing subcutaneous tumor xenografts (e.g., LS174T, SW1222).[5][9] Tumors should reach a size of 100-200 mm³ before the study begins.
Procedure:
-
mAb-TCO Administration (Day 0): Administer 100-200 µg of the mAb-TCO conjugate (e.g., 5B1-TCO) to each mouse via intravenous (tail vein) injection.[10] This allows the antibody to accumulate at the tumor.
-
Accumulation Period (Day 0 to Day 3): Allow the mAb-TCO to circulate and accumulate at the tumor site for an optimal period, typically 24 to 72 hours.[7][10][11] This interval is crucial for maximizing tumor uptake and minimizing background signal from circulating antibody.
-
Radiotracer Administration (Day 3): Administer the radiolabeled tetrazine probe (e.g., 40-50 µCi of ¹⁷⁷Lu-DOTA-PEG7-Tz) via intravenous injection.[10] The molar ratio of the injected tetrazine probe to the pre-injected antibody is often around 1.5:1.[10]
-
Imaging: Perform PET/CT or SPECT/CT imaging at various time points post-injection of the radiotracer (e.g., 1, 4, 24, 48 hours). This allows for the visualization of tracer accumulation at the tumor site and its clearance from non-target tissues.
-
Biodistribution Analysis (Ex Vivo): At the final time point, euthanize the mice. Collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Data Collection: Weigh the tissues and measure the radioactivity in each sample using a gamma counter. Calculate the uptake as the percentage of the injected dose per gram of tissue (%ID/g).
Quantitative Data Summary
Biodistribution data is critical for evaluating the efficacy of a pretargeting strategy. The following tables summarize representative data from various studies.
Table 1: Ex Vivo Biodistribution of Pretargeting Systems (%ID/g)
| Targeting System | Tumor Model | Time Post-Tz | Tumor | Blood | Liver | Kidneys | Muscle | Ref |
| ¹¹¹In-DOTA-PEG11-Tz + CC49-TCO | LS174T | 3 h | 4.2 ± N/A | N/A | N/A | N/A | ~0.3 | [9] |
| ⁶⁸Ga-DOTA-PEG11-Tz + CC49-TCO | LS174T | N/A | 5.8 | N/A | N/A | N/A | N/A | [9] |
| ⁶⁴Cu-Tz-SarAr + huA33-TCO | SW1222 | 1 h | 5.6 ± 0.7 | 1.1 ± 0.2 | 1.0 ± 0.1 | 1.5 ± 0.3 | 0.4 ± 0.1 | [5] |
| ⁶⁴Cu-Tz-SarAr + huA33-TCO | SW1222 | 24 h | 7.4 ± 2.0 | 0.2 ± 0.1 | 0.7 ± 0.1 | 0.7 ± 0.1 | 0.3 ± 0.1 | [5] |
| ¹⁷⁷Lu-DOTA-PEG7-Tz + 5B1-TCO | BxPC3 | 4 h | 12.1 ± 1.5 | 1.3 ± 0.2 | 0.6 ± 0.1 | 1.0 ± 0.1 | 0.4 ± 0.1 | [10] |
| ¹⁷⁷Lu-DOTA-PEG7-Tz + 5B1-TCO | BxPC3 | 120 h | 16.8 ± 3.9 | 0.1 ± 0.0 | 0.4 ± 0.1 | 0.4 ± 0.1 | 0.1 ± 0.0 | [10] |
| ⁸⁹Zr-Tz + TCO-U36 (Pretargeted) | VU-SCC-OE | 72 h | 3.0 ± 0.4 | 0.2 ± 0.1 | 0.5 ± 0.1 | 1.1 ± 0.1 | 0.1 ± 0.0 | [4] |
| ⁸⁹Zr-TCO-U36 (Directly Labeled) | VU-SCC-OE | 72 h | 6.1 ± 1.1 | 2.5 ± 0.4 | 2.5 ± 0.4 | 1.6 ± 0.2 | 0.2 ± 0.0 | [4] |
Data presented as mean ± SD where available. N/A indicates data not provided in the source.
Table 2: Imaging Ratios and Performance
| Targeting System | Tumor Model | Time Post-Tz | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Ref |
| ¹¹¹In-DOTA-PEG11-Tz + CC49-TCO | LS174T | 3 h | 13:1 | N/A | [9] |
| ⁸⁹Zr-Tz + TCO-U36 (Pretargeted, 24h lag) | VU-SCC-OE | 72 h | 23.5 ± 6.2 | ~15:1 | [12] |
| ⁸⁹Zr-TCO-U36 (Directly Labeled) | VU-SCC-OE | 72 h | 25.7 ± 6.3 | ~2.4:1 | [12] |
| ¹⁷⁷Lu-DOTA-PEG7-Tz + 5B1-TCO | BxPC3 | 120 h | ~168:1 | ~168:1 | [10] |
| ¹⁸F-PEG12-Tz + Atezolizumab-TCO | A549-PDL1 | N/A | 5.33 | N/A | [11] |
Note: Ratios are calculated from %ID/g values where not explicitly stated.
Conclusion
Pretargeting strategies based on the TCO-tetrazine IEDDA ligation offer a powerful platform for enhancing the performance of radionuclide-based imaging and therapy. By separating the slow antibody accumulation phase from the rapid delivery of a radioactive payload, this approach achieves remarkably high tumor-to-background ratios and reduces off-target toxicity. The protocols and data presented herein provide a comprehensive guide for researchers aiming to develop and apply these advanced techniques in preclinical and translational settings. The continued development of novel TCO and tetrazine reagents, coupled with optimized linkers like PEG11, promises to further refine this technology for clinical applications.
References
- 1. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. escholarship.org [escholarship.org]
- 9. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging | MDPI [mdpi.com]
- 10. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioorthogonal Diels–Alder Click Chemistry-Based Pretargeted PET Imaging Strategy for Monitoring Programmed Death-Ligand 1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for TCO-PEG11-TCO with Tetrazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The inverse electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, enabling the rapid and specific formation of covalent bonds in complex biological environments.[1][2][3][4][5] This ligation is prized for its exceptionally fast kinetics, biocompatibility, and high specificity, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts.[5][6][7] The TCO-PEG11-TCO linker is a homobifunctional reagent that features two TCO moieties connected by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the crosslinking of two tetrazine-containing molecules, offering applications in the assembly of antibody-drug conjugates (ADCs), PROTACs, and other complex bioconjugates.[8][9][10] The PEG spacer enhances solubility and reduces steric hindrance, further optimizing conjugation efficiency.[1][11]
Reaction Principle
The TCO-tetrazine ligation proceeds via a [4+2] cycloaddition where the electron-deficient tetrazine (diene) reacts with the strained, electron-rich TCO (dienophile). This is followed by a retro-Diels-Alder reaction, which releases nitrogen gas and forms a stable dihydropyridazine (B8628806) product.[3][5][7] This irreversible reaction is characterized by its remarkable speed, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[1][7]
Key Reaction Parameters
Several factors influence the rate and efficiency of the TCO-tetrazine ligation. The reaction kinetics are dependent on the electronic properties of both the tetrazine and the TCO.[3] Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can accelerate the reaction.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for the TCO-tetrazine reaction based on various derivatives and conditions.
Table 1: Reaction Rate Constants
| Reactants | Rate Constant (k₂) M⁻¹s⁻¹ | Conditions |
| General TCO-Tetrazine | 1 - 1 x 10⁶ | General range[7] |
| TCO with 3,6-di-(2-pyridyl)-s-tetrazine | 2000 (± 400) | 9:1 methanol:water, 25°C[12] |
| s-TCO with 3,6-dipyridyl-s tetrazine derivative | 3,300,000 (± 40,000) | Not specified[13] |
| CC49 antibody-TCO with [¹¹¹In]In-labeled-Tz | 13,000 (± 80) | PBS, 37°C[13] |
Table 2: General Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 6.0 - 9.0 | The reaction is efficient within this range, making it compatible with physiological conditions.[5][7] |
| Temperature | 4°C to 37°C | Reactions are typically performed at room temperature (25°C) or physiological temperature (37°C). Lower temperatures (4°C) can be used, but may require longer incubation times.[11][14] |
| Solvents | Aqueous buffers (e.g., PBS), DMSO, DMF, Methanol | The reaction is compatible with a variety of solvents. For biological applications, aqueous buffers are preferred.[7][11][12] |
| Stoichiometry | 1.05 - 1.5 molar equivalents of tetrazine per TCO | A slight excess of the tetrazine-functionalized molecule is often recommended to ensure complete consumption of the TCO-containing molecule.[11] |
| Reaction Time | 10 minutes - 2 hours | The reaction is typically rapid, with significant product formation within an hour at room temperature.[5][11][14] |
Experimental Protocols
The following are generalized protocols for the use of this compound in crosslinking two tetrazine-derivatized proteins.
Protocol 1: Preparation of Tetrazine-Functionalized Proteins
This protocol describes the labeling of a protein with a tetrazine-NHS ester, targeting primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
Tetrazine-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If the buffer contains amines like Tris or glycine, perform a buffer exchange into PBS.
-
Immediately before use, prepare a 10 mM stock solution of the Tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.[11]
-
Add a 10- to 20-fold molar excess of the tetrazine-NHS ester to the protein solution.[11]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.[11]
-
Remove the excess, unreacted tetrazine reagent using a spin desalting column.
Protocol 2: Crosslinking of Tetrazine-Functionalized Proteins with this compound
This protocol details the crosslinking reaction between two different tetrazine-labeled proteins and this compound.
Materials:
-
Two different tetrazine-functionalized proteins (prepared as in Protocol 1)
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO).
-
In a reaction tube, combine the two tetrazine-functionalized proteins in the desired molar ratio in the reaction buffer.
-
Add this compound to the protein mixture. A 1:2 molar ratio of this compound to the total tetrazine-protein amount is a good starting point, assuming a 1:1 reaction between each TCO and each tetrazine-protein.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature.[11] The reaction can also be performed at 4°C, which may necessitate a longer incubation period.[11]
-
The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
The resulting crosslinked product can be purified from unreacted components by size-exclusion chromatography if necessary.[11]
-
Store the final conjugate at 4°C.[11]
Visualizations
The following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: TCO-Tetrazine Reaction Mechanism
Caption: Protein Crosslinking Workflow
References
- 1. precisepeg.com [precisepeg.com]
- 2. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. broadpharm.com [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 10. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 11. interchim.fr [interchim.fr]
- 12. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
TCO-PEG11-TCO: Application Notes and Protocols for Advanced Proteomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TCO-PEG11-TCO, a homobifunctional, bioorthogonal crosslinker, for the study of protein-protein interactions and the broader field of chemical proteomics. Detailed protocols, data interpretation guidelines, and workflow visualizations are presented to facilitate the integration of this powerful tool into your research.
Introduction to this compound in Proteomics
This compound is a chemical crosslinking reagent that leverages the principles of bioorthogonal chemistry, specifically the rapid and highly selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) group and a tetrazine moiety. This reagent features two TCO groups connected by a flexible 11-unit polyethylene (B3416737) glycol (PEG) spacer.
The bioorthogonal nature of the TCO-tetrazine reaction allows for the formation of stable covalent bonds in complex biological environments, such as cell lysates or even living cells, with minimal off-target reactivity. This specificity makes this compound an invaluable tool for a range of proteomics applications, including:
-
Mapping Protein-Protein Interactions (PPIs): By crosslinking interacting proteins that have been functionalized with tetrazine moieties, this compound enables the stabilization of protein complexes for subsequent identification by mass spectrometry.
-
PROTAC Development: As a homobifunctional linker, it can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.
-
Structural Proteomics: The defined length of the PEG11 spacer arm can provide distance constraints for the structural modeling of protein complexes.
Principle of Bioorthogonal Crosslinking with this compound
The core of this methodology relies on a two-step process. First, the proteins of interest must be functionalized with a tetrazine group. This can be achieved through various methods, such as the genetic incorporation of unnatural amino acids containing a tetrazine moiety or the chemical modification of reactive amino acid side chains (e.g., lysines) with a tetrazine-NHS ester.
Once the proteins are "tetrazine-tagged," this compound is introduced. The two TCO groups on the crosslinker will react with tetrazine moieties on spatially proximal proteins, forming stable covalent crosslinks. These crosslinked protein complexes can then be enriched and analyzed by mass spectrometry to identify the interacting partners.
Application: Mapping Protein-Protein Interactions in a Cell Lysate
This section outlines a general workflow for identifying protein-protein interactions in a cellular context using this compound.
Experimental Workflow
The overall experimental procedure involves cell culture and lysis, protein labeling with tetrazine, bioorthogonal crosslinking with this compound, enrichment of crosslinked complexes, and finally, identification of interacting proteins by mass spectrometry.
Application Notes and Protocols for Creating TCO-Labeled Biomolecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the creation of trans-cyclooctene (B1233481) (TCO)-labeled biomolecules, a cornerstone of bioorthogonal chemistry. The protocols outlined below leverage the inverse-electron-demand Diels-Alder (IEDDA) reaction between a TCO group and a tetrazine (Tz) moiety. This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, making it an ideal tool for labeling and conjugating biomolecules in complex biological environments without the need for cytotoxic catalysts.[1][2][3]
The following sections detail protocols for labeling proteins through primary amines and sulfhydryl groups, the subsequent click reaction with a tetrazine-functionalized molecule, and quantitative data to guide experimental design.
Core Principles of TCO-Tetrazine Ligation
The TCO-tetrazine reaction is a powerful bioconjugation technique that proceeds in two main steps:
-
Biomolecule Modification : A biomolecule of interest is first functionalized with a TCO group. This is commonly achieved by reacting primary amines (e.g., lysine (B10760008) residues) with a TCO-NHS ester or free sulfhydryl groups (e.g., cysteine residues) with a TCO-maleimide.[1][4]
-
Bioorthogonal Click Reaction : The TCO-modified biomolecule is then reacted with a molecule of interest that has been conjugated to a tetrazine. This reaction is extremely fast and highly selective, forming a stable covalent bond.[5][6]
The versatility of this chemistry has led to its widespread adoption in various fields, including antibody-drug conjugate (ADC) development, in vivo imaging, and targeted drug delivery.[2][7][8]
Quantitative Data Summary
The selection of appropriate TCO and tetrazine reagents is critical for successful bioconjugation. The following tables summarize key quantitative parameters to aid in experimental design.
Table 1: TCO-Tetrazine Reaction Kinetics and Efficiency [1][3]
| Parameter | Value | Significance |
| Second-Order Rate Constant (k₂) | Up to 10⁷ M⁻¹s⁻¹ | Extremely fast reaction kinetics, enabling efficient labeling at low concentrations. |
| Conjugation Efficiency | > 99% | Allows for near-quantitative labeling of the target biomolecule. |
| Biocompatibility | Excellent (Copper-free) | Suitable for in vivo and live-cell applications without concerns of copper cytotoxicity. |
| Reaction Conditions | Aqueous media, Room temperature, pH 6.0-9.0 | Mild reaction conditions that preserve the integrity of sensitive biomolecules. |
Table 2: Comparison of Common TCO Labeling Reagents
| Reagent | Target Functional Group | Key Features |
| TCO-NHS Ester | Primary amines (-NH₂) | Efficiently labels lysine residues. Available with PEG spacers to improve solubility and reduce steric hindrance.[5] |
| TCO-Maleimide | Sulfhydryl groups (-SH) | Specifically targets cysteine residues. Reaction is most efficient at pH 6.5-7.5.[4] |
Experimental Protocols
Protocol 1: Protein Labeling with TCO-NHS Ester
This protocol describes the functionalization of a protein with a TCO moiety by targeting primary amines.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[2]
-
TCO-PEGn-NHS ester (n=4 or 12)[1]
-
Anhydrous DMSO or DMF[1]
-
Quenching buffer (1 M Tris-HCl, pH 8.0)[1]
-
Desalting spin column or dialysis cassette[1]
Procedure:
-
Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into an amine-free reaction buffer using a desalting spin column or dialysis. The final protein concentration should be between 1-5 mg/mL.[1][2]
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.[1]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[2] Incubate the reaction for 1 hour at room temperature with gentle mixing.[1]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.[1][2]
-
Remove Excess Reagent: Purify the TCO-labeled protein from unreacted TCO-NHS ester and quenching buffer using a desalting spin column or dialysis.[1] The labeled protein can be stored at 4°C.
Protocol 2: Protein Labeling with TCO-Maleimide
This protocol details the modification of a protein with a TCO group by targeting sulfhydryl groups.
Materials:
-
Protein of interest with free sulfhydryls (1-5 mg/mL)
-
Sulfhydryl-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 5-10 mM EDTA, pH 7.5)[4]
-
TCO-PEG3-Maleimide[4]
-
Anhydrous DMSO or DMF[4]
-
Desalting spin column or dialysis cassette[4]
Procedure:
-
Buffer Exchange: Exchange the protein into a sulfhydryl-free reaction buffer. Ensure the buffer does not contain components like DTT or azides.[4] The final protein concentration should be 1-5 mg/mL.[4]
-
Prepare TCO-Maleimide Solution: Immediately before use, prepare a 5-20 mM stock solution of TCO-PEG3-Maleimide in anhydrous DMSO or DMF.[4]
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-maleimide solution to the protein sample. Incubate for 1-4 hours at room temperature or 2-8 hours at 4°C.[4] The solution may appear cloudy initially but should clear as the reaction progresses.[4]
-
Remove Excess Reagent: Purify the TCO-labeled protein from unreacted TCO-maleimide using a desalting spin column or dialysis.[4]
Protocol 3: TCO-Tetrazine Click Reaction
This protocol describes the ligation of a TCO-labeled biomolecule with a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled biomolecule
-
Tetrazine-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 6.0-9.0)[1]
Procedure:
-
Prepare Reactants: Prepare the TCO-labeled biomolecule in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
Click Reaction: Mix the TCO-labeled biomolecule and the tetrazine-functionalized molecule. A 1.1 to 5-fold molar excess of the tetrazine reagent is often recommended.[4]
-
Incubation: Incubate the reaction mixture for 10-60 minutes at room temperature.[2][9] The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.[2][10]
-
Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent using size-exclusion chromatography or dialysis.[2]
Visualizations
Caption: General workflow for creating TCO-labeled biomolecules.
Caption: Workflow for labeling a protein with a TCO-NHS ester.
Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Antibody-Drug Conjugates (ADCs) with TCO-PEG11-TCO Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic payload. The linker, which connects these two components, is a critical element that dictates the stability, pharmacokinetics, and efficacy of the ADC. This document provides detailed application notes and protocols for the development of ADCs utilizing a TCO-PEG11-TCO linker.
The this compound linker is a homobifunctional linker featuring two trans-cyclooctene (B1233481) (TCO) groups separated by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. The TCO moieties enable highly efficient and site-specific conjugation to a tetrazine-modified antibody via the inverse-electron-demand Diels-Alder (iEDDA) "click" reaction.[1][2][3] This bioorthogonal conjugation strategy offers precise control over the drug-to-antibody ratio (DAR). The PEG11 spacer enhances the hydrophilicity of the linker, which can improve solubility, reduce aggregation, and potentially enhance the pharmacokinetic properties of the resulting ADC.[4][5]
Mechanism of Action
The functionality of an ADC developed with a this compound linker is a multi-step process designed for maximal efficacy and minimal systemic toxicity.[2][6]
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the stable linker ensures the cytotoxic payload remains attached to the antibody, preventing premature drug release. The monoclonal antibody component specifically binds to a target antigen expressed on the surface of cancer cells.[6]
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis, and trafficked into the endosomal-lysosomal pathway.[7]
-
Payload Release: Inside the lysosome, the antibody portion of the ADC is degraded by proteases, leading to the release of the linker-payload conjugate. Depending on the specific design of the payload attachment to the this compound linker, further processing may occur to release the active cytotoxic agent.
-
Cytotoxic Effect: The released payload then exerts its cytotoxic effect, for example, by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.[8]
Data Presentation
While specific quantitative data for ADCs using the this compound linker is not extensively available in the public domain, the following tables provide an illustrative summary of expected characterization data based on studies with similar TCO-based linkers.[9]
Table 1: Illustrative Drug-to-Antibody Ratio (DAR) Characterization
| ADC Construct | Molar Excess of Linker-Payload | Average DAR (by HIC) | Average DAR (by MS) | % Unconjugated Antibody |
| ADC-1 | 3 | 1.8 | 1.9 | 10 |
| ADC-2 | 5 | 3.5 | 3.6 | <2 |
| ADC-3 | 10 | 3.9 | 4.0 | <1 |
Table 2: Illustrative In Vitro Stability and Potency Data
| ADC Construct | Payload | Target Cell Line | Plasma Stability (% Intact ADC after 96h) | IC50 (nM) |
| ADC-2 | MMAE | HER2+ (SK-BR-3) | >95% | 1.5 |
| ADC-2 | MMAE | HER2- (MCF-7) | >95% | >1000 |
| Unconjugated Ab | - | HER2+ (SK-BR-3) | - | >1000 |
Table 3: Illustrative In Vivo Efficacy Data in Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Remissions |
| Vehicle | - | 0 | 0/8 |
| Unconjugated Ab | 10 | 25 | 0/8 |
| ADC-2 | 1 | 60 | 1/8 |
| ADC-2 | 3 | 95 | 6/8 |
Experimental Protocols
The development of an ADC with a this compound linker involves three main stages: preparation of the tetrazine-modified antibody, synthesis of the linker-payload conjugate, and the final ADC conjugation and purification.
Protocol 1: Preparation of Tetrazine-Modified Antibody
This protocol describes the modification of a monoclonal antibody with a tetrazine moiety for subsequent reaction with the TCO-linker.[2]
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction Buffer: Borate Buffer (50 mM, pH 8.5)
Procedure:
-
Antibody Preparation: Exchange the antibody into the Reaction Buffer using a desalting column to remove any primary amine-containing buffer components. Adjust the antibody concentration to 2-5 mg/mL.[2]
-
Tetrazine-NHS Stock Solution: Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.[2]
-
Modification Reaction: Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[2]
-
Purification: Remove excess, unreacted Tetrazine-NHS ester by buffer exchange into PBS, pH 7.4, using desalting columns.
-
Characterization: Determine the degree of labeling (DOL) of the tetrazine-modified antibody using UV-Vis spectroscopy.
Protocol 2: Synthesis of this compound-Payload Conjugate
This protocol outlines the conjugation of a cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE) to the this compound linker. This example assumes the payload has a suitable reactive handle for conjugation.
Materials:
-
This compound linker
-
MMAE with a reactive handle (e.g., amine)
-
Activation reagents (e.g., EDC, NHS)
-
Anhydrous Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC system
Procedure:
-
Linker Activation: Dissolve the this compound linker in anhydrous DMF. Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to activate one of the TCO carboxyl groups (assuming a variant with a carboxyl group for payload attachment). Stir at room temperature for 1-2 hours.
-
Payload Conjugation: In a separate flask, dissolve MMAE (1 equivalent) in anhydrous DMF. Add DIPEA (3 equivalents) to act as a base. Slowly add the activated this compound linker solution to the MMAE solution. Stir the reaction mixture at room temperature overnight, protected from light.[10]
-
Purification: Purify the resulting this compound-Payload conjugate using reverse-phase HPLC to obtain a product of high purity.[2]
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy. Lyophilize the pure fractions and store at -20°C under desiccated conditions.[2]
Protocol 3: ADC Synthesis via Tetrazine-TCO Ligation and Purification
This protocol describes the final conjugation of the this compound-Payload to the tetrazine-modified antibody.
Materials:
-
Tetrazine-modified antibody
-
This compound-Payload conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size Exclusion Chromatography (SEC) system
Procedure:
-
Conjugation Reaction: Dissolve the this compound-Payload conjugate in PBS or a minimal amount of DMSO. Add a 1.5 to 3-fold molar excess of the this compound-Payload conjugate to the tetrazine-modified antibody solution. The final concentration of DMSO should not exceed 10% (v/v).[10]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The iEDDA reaction is typically very fast.
-
Purification: Purify the resulting ADC from unreacted linker-payload and solvent using SEC with PBS as the mobile phase.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
Aggregation: Assess the level of aggregation using Size Exclusion Chromatography (SEC).
-
Purity: Analyze the final ADC product by SDS-PAGE under reducing and non-reducing conditions.
-
-
Storage: Store the final purified ADC in a suitable formulation buffer at 4°C or frozen at -80°C for long-term storage.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 7. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Practical Guide to TCO Click Chemistry in Biological Systems
Introduction
The trans-cyclooctene (B1233481) (TCO)-tetrazine ligation has emerged as a premier bioorthogonal reaction, enabling the precise and efficient modification of biomolecules in complex biological environments.[1][2][3] This reaction is a form of "click chemistry" based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a TCO and a tetrazine.[2][4] The process is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds rapidly at physiological conditions without the need for cytotoxic copper catalysts.[5][6][7] The reaction's only byproduct is nitrogen gas, making it a clean and irreversible ligation method.[4][8][9] These features have made the TCO-tetrazine reaction an indispensable tool in drug development, diagnostics, and fundamental biological research, with applications ranging from antibody-drug conjugates (ADCs) and live-cell imaging to proteomics.[5][10][11][]
Quantitative Data Summary
The reaction rate of the TCO-tetrazine ligation is a key advantage, quantified by the second-order rate constant (k₂). This rate is highly dependent on the specific structures of the TCO and tetrazine derivatives used. The following table summarizes reported kinetic data for various reactant pairs, highlighting the tunability of the reaction speed.
| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Source(s) |
| TCO (parent) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water | [1][8] |
| axial-5-hydroxy-TCO (a-TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~150,000 | Not specified | [1] |
| s-TCO (strained) | 3,6-dipyridyl-s-tetrazine derivative | 3,300,000 ± 40,000 | Water | [13] |
| TCO-antibody conjugate | [¹¹¹In]In-labeled-Tetrazine | 13,000 ± 80 | PBS, 37°C | [13] |
| TCO-PEG₄ | MePh-Tetrazine | 990 | DPBS, 37°C | [14] |
| TCO-PEG₄ | Me2Pyr-Tetrazine | 5,120 | DPBS, 37°C | [14] |
| TCO-PEG₄ | DHP₂-Tetrazine | 6,450 | DPBS, 37°C | [14] |
| General Range | Various | 1 - 1,000,000 | General | [2][9] |
Mandatory Visualizations
Reaction Mechanism and Workflow Diagrams
The following diagrams illustrate the core chemical mechanism of the TCO-tetrazine ligation and standardized experimental workflows.
Application Notes and Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with TCO-NHS Ester
This protocol describes the covalent attachment of a TCO moiety to primary amines (e.g., lysine (B10760008) residues) on a protein of interest using an N-hydroxysuccinimide (NHS) ester derivative.[4][6]
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
TCO-NHS ester (e.g., TCO-PEG4-NHS Ester)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column
Methodology:
-
Protein Preparation: Dissolve or buffer exchange the protein into an amine-free buffer (like PBS) at a concentration of 1-5 mg/mL.[4][15] If the stock buffer contains primary amines (e.g., Tris), it must be removed prior to labeling.[2][15]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[15]
-
Labeling Reaction: Add a 10 to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[6][15] Incubate the reaction for 60 minutes at room temperature with gentle mixing.[2][6]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[6][15] Incubate for an additional 5-15 minutes at room temperature.[15]
-
Purification: Remove excess, unreacted TCO-NHS ester by passing the protein solution through a desalting spin column equilibrated with the desired buffer (e.g., PBS).[2][15] The TCO-labeled protein is now ready for conjugation or can be stored at 4°C.[6]
Protocol 2: TCO-Tetrazine Click Chemistry Conjugation
This protocol details the ligation of a TCO-labeled protein (from Protocol 1) with a molecule functionalized with a tetrazine group.
Materials:
-
TCO-labeled protein
-
Tetrazine-functionalized molecule (e.g., fluorescent dye, biotin, drug molecule)
Methodology:
-
Reactant Preparation: Prepare the TCO-labeled protein in the reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water) to create a stock solution.[1][6]
-
Conjugation Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A slight molar excess (1.05 to 1.5 equivalents) of the tetrazine reagent is often recommended to ensure complete labeling of the TCO-protein.[2][15]
-
Incubation: Incubate the reaction mixture for 30 to 120 minutes at room temperature.[6][15] Reactions can also be performed at 4°C or 37°C, though incubation times may need adjustment.[2]
-
Monitoring (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color or by following the decrease in its visible absorbance (typically between 510-540 nm).[4][9]
-
Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent using size exclusion chromatography (SEC) or dialysis.[1][2]
Application Note: Live-Cell Imaging
TCO-tetrazine chemistry is exceptionally well-suited for live-cell applications due to its biocompatibility and rapid kinetics at low concentrations.[5] This protocol outlines a pre-targeting approach for imaging a specific protein.
Workflow:
-
A protein of interest is expressed with a TCO-containing unnatural amino acid or an enzyme-tagged system is used to install a TCO moiety.
-
Cells are incubated with a tetrazine-fluorophore conjugate, which "clicks" to the TCO-tagged protein, rendering it fluorescent.[8]
Protocol Outline:
-
Cell Culture: Seed cells expressing the TCO-functionalized protein of interest onto a glass-bottom imaging dish and grow to 50-70% confluency.[16]
-
Labeling: Replace the culture medium with pre-warmed live-cell imaging buffer (e.g., phenol (B47542) red-free medium). Add the tetrazine-fluorophore conjugate to the cells at a final concentration of 1-5 µM.[17]
-
Incubation: Incubate for 30-60 minutes at 37°C and 5% CO₂.[16][17] The incubation time may require optimization based on the specific protein and cell line.
-
Wash and Image: Gently wash the cells three times with imaging buffer to remove excess unbound probe.[17] Proceed with imaging using a confocal or fluorescence microscope equipped with an environmental chamber.[16]
Application Note: Proteomics
TCO-tetrazine chemistry can be used to enrich and identify specific classes of proteins from complex lysates. This workflow involves metabolically labeling proteins with a TCO-tagged precursor, followed by capture on tetrazine-functionalized beads.
Protocol Outline:
-
Metabolic Labeling: Culture cells in a medium containing a TCO-functionalized metabolic precursor (e.g., a TCO-amino acid).
-
Cell Lysis: Harvest the cells and prepare a protein lysate using standard methods.
-
Protein Capture: Add tetrazine-functionalized agarose (B213101) or magnetic beads to the lysate. Incubate with gentle rotation to allow the "click" reaction to capture the TCO-labeled proteins.[18]
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.[18][19] This step is critical for reducing background.
-
Elution/Digestion: Elute the captured proteins from the beads using a suitable elution buffer (e.g., containing formic acid) or perform on-bead digestion with an enzyme like trypsin to release peptides for mass spectrometry analysis.[18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. TCO (trans-cyclooctene) Reagents for Bioconjugate Reactions | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 13. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. interchim.fr [interchim.fr]
- 16. benchchem.com [benchchem.com]
- 17. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy [mdpi.com]
- 18. Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing TCO-PEG11-TCO Crosslinking Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of TCO-PEG11-TCO mediated reactions. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for a this compound crosslinking reaction?
A1: For efficient crosslinking of two different tetrazine-functionalized molecules, a 1:1 molar ratio of the two molecules and the this compound linker is a good starting point. However, to drive the reaction to completion, a slight excess (1.1 to 5-fold) of the this compound linker relative to the limiting tetrazine-modified protein may be beneficial.[1] The optimal ratio should be determined empirically for your specific system.
Q2: What are the recommended reaction buffers and pH for TCO-tetrazine ligation?
A2: The TCO-tetrazine reaction is robust and works well in a variety of aqueous buffers.[2] Phosphate-buffered saline (PBS) at a pH of 7.4 is a commonly used buffer. The reaction can be performed efficiently within a pH range of 6 to 9.[3]
Q3: What is the ideal reaction temperature and duration for crosslinking?
A3: The reaction can be effectively carried out at room temperature (20-25°C).[4] Incubation times typically range from 60 minutes to 2 hours.[1] For less reactive partners or lower concentrations, the incubation time can be extended.[5]
Q4: How can I monitor the progress of my TCO-tetrazine reaction?
A4: The reaction can be monitored spectroscopically by observing the disappearance of the characteristic color of the tetrazine, which corresponds to a decrease in its absorbance in the 510-550 nm range.[3] For more quantitative analysis, techniques like SDS-PAGE can be used to observe the formation of the higher molecular weight crosslinked product.[1]
Q5: How should I store my this compound reagent?
A5: TCO reagents have a limited shelf life and should be stored at -20°C, protected from light and moisture.[2][6] It is recommended to prepare fresh solutions of the this compound linker in an anhydrous solvent like DMSO or DMF immediately before use.[1] Shipping may require dry ice to maintain stability.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Crosslinking Product | Degradation of this compound Linker | Use a fresh aliquot of the this compound linker. Ensure it has been stored properly at -20°C and protected from light. Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.[1] |
| Inactive Tetrazine-Modified Molecules | Confirm that your biomolecules have been successfully labeled with tetrazine using a quality control method like mass spectrometry or a colorimetric assay.[1] | |
| Suboptimal Stoichiometry | Empirically optimize the molar ratio of your reactants. A slight excess of the this compound linker may be necessary.[1] | |
| Insufficient Incubation Time or Temperature | Increase the incubation time (e.g., from 60 minutes to 2-4 hours).[1] | |
| Formation of Aggregates or Precipitate | High Protein Concentration | Perform the reaction at a lower protein concentration, typically in the range of 1-5 mg/mL.[1] |
| Hydrophobic Interactions | The PEG11 spacer in this compound is designed to enhance water solubility and reduce aggregation.[2] If aggregation persists, consider including a low concentration (e.g., 0.01%) of a non-ionic detergent like Tween-20 in your reaction and purification buffers.[1] | |
| High Background or Non-Specific Binding | Excess Unreacted Reagents | After the crosslinking reaction, purify the product using size-exclusion chromatography or dialysis to remove any unreacted this compound and tetrazine-modified molecules.[5] |
Quantitative Data Summary
The following table summarizes key quantitative data for TCO-tetrazine reactions. Note that specific kinetics can vary depending on the exact tetrazine and TCO derivatives used.
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (k) | ~2000 M⁻¹s⁻¹ | In 9:1 methanol/water | [1] |
| Reaction pH Range | 6 - 9 | Aqueous buffers (e.g., PBS) | [3] |
| Reaction Temperature | Room Temperature (20-25°C) | Standard reactions | [4] |
| Reaction Time | 30 min - 2 hours | For protein conjugation | [5] |
| Recommended Protein Concentration | 1 - 5 mg/mL | To minimize aggregation | [1] |
| This compound Purity | >90% | Commercially available | [2] |
Experimental Protocols
Protocol 1: General Procedure for Crosslinking Two Tetrazine-Modified Proteins
This protocol outlines a general workflow for crosslinking two different tetrazine-modified proteins (Protein A-Tz and Protein B-Tz) using the this compound linker.
Materials:
-
Protein A-Tz and Protein B-Tz in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Anhydrous DMSO or DMF
-
Quenching reagent (optional, e.g., a small molecule tetrazine)
-
Size-exclusion chromatography (SEC) column or dialysis equipment for purification
Procedure:
-
Prepare Stock Solution of this compound: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to create a stock solution of known concentration (e.g., 10 mM).
-
Prepare Protein Mixture: In a microcentrifuge tube, combine equimolar amounts of Protein A-Tz and Protein B-Tz in PBS.
-
Initiate Crosslinking Reaction: Add the desired molar equivalent of the this compound stock solution to the protein mixture. A 1:1:1 molar ratio of Protein A-Tz : Protein B-Tz : this compound is a good starting point.
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Quench Reaction (Optional): To consume any unreacted TCO groups, a small molecule tetrazine can be added in excess and incubated for an additional 30 minutes.
-
Purification: Purify the crosslinked product from unreacted components using size-exclusion chromatography or dialysis.
-
Analysis: Analyze the reaction products by SDS-PAGE to visualize the formation of the higher molecular weight crosslinked conjugate. Further characterization can be performed using mass spectrometry.
Protocol 2: Analysis of Crosslinking by SDS-PAGE
Materials:
-
Crosslinked reaction mixture
-
Laemmli sample buffer (with and without reducing agent, e.g., β-mercaptoethanol or DTT)
-
Polyacrylamide gel
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Sample Preparation: Mix an aliquot of your crosslinking reaction with Laemmli sample buffer. Prepare both reducing and non-reducing samples. Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples and molecular weight standards onto a polyacrylamide gel. Run the gel according to standard procedures.
-
Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue or another suitable protein stain to visualize the protein bands.
-
Analysis: The formation of a new, higher molecular weight band corresponding to the crosslinked product (Protein A-Tz)-(this compound)-(Protein B-Tz) should be visible. The intensity of this band relative to the un-crosslinked protein bands can give a qualitative measure of the reaction efficiency.
Visualizations
Caption: TCO-Tetrazine inverse electron-demand Diels-Alder cycloaddition mechanism.
Caption: Experimental workflow for protein crosslinking with this compound.
Caption: Troubleshooting decision tree for inefficient this compound crosslinking.
References
troubleshooting low yield in TCO-tetrazine conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yield in TCO-tetrazine conjugation reactions.
Troubleshooting Guide & FAQs
This guide addresses common problems encountered during TCO-tetrazine ligation and offers systematic solutions.
Q1: Why is my final conjugation yield unexpectedly low?
Low conjugation yield can result from several factors, ranging from the stability of the reactants to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended. Key areas to investigate include the integrity of your TCO and tetrazine reagents, the reaction parameters (stoichiometry, pH, temperature, and time), and potential steric hindrance.[1][2]
Q2: How can I determine if the issue lies with my TCO-functionalized molecule or my tetrazine-functionalized molecule?
To identify the problematic reactant, you can perform control experiments.
-
Assess Tetrazine Reactivity: The characteristic pink/red color of a tetrazine solution is a primary indicator of its integrity; fading of this color suggests degradation.[3] You can monitor the tetrazine's characteristic UV-Vis absorbance (typically between 510-550 nm) over time in your reaction buffer to assess its stability.[2][4]
-
Assess TCO Reactivity: The stability of TCO can be compromised by factors such as prolonged storage, exposure to thiols, or UV light.[4][5][6] If you suspect TCO degradation, consider using a fresh batch of the reagent. In some cases, TCOs conjugated to antibodies can be masked by hydrophobic interactions with the antibody itself, rendering them non-reactive.[7] The use of hydrophilic linkers, such as PEG, can help mitigate this issue.[7]
-
Control Reaction: React your TCO- and tetrazine-labeled molecules with fresh, validated control reagents to see if the conjugation is successful.
Q3: My reactants seem to be fine. Could the reaction conditions be the problem?
Yes, suboptimal reaction conditions are a common cause of low yield. Here are the key parameters to optimize:
-
Stoichiometry: While a 1:1 molar ratio is theoretically ideal, using a slight excess (1.05 to 1.5-fold) of the tetrazine-containing molecule can help drive the reaction to completion.[8][9][10] However, the optimal ratio may vary and should be determined empirically for your specific system.[8]
-
pH: The TCO-tetrazine ligation is generally robust across a pH range of 6 to 9.[8][11] However, the stability of your biomolecules at extreme pH values should be considered.[4] For labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it's crucial to use an amine-free buffer (e.g., phosphate (B84403) buffer) at a pH of 7-9 to avoid side reactions.[8][9]
-
Temperature and Time: The reaction is typically fast and can be completed at room temperature within 30 to 60 minutes.[8][9] For less reactive partners or lower concentrations, extending the incubation time to 2 hours or overnight at 4°C can improve yield.[8][10] In some cases, increasing the temperature to 37°C or 40°C can accelerate the reaction.[8]
-
Solvent: While the reaction works well in various aqueous buffers like PBS, the solubility of your reactants is crucial.[4][8] If you observe precipitation, consider using reagents with PEG linkers to enhance aqueous solubility. A small amount of an organic co-solvent like DMSO or DMF can also be used, but its compatibility with your biological system must be verified.[4]
Q4: I'm working with large biomolecules. Could steric hindrance be a factor?
Steric hindrance can indeed slow down the reaction when the TCO and tetrazine moieties are attached to bulky molecules.[4] To address this, consider incorporating a flexible spacer, such as PEG, between your molecule of interest and the reactive handle.[4][9]
Q5: How can I monitor the progress of my conjugation reaction?
The progress of the TCO-tetrazine reaction can be monitored using a few different methods:
-
UV-Vis Spectroscopy: The disappearance of the tetrazine's characteristic absorbance at 510-550 nm can be tracked over time to monitor the reaction progress.[4][11]
-
LC-MS Analysis: At specific time points, you can take an aliquot of your reaction, quench it, and analyze the sample by LC-MS to determine the concentrations of the remaining reactants and the formed product.[4]
Data Summary Tables
Table 1: Recommended Reaction Conditions for TCO-Tetrazine Ligation
| Parameter | Recommended Range/Value | Buffer System | Notes | Source(s) |
| pH | 6.0 - 9.0 | PBS is common | For NHS ester labeling, use amine-free buffers (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). | [8][9][11] |
| Temperature | Room Temperature (20-25°C) | - | Can be performed at 4°C (longer incubation) or 37°C/40°C (to accelerate). | [8][10] |
| Duration | 30 - 60 minutes | - | Can be extended up to 2 hours or overnight at 4°C for less reactive partners. | [8][9][10] |
| Stoichiometry (Tetrazine:TCO) | 1.05:1 to 1.5:1 | - | A slight excess of tetrazine is often recommended to drive the reaction. | [8][9][10] |
Table 2: Second-Order Rate Constants for Various TCO-Tetrazine Pairs
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Source(s) |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media | [4][10] |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water | [4] |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous Media | [4][10] |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS | [4] |
| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS | [4] |
| General Range | - | 1 - 1 x 10⁶ | - | [10][11] |
| Note: These values are approximate and can vary based on specific experimental conditions. |
Experimental Protocols
Protocol: General Procedure for Protein-Protein Conjugation using TCO-Tetrazine Ligation
This protocol outlines the steps for labeling two proteins with TCO and tetrazine moieties, respectively, followed by their conjugation.
1. Preparation of TCO- and Tetrazine-Functionalized Proteins:
-
Buffer Exchange: If your protein solutions contain primary amines (e.g., Tris or glycine), exchange them into an amine-free buffer like PBS (pH 7.4) using a spin desalting column.[9][10]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of your TCO-NHS ester and Tetrazine-NHS ester in anhydrous DMSO or DMF.[9][12]
-
Protein A Labeling with TCO:
-
To your Protein A solution (e.g., 100 µg in PBS), add 1 M NaHCO₃ to a final concentration that adjusts the pH to the optimal range for NHS ester chemistry (typically pH 8.0-8.5).[10][11]
-
Add a 5- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[9]
-
Incubate the reaction for 60 minutes at room temperature.[10]
-
-
Protein B Labeling with Tetrazine:
-
Repeat the process for Protein B, using the Tetrazine-NHS ester.
-
-
Quenching and Purification:
2. TCO-Tetrazine Ligation for Protein-Protein Conjugation:
-
Reaction Setup: Mix the purified TCO-activated Protein A with the tetrazine-activated Protein B. A slight molar excess of the tetrazine-labeled protein (1.05-1.5 equivalents) is recommended.[9][10]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[9][10] For less reactive partners, the incubation time can be extended.
-
Purification (Optional): The final conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[8][10]
-
Storage: Store the final conjugate at 4°C until further use.[8][10]
Visualizations
Caption: Experimental workflow for TCO-tetrazine protein-protein conjugation.
Caption: Troubleshooting decision tree for low TCO-tetrazine conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
TCO-PEG11-TCO stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during their experiments with TCO-PEG11-TCO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a homobifunctional crosslinker containing two trans-cyclooctene (B1233481) (TCO) groups connected by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. It is primarily used in bioorthogonal chemistry for "click" reactions, specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with tetrazine-modified molecules. This allows for the efficient and specific conjugation of two different molecules in complex biological environments.[1] The PEG spacer enhances solubility in aqueous buffers and reduces steric hindrance during conjugation.[2]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C, protected from light.[1] It is typically supplied as a colorless oil and should be kept in a tightly sealed container to prevent exposure to moisture and air.
Q3: In which solvents is this compound soluble?
This compound is soluble in a variety of organic solvents, including:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)[1]
The PEG11 spacer also imparts hydrophilicity, which can improve solubility in aqueous buffers compared to non-PEGylated TCO linkers.[2]
Q4: What is the primary degradation pathway for this compound?
The main cause of instability for this compound is the isomerization of the strained trans-cyclooctene (TCO) ring to its much less reactive cis-cyclooctene (CCO) isomer.[3] This isomerization eliminates the linker's ability to participate in the fast IEDDA reaction with tetrazines. This process can be accelerated by exposure to certain conditions, such as the presence of thiols (e.g., dithiothreitol (B142953) - DTT).[4]
Stability and Handling
Proper handling and awareness of stability limitations are crucial for successful experiments using this compound.
Summary of Stability and Storage Conditions
| Parameter | Recommendation | Rationale & References |
| Storage Temperature | -20°C | To minimize isomerization and potential degradation of the TCO groups.[1] |
| Light Exposure | Store in the dark | To prevent potential light-induced degradation.[1] |
| Moisture | Store in a tightly sealed container | To prevent hydrolysis, especially if the product has reactive end groups. |
| Solvent for Stock Solutions | Anhydrous DMSO or DMF | These solvents are compatible and help to maintain stability. Prepare fresh solutions before use.[2] |
| Aqueous Buffer Stability | Stable for weeks at 4°C, pH 7.5 | The TCO functional group exhibits good stability in aqueous media under these conditions.[2] However, long-term storage in aqueous solution is not recommended due to the risk of isomerization.[3] |
| pH Range for Reactions | pH 7-9 for amine-reactive conjugations | This pH range is optimal for the reaction of NHS esters with primary amines.[2] |
| Incompatible Reagents | Thiol-containing reducing agents (e.g., DTT) | Thiols can catalyze the isomerization of the reactive TCO to the unreactive CCO form.[4] |
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in bioconjugation experiments.
Issue 1: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Isomerization of TCO to CCO | - Avoid storing this compound in aqueous buffers for extended periods. Prepare fresh solutions for each experiment. - If reducing agents are necessary, consider using a non-thiol-based reducing agent like TCEP instead of DTT.[4] - Protect the compound from light and store at -20°C. |
| Hydrolysis of Reactive Groups (if applicable, e.g., TCO-PEG-NHS ester) | - Prepare stock solutions in anhydrous DMSO or DMF. - Perform conjugations in amine-free buffers at the recommended pH (typically 7-9).[2] - Use freshly prepared solutions of the TCO linker. |
| Steric Hindrance | - The PEG11 spacer is designed to reduce steric hindrance, but for very large biomolecules, a longer PEG spacer might be necessary. |
| "Masking" of the TCO Group | - The flexible PEG chain can sometimes "fold back" and shield the TCO group, reducing its reactivity. This can be influenced by the hydrophobicity of the conjugated molecule.[5] Consider altering the buffer conditions (e.g., adding a small amount of organic co-solvent if compatible with your biomolecules) to modulate these interactions. |
| Incorrect Stoichiometry | - Optimize the molar ratio of the this compound linker to your molecule and the subsequent ratio of the TCO-conjugated molecule to the tetrazine-modified partner. A slight excess of one reagent is often beneficial. |
Issue 2: Precipitation of Reagents or Conjugates
| Possible Cause | Recommended Solution |
| Poor Solubility of a Conjugation Partner | - While the PEG11 linker enhances water solubility, if one of your target molecules is very hydrophobic, precipitation can still occur. - Consider adding a small percentage of a water-miscible organic co-solvent like DMSO or DMF to the reaction buffer, if it does not affect the activity of your biomolecules. |
| Aggregation of Labeled Proteins | - The hydrophilic PEG spacer helps to reduce aggregation.[2] However, if aggregation is still an issue, you may need to optimize the protein concentration or buffer conditions (e.g., ionic strength, pH). |
Experimental Protocols
General Protocol for Protein Labeling with a TCO-PEG-NHS Ester
This protocol provides a general guideline for labeling a protein with a TCO group using a heterobifunctional TCO-PEG-NHS ester.
-
Buffer Exchange: If your protein is in a buffer containing primary amines (e.g., Tris, glycine), exchange it into an amine-free buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. Protein concentration should typically be 1-5 mg/mL.
-
Prepare TCO-PEG-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[2]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester solution to your protein solution. Incubate for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.
-
Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature.[2]
-
Purification: Remove excess, unreacted TCO linker using a desalting spin column or dialysis.
-
Click Reaction: The purified TCO-labeled protein is now ready for the click reaction with a tetrazine-modified molecule. Mix the TCO-labeled protein with the tetrazine-labeled molecule (a 1:1 to 1:1.5 molar ratio is a good starting point) in a suitable buffer (e.g., PBS). The reaction is typically complete within 30-60 minutes at room temperature.[2]
Visualizations
Degradation Pathway of this compound
Caption: Isomerization of the reactive trans-cyclooctene to the inactive cis-cyclooctene.
Experimental Workflow for Protein-Protein Conjugation
Caption: Two-step process for conjugating two proteins using TCO and tetrazine linkers.
References
Technical Support Center: Managing TCO Isomerization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-cyclooctene (B1233481) (TCO) derivatives. This resource provides guidance on a critical aspect of handling TCOs: preventing their isomerization to the unreactive cis-cyclooctene (CCO) isomer. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and reactivity of your TCO reagents throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is TCO to CCO isomerization and why is it a concern?
A: trans-Cyclooctene (TCO) is a strained alkene widely used in bioorthogonal chemistry, particularly in reactions with tetrazines. Its high ring strain is the driving force for its rapid reactivity. However, this strain also makes it susceptible to isomerization to its more stable, and unreactive, cis-cyclooctene (CCO) isomer. This conversion from the trans to the cis form is a primary pathway for the deactivation of TCO reagents, which can lead to failed conjugation experiments and inaccurate results.
Q2: What are the main factors that cause TCO to isomerize to CCO?
A: Several factors can induce the isomerization of TCO to CCO, including:
-
Exposure to Thiols: Thiols, such as those found in cell culture media (e.g., from thiamine (B1217682) degradation) or in biological systems (e.g., glutathione, cysteine residues in proteins), can catalyze isomerization.[1][2][3] The mechanism is believed to be a radical-mediated process.[1][4]
-
Presence of Copper-Containing Proteins: Certain proteins that contain copper can promote the isomerization of TCO.[5]
-
Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for isomerization.
-
Exposure to UV Light: Ultraviolet light can induce the reversible interconversion between TCO and CCO.[2]
-
Prolonged Storage: Some TCO derivatives, especially highly strained ones like s-TCO, can be unstable during long-term storage, even as neat materials or in solution, leading to isomerization and polymerization.[1][3]
Q3: How can I detect if my TCO reagent has isomerized?
A: Isomerization can be monitored using analytical techniques such as 1H NMR spectroscopy. The appearance of signals corresponding to the CCO isomer and a decrease in the signals of the TCO isomer indicate that isomerization has occurred.
Q4: Are some TCO derivatives more stable than others?
A: Yes, the stability of TCO derivatives can vary. Highly strained TCOs, such as s-TCO (cyclopropane-fused), are generally more reactive in bioorthogonal ligations but are also more prone to isomerization.[1][3] In contrast, d-TCO (dioxolane-fused) derivatives have been designed to offer a balance of high reactivity with improved stability in aqueous solutions and in the presence of thiols.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no signal in a TCO-tetrazine ligation experiment. | The TCO reagent may have isomerized to the unreactive CCO form. | 1. Check the purity of your TCO reagent using 1H NMR. 2. If isomerization is confirmed, use a fresh batch of TCO or a more stable derivative like d-TCO. 3. Implement preventative measures such as using a radical inhibitor or storing the TCO as a silver complex (see protocols below). |
| Inconsistent results between experiments. | Variability in experimental conditions (e.g., incubation time, temperature, age of media) may be leading to different levels of TCO isomerization. | 1. Standardize all experimental parameters. 2. For cellular experiments, consider using fresh plasma or custom media lacking thiamine to minimize thiol-induced isomerization.[2] 3. Use a stabilizer like Trolox in your reaction buffer. |
| TCO reagent degrades upon storage. | The TCO derivative is inherently unstable, especially if it is a non-crystalline solid or stored improperly. | 1. For long-term storage, consider converting the TCO to a more stable silver (I) complex.[3][4][5] 2. Store TCO derivatives, especially highly strained ones, as solids at low temperatures (e.g., -20°C).[1] |
Quantitative Data on TCO Stability
The stability of TCO derivatives is highly dependent on the specific derivative and the experimental conditions. The following tables summarize key quantitative data on the isomerization and stability of various TCOs.
Table 1: Half-life and Isomerization Rates of TCO Derivatives under Various Conditions
| TCO Derivative | Condition | Observation | Reference |
| s-TCO | 30 mM in D2O-PBS (pD 7.4) with 30 mM mercaptoethanol | 18% isomerization after 1 hr, 34% after 2 hrs, 55% after 4.5 hrs, 100% after 18.5 hrs | [4] |
| d-TCO | 30 mM in CD3OD with 30 mM mercaptoethanol | Stable for 12 hours, followed by rapid isomerization | [4] |
| s-TCO | 30 mM in CD3OD with 30 mM mercaptoethanol | Stable for 8 hours, followed by rapid isomerization | [4] |
| TCO | 0.12 µM 3-mercapto-2-pentanone (B1362483) in phosphate (B84403) buffer | Half-life of 0.6 hours | [2][5] |
| TCO | In fresh mouse serum at 37°C | Almost complete conversion to CCO within 7 hours | [5] |
| d-TCO | In human serum at room temperature | >97% trans-isomer remained after 4 days | [3] |
| d-TCO | In phosphate buffered D2O (pD 7.4) | No isomerization or decomposition observed after 14 days | [3] |
| s-TCO (mAb conjugate) | In vivo | Half-life of 0.67 days | [3] |
Experimental Protocols
Here are detailed protocols for methods to prevent TCO isomerization.
Protocol 1: Stabilization of TCOs using a Radical Inhibitor (Trolox)
This protocol describes the use of Trolox, a water-soluble vitamin E analog, to suppress thiol-promoted TCO isomerization.
Materials:
-
TCO derivative
-
Trolox
-
Reaction buffer (e.g., Phosphate-Buffered Saline - PBS)
-
Thiol source (if mimicking thiol-induced isomerization for control experiments, e.g., mercaptoethanol)
Procedure:
-
Prepare a stock solution of Trolox in your desired reaction buffer (e.g., 100 mM in PBS).
-
For your experiment, add Trolox to the reaction buffer to a final concentration of 1 mM.
-
Dissolve your TCO derivative in the Trolox-containing buffer.
-
Proceed with your experiment. In the presence of 1 mM Trolox, the isomerization of s-TCO in the presence of 30 mM mercaptoethanol was significantly inhibited, with less than 5% isomerization observed after 6.5 hours.[4]
Protocol 2: Long-Term Storage of TCOs as Silver (I) Complexes
This protocol describes the formation of a stable TCO-AgNO3 complex for long-term storage. The TCO can be liberated from the complex on demand by the addition of a chloride source like NaCl.[4]
Materials:
-
TCO derivative
-
Silver nitrate (B79036) (AgNO3)
-
Acetonitrile (B52724) or Methanol
-
Sodium chloride (NaCl) solution (for decomplexation)
Procedure for Complexation:
-
Dissolve the TCO derivative in acetonitrile or methanol.
-
Add a solution of silver nitrate (1.1 equivalents) in the same solvent to the TCO solution.
-
Stir the reaction mixture at room temperature for 15 minutes.[4]
-
Concentrate the mixture under reduced pressure to obtain the TCO-AgNO3 complex as a white semisolid.[4]
-
The complex can be stored for extended periods. For instance, neat s-TCO•AgNO3 maintained ≥95% purity after being stored in an open flask at 30°C for 3 days.[4]
Procedure for Decomplexation:
-
Dissolve the TCO-AgNO3 complex in your desired reaction buffer.
-
The addition of a solution containing chloride ions, such as NaCl (which is present in high concentrations in many biological buffers like PBS), will immediately dissociate the complex, liberating the free TCO for your reaction.[4]
Visualizing the Chemistry
To better understand the processes involved, here are diagrams illustrating the isomerization mechanism and experimental workflows.
References
- 1. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
optimizing buffer conditions for TCO ligation (e.g., PBS, pH 6-9)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during trans-cyclooctene (B1233481) (TCO) ligation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?
A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[1] A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1][2] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be empirically determined for your system.[1]
Q2: What are the recommended reaction buffers and pH range for TCO ligation?
A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers, with Phosphate-Buffered Saline (PBS) being a common choice.[1][3] The reaction is typically performed in a pH range of 6 to 9.[1][3][4][5] It's important to note that while the ligation itself is largely insensitive to pH in the physiological range, the stability of reactants, such as some tetrazines, can be affected by basic aqueous solutions.[6] For labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to prevent side reactions.[1][2]
Q3: What is the ideal reaction temperature and duration?
A3: The TCO-tetrazine reaction is exceptionally fast and can often be completed at room temperature (20-25°C) within 30 to 60 minutes.[1][7] For certain applications or less reactive partners, the incubation time can be extended up to 2 hours.[1][2] Reactions can also be performed at 4°C, which may require a longer incubation time, or at 37°C to accelerate the reaction.[1][2][3]
Q4: Is a catalyst required for the TCO-tetrazine click reaction?
A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[1][7][8] This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.[1][8]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically by following the disappearance of the tetrazine's characteristic absorption band between 510 and 550 nm.[3][4] Additionally, for some tetrazine-dye conjugates that exhibit fluorescence quenching, the reaction progress can be monitored by the "turn-on" fluorescence upon reaction with a TCO.[7]
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during TCO-tetrazine reactions.
| Issue | Possible Cause | Recommended Solution(s) |
| Slow or Incomplete Reaction | Low Reactivity of Tetrazine/TCO Pair | Select a more reactive pairing. Hydrogen-substituted tetrazines are generally more reactive than methyl-substituted ones.[6] The ring strain of the TCO also significantly impacts the reaction rate.[6] |
| Degradation of Reactants | Use freshly prepared solutions. Some tetrazines can be susceptible to degradation in aqueous media, and TCOs can degrade in the presence of thiols or under UV light.[6] Store reagents protected from light and moisture.[5] | |
| Steric Hindrance | If the reactive moieties are attached to bulky molecules, consider incorporating a flexible spacer, such as PEG, to improve accessibility.[2][6] | |
| Incorrect Stoichiometry | Verify the concentrations of your stock solutions and recalculate the stoichiometry.[5] Empirically optimize the molar ratio; a slight excess (1.5-2 fold) of one reactant can drive the reaction to completion.[6] | |
| Low Product Yield | Side Reactions | Ensure the starting materials are free of impurities.[6] For oxygen-sensitive molecules, degassing the reaction buffer can prevent oxidation.[6] |
| Precipitation of Reactants or Product | To improve solubility, consider using PEGylated linkers on your tetrazine or TCO.[6] A small percentage of an organic co-solvent like DMSO or DMF can be added, but its compatibility with your biological system must be verified.[6] | |
| Inaccurate Quantification of Reactants | Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your stock solutions before setting up the reaction.[6] |
Data Presentation
Table 1: Reaction Rate Constants for Selected Tetrazine-TCO Pairs
The following table summarizes the second-order rate constants for various tetrazine and TCO derivatives, providing a quantitative measure of reaction speed.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Solvent/Buffer |
| Dipyridal tetrazine | TCO | ~2000 | 9:1 Methanol/Water[3][9] |
| Methyl-substituted tetrazines | TCO | ~1000 | Aqueous Media[3][6] |
| Hydrogen-substituted tetrazines | TCO | up to 30,000 | Aqueous Media[3][6] |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS[6] |
| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS[6] |
Note: These values are approximate and can vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Conjugation using TCO-Tetrazine Ligation
This protocol describes the conjugation of two proteins, Protein A and Protein B, previously functionalized with TCO and tetrazine moieties, respectively.
Materials:
-
TCO-functionalized Protein A
-
Tetrazine-functionalized Protein B
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Size-exclusion chromatography system
Procedure:
-
Preparation: Prepare solutions of TCO-labeled Protein A and tetrazine-labeled Protein B in a suitable reaction buffer such as PBS, pH 7.4.[1]
-
Reactant Calculation: Determine the required volumes of each protein solution to achieve the desired molar ratio. A 1:1 molar ratio is a good starting point, but a slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be beneficial.[1][2][3]
-
Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein in a microcentrifuge tube.[1]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[1] For potentially less reactive partners, the incubation can be extended up to 2 hours or performed at 4°C for a longer duration.[1][2][3]
-
Purification: Purify the resulting protein-protein conjugate from any unreacted starting material using size-exclusion chromatography.[1][3]
-
Storage: Store the final conjugate at 4°C until further use.[1][3]
Mandatory Visualizations
Caption: A general experimental workflow for protein-protein conjugation via TCO-tetrazine ligation.
Caption: A troubleshooting workflow for addressing low yield in TCO ligation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing TCO-PEG11-TCO Solubility
Welcome to the technical support center for TCO-PEG11-TCO. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and handling of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a homobifunctional crosslinker. It consists of two trans-cyclooctene (B1233481) (TCO) groups connected by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] TCO groups are highly reactive with tetrazine-functionalized molecules through a bioorthogonal reaction known as the inverse-electron demand Diels-Alder (iEDDA) cycloaddition.[1][3][4] This "click chemistry" reaction is very fast and specific, allowing for the efficient conjugation of biomolecules in complex biological mixtures without the need for catalysts.[1] The PEG11 spacer enhances the solubility of the molecule, particularly in aqueous solutions, reduces aggregation, and minimizes steric hindrance.[1][5][6][7]
Common applications include:
-
PROTACs Synthesis: Used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3][8]
-
Bioconjugation: Crosslinking proteins, peptides, and other biomolecules.[5]
-
Drug Delivery: Enhancing the pharmacokinetic properties of therapeutic agents.[5]
-
Molecular Imaging: Linking imaging agents to targeting moieties.
Q2: What is the expected solubility of this compound?
This compound is soluble in a variety of organic solvents. For aqueous applications, the PEG11 linker significantly enhances its water solubility.
| Solvent | Solubility | Reference(s) |
| Dichloromethane (DCM) | Soluble | [1] |
| Tetrahydrofuran (THF) | Soluble | [1] |
| Acetonitrile | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [1] |
| Water (Aqueous Buffers) | Expected to be soluble | [5][6][7][9][10] |
Q3: How should I store this compound?
For long-term storage, it is recommended to store this compound at -20°C, protected from light.[1] The TCO group has a limited shelf life and can isomerize to the unreactive cis-cyclooctene (CCO) over time, so proper storage is crucial to maintain its reactivity.[11] For short-term storage (days to weeks), some suppliers suggest 0-4°C.[12] It is advisable to desiccate the product during storage.[9]
Q4: Is the TCO group stable in aqueous solutions?
The TCO group is generally stable in aqueous buffered media for extended periods when stored properly.[6] However, the stability can be compromised under certain conditions. TCO can undergo isomerization to the inactive cis-isomer in the presence of thiols and copper-containing serum proteins.[13] Therefore, it is advisable to avoid high concentrations of thiol-containing reagents (e.g., DTT, β-mercaptoethanol) in your reaction buffers if possible.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Problem 1: this compound is difficult to dissolve in my aqueous buffer (e.g., PBS).
-
Initial Dissolution in an Organic Solvent: It is standard practice to first dissolve PEGylated linkers in a small amount of a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution.[14] You can then add this stock solution dropwise to your aqueous buffer while vortexing to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low enough (typically <10%) to not negatively impact your biomolecules.[15]
-
Sonication: Gentle sonication in a water bath can aid in the dissolution of the compound in the aqueous buffer.
-
pH Adjustment: While PEG itself is generally insensitive to pH, the solubility of your entire conjugate system can be pH-dependent. Ensure the pH of your buffer is appropriate for your biomolecules.
Problem 2: My protein/biomolecule precipitates after adding the this compound solution.
-
High Concentration of Organic Solvent: If you prepared a stock solution of this compound in an organic solvent, the final concentration of this solvent in your reaction mixture may be too high, causing your biomolecule to precipitate. Try preparing a more concentrated stock solution of the linker so that a smaller volume needs to be added to your reaction.
-
Suboptimal Buffer Conditions: The buffer composition can significantly impact protein solubility. Consider optimizing the pH and ionic strength (salt concentration) of your reaction buffer.
-
Solubility-Enhancing Excipients: The addition of certain excipients can help maintain protein solubility. Consider adding polysorbates (e.g., Tween 20 at 0.01-0.1%), sugars (e.g., sucrose, trehalose (B1683222) at 5-10%), or amino acids (e.g., arginine at 50-100 mM) to your buffer.[15]
Problem 3: The crosslinking reaction is inefficient or fails.
-
Inactive this compound: Improper storage or handling can lead to the isomerization of the TCO groups, rendering the linker inactive. Always use freshly prepared solutions and ensure the compound has been stored correctly at -20°C and protected from light.
-
Suboptimal Reaction Conditions: The efficiency of the iEDDA reaction can be influenced by reactant concentrations, temperature, and reaction time. Consider optimizing these parameters. Reactions are typically performed at room temperature for 30-60 minutes.[14]
-
Steric Hindrance: Although the PEG11 spacer is designed to minimize steric hindrance, the accessibility of the tetrazine groups on your biomolecule is crucial. Ensure that the tetrazine functionalization of your biomolecules is efficient and that the reactive sites are accessible.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolution: Add a small volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10 mM). Vortex briefly to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C in a desiccated environment. Avoid repeated freeze-thaw cycles. It is recommended to aliquot the stock solution into smaller volumes for single-use.
Protocol 2: General Protocol for Protein Crosslinking with this compound
This protocol assumes you have two protein populations, each functionalized with a tetrazine moiety.
-
Protein Preparation: Prepare solutions of your tetrazine-functionalized proteins in an appropriate reaction buffer (e.g., PBS, pH 7.4). The optimal protein concentration should be determined empirically, but a starting point of 1-10 µM is recommended to favor intramolecular or specific intermolecular crosslinking.[16]
-
Crosslinker Addition: Add the this compound stock solution to the protein mixture. A 1:1 molar ratio of TCO to the total tetrazine concentration is a good starting point. The final concentration of the organic solvent from the stock solution should be kept to a minimum.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quenching (Optional): If desired, the reaction can be quenched by adding an excess of a small molecule containing a tetrazine group.
-
Analysis: Analyze the crosslinking reaction products using techniques such as SDS-PAGE (to observe a band shift), size exclusion chromatography (SEC), or mass spectrometry.
Visualizations
Caption: Experimental workflow for protein crosslinking using this compound.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. biorbyt.com [biorbyt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 5. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 6. interchim.fr [interchim.fr]
- 7. chempep.com [chempep.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. nanocs.net [nanocs.net]
- 10. TCO PEG NHS, TCO-PEG-NHS [nanocs.net]
- 11. TCO-PEG12-TCO | BroadPharm [broadpharm.com]
- 12. medkoo.com [medkoo.com]
- 13. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
impact of thiols on TCO stability and reactivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with thiols and Transparent Conductive Oxides (TCOs). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in your experiments involving the surface modification of TCOs with thiol-based compounds.
Troubleshooting Guides
This section addresses common problems encountered during the formation of thiol-based self-assembled monolayers (SAMs) on TCO surfaces.
Issue 1: Incomplete or No Monolayer Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Thiol | The thiol group may have oxidized to form disulfides, which do not readily bind to the TCO surface. Use fresh thiol from a reputable supplier. If oxidation is suspected, consider characterizing the starting material via NMR or mass spectrometry. |
| Contaminated TCO Substrate | Organic residues, dust, or other impurities on the TCO surface can prevent thiol attachment. Ensure rigorous and consistent substrate cleaning. Refer to the detailed cleaning protocols in the "Experimental Protocols" section. |
| Impure Solvent | Water or other impurities in the solvent can interfere with the self-assembly process. Use high-purity, anhydrous solvents. Degassing the solvent prior to use can also be beneficial. |
| Incorrect pH (for aminothiols) | The pH of the solution can affect the protonation state of the amino group and the deprotonation of the thiol, influencing monolayer formation. Optimize the pH of your thiol solution. |
Issue 2: Disordered Monolayer with High Defect Density
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Incubation Time | While initial adsorption can be rapid, achieving a well-ordered monolayer takes time. Typical incubation times range from 12 to 48 hours. Perform a time-course experiment to determine the optimal duration for your specific system. |
| Inappropriate Thiol Concentration | A standard concentration for SAM formation is 1 mM, but this may need optimization for different thiols. Test a range of concentrations (e.g., 0.1 mM, 1 mM, 10 mM) to find the ideal balance between surface coverage and ordering. |
| Temperature Fluctuations | Inconsistent temperatures during incubation can disrupt the ordering process of the monolayer. Maintain a constant and controlled temperature during the self-assembly process. |
| Surface Roughness of TCO | A high surface roughness of the TCO substrate can lead to a less ordered monolayer. Characterize the surface topography of your TCO using Atomic Force Microscopy (AFM). If possible, use TCO substrates with lower surface roughness. |
Issue 3: Poor Reproducibility of SAMs
| Possible Cause | Troubleshooting Steps |
| Inconsistent Substrate Preparation | Minor variations in the cleaning protocol can lead to significant differences in the final SAM quality. Standardize your TCO substrate cleaning protocol and adhere to it strictly for all experiments. |
| Variations in Ambient Conditions | Changes in humidity and temperature can affect the self-assembly process. Control the experimental environment as much as possible, for instance, by working in a glovebox or a controlled-atmosphere chamber. |
| Degradation of Thiol Stock Solution | Thiols can degrade over time, especially when exposed to air and light. Store thiol stock solutions under an inert atmosphere (e.g., nitrogen or argon) and in the dark to prevent oxidation and degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of thiol binding to TCO surfaces like Indium Tin Oxide (ITO) and Zinc Oxide (ZnO)?
A1: The primary binding mechanism involves the formation of a covalent or ionic bond between the sulfur atom of the thiol and the metal atoms (e.g., indium, tin, or zinc) on the TCO surface. This often occurs through the deprotonation of the thiol group (R-SH) to a thiolate (R-S⁻), which then bonds to the metal oxide surface[1][2]. For some metal oxides, the interaction can also involve the reduction of the metal oxide at the surface, with the concomitant oxidation of the thiol to a disulfide.
Q2: How does the surface chemistry of the TCO affect thiol binding?
A2: The surface chemistry, particularly the density of hydroxyl (-OH) groups and the presence of contaminants, plays a crucial role. A higher density of surface hydroxyl groups can facilitate the binding of certain thiols. Surface cleaning and pre-treatment methods are critical to remove contaminants and to create a reactive surface for consistent SAM formation[3]. The quality of SAMs formed can differ substantially between different batches of commercially prepared ITO, highlighting the importance of substrate characterization.
Q3: Can thiols alter the electronic properties of TCOs?
A3: Yes, the formation of a thiol SAM can significantly alter the electronic properties of a TCO. The most notable effect is the change in the work function of the TCO. This change is dependent on the molecular dipole of the thiol molecule. By choosing thiols with different end-groups, the work function of the TCO can be tuned (increased or decreased), which is a critical parameter in the fabrication of organic electronic devices like OLEDs and solar cells[4].
Q4: Will the formation of a thiol monolayer affect the optical transparency of the TCO?
A4: A single, well-formed monolayer of alkanethiols is typically only a few nanometers thick and generally does not significantly affect the optical transparency of the TCO in the visible range[5]. However, the formation of multilayers or aggregates on the surface could lead to a decrease in transparency.
Q5: What are the best analytical techniques to confirm the successful formation of a thiol SAM on a TCO?
A5: Several surface-sensitive techniques can be used in combination to confirm the formation and quality of a thiol SAM:
-
Contact Angle Goniometry: A simple and quick method to assess the change in surface hydrophobicity after SAM formation. A successful SAM formation will lead to a significant change in the water contact angle[6][7].
-
X-ray Photoelectron Spectroscopy (XPS): Provides direct evidence of the chemical composition of the surface, confirming the presence of sulfur from the thiol and providing information about the nature of the sulfur-TCO bond[1][2].
-
Atomic Force Microscopy (AFM): Can be used to visualize the surface morphology of the TCO before and after SAM formation. While imaging the monolayer itself can be challenging, AFM can reveal changes in surface roughness and the presence of aggregates[8].
Quantitative Data
The following tables summarize the impact of thiol-based SAMs on the properties of Indium Tin Oxide (ITO).
Table 1: Impact of Thiol SAMs on ITO Work Function and Surface Properties
| SAM Material | TCO Substrate | Change in Work Function (eV) | Water Contact Angle (°) | Reference |
| Bare ITO | Glass | - | 50.2 | [6] |
| (3,3,3-trifluoropropyl)trimethoxysilane (F3SAM) | ITO | Increase | 71.7 | [6] |
| (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)triethoxysilane (F10SAM) | ITO | Increase | 98.0 | [6] |
| 4-(6-mercaptohexyloxy)benzyl alcohol | ITO | Not specified | 68.9 (TTPS) | [6] |
| 4-(6-mercaptohexyloxy)benzonitrile | ITO | Not specified | 85.9 (TTNS) | [6] |
Note: While F3SAM and F10SAM are silane-based, they demonstrate the principle of work function and contact angle modification by SAMs. TTPS and TTNS are thiol-based.
Table 2: General Impact of Alkanethiol SAMs on TCO Properties
| Property | General Impact of Alkanethiol SAM | Controlling Factors |
| Sheet Resistance | Generally, a well-ordered monolayer has a minimal impact on the sheet resistance of highly conductive TCOs. The primary role is surface functionalization rather than altering bulk conductivity. | Monolayer quality, presence of defects, potential for surface passivation. |
| Optical Transmittance | Minimal change in the visible spectrum for a uniform monolayer. | Monolayer thickness, uniformity, and potential for aggregation. |
| Work Function | Can be significantly increased or decreased. | The dipole moment of the thiol molecule, which is determined by its terminal functional group. |
| Surface Energy | Generally lowered, leading to a more hydrophobic surface. | The terminal group of the alkanethiol and the packing density of the monolayer. |
Experimental Protocols
Protocol 1: Standard Cleaning Procedure for ITO Substrates
This protocol is a widely used method for cleaning ITO-coated glass substrates prior to SAM deposition.
-
Initial Cleaning: Place the ITO substrates in a substrate holder.
-
Detergent Wash: Sonicate the substrates in a beaker containing a 2% solution of a laboratory detergent (e.g., Hellmanex) in deionized (DI) water for 15 minutes.
-
DI Water Rinse: Thoroughly rinse the substrates with DI water.
-
Acetone (B3395972) Wash: Sonicate the substrates in acetone for 15 minutes.
-
Isopropanol (B130326) (IPA) Wash: Sonicate the substrates in isopropanol for 15 minutes.
-
Final Rinse and Dry: Rinse the substrates again with DI water and then dry them under a stream of high-purity nitrogen gas.
-
UV-Ozone or Oxygen Plasma Treatment (Optional but Recommended): To further remove organic contaminants and activate the surface by creating hydroxyl groups, treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes immediately before use.
Protocol 2: Formation of an Alkanethiol SAM on a TCO Substrate
This protocol describes a general procedure for the solution-phase deposition of an alkanethiol SAM.
-
Prepare Thiol Solution: Prepare a 1 mM solution of the desired alkanethiol in a high-purity, anhydrous solvent (e.g., ethanol (B145695) or isopropanol). It is recommended to degas the solvent with nitrogen or argon for at least 20 minutes before dissolving the thiol to minimize oxidation.
-
Substrate Immersion: Immediately after cleaning and drying (and optional plasma/UV-ozone treatment), immerse the TCO substrates in the thiol solution in a sealed container. To minimize oxidation, the container can be purged with an inert gas.
-
Incubation: Allow the self-assembly to proceed for 12-24 hours at a constant, controlled temperature (typically room temperature).
-
Rinsing: After incubation, remove the substrates from the thiol solution and rinse them thoroughly with the pure solvent to remove any non-covalently bound molecules.
-
Drying: Dry the SAM-coated substrates under a stream of high-purity nitrogen gas.
-
Characterization: Characterize the newly formed SAM using appropriate techniques (e.g., contact angle, XPS, AFM) to verify its quality.
Visualizations
Caption: Experimental workflow for TCO surface functionalization with thiol SAMs.
Caption: Troubleshooting logic for inconsistent thiol SAM formation on TCOs.
References
- 1. researchgate.net [researchgate.net]
- 2. Modification of indium tin oxide films by alkanethiol and fatty acid self-assembled monolayers: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ITO Sheet Resistance | What is it and why Does it Matter [diamondcoatings.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
avoiding side reactions with TCO-PEG11-TCO
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TCO-PEG11-TCO. This homobifunctional, PEGylated crosslinker is a powerful tool for bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and for studying protein-protein interactions through the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical tool known as a homobifunctional crosslinker. It consists of two trans-cyclooctene (B1233481) (TCO) groups connected by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. Its primary application is to covalently link two molecules that have been modified to contain a tetrazine group. This is widely used in the synthesis of PROTACs, which bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target protein.[1]
Q2: What is the reaction mechanism of this compound?
A2: this compound reacts with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This is a type of "click chemistry" reaction that is extremely fast and bioorthogonal, meaning it proceeds with high specificity in complex biological environments without interfering with native biochemical processes. The reaction forms a stable dihydropyridazine (B8628806) bond and releases nitrogen gas as the only byproduct.[2][3]
Q3: What are the advantages of using a TCO-based linker with a PEG spacer?
A3: The TCO moiety provides exceptionally fast reaction kinetics, which is often orders of magnitude faster than other bioorthogonal reactions.[4] This allows for efficient labeling at low concentrations. The PEG11 spacer is hydrophilic, which enhances the water solubility of the linker and the resulting conjugate, reduces the potential for aggregation, and minimizes steric hindrance between the conjugated molecules.[3][5]
Q4: How should I store this compound?
A4: this compound should be stored at -20°C and protected from light.[3] Due to the inherent strain in the trans-cyclooctene ring, these molecules have a limited shelf life and can be prone to isomerization or degradation over time. For best results, use freshly prepared solutions. Some suppliers may ship the product on dry ice to maintain stability.
Q5: What is the primary side reaction of TCO moieties?
A5: The main side reaction is the isomerization of the reactive trans-cyclooctene to the unreactive cis-cyclooctene.[6] This process deactivates the linker. Isomerization can be promoted by exposure to high concentrations of thiols, certain metal ions (like copper), and even components in cell culture media.[6][7]
Troubleshooting Guide
Issue 1: Low or No Crosslinking Yield
| Possible Cause | Recommended Solution |
| Degradation of this compound | Prepare fresh solutions of this compound in anhydrous DMSO for each experiment. Ensure the reagent is stored properly at -20°C and protected from light. |
| Isomerization of TCO to inactive CCO | Avoid prolonged incubation in thiol-containing buffers (e.g., DTT, BME). If thiols are necessary for the experiment, consider using a radical inhibitor like Trolox to suppress isomerization.[6] |
| Inefficient Tetrazine Labeling of Proteins | Confirm that your proteins of interest are successfully labeled with tetrazine moieties using mass spectrometry. Optimize the labeling reaction (e.g., molar excess of tetrazine-NHS ester, reaction time, pH). |
| Steric Hindrance | The PEG11 spacer is designed to minimize steric hindrance, but if you are working with very large or complex proteins, this may still be an issue. While you cannot change the linker length post-purchase, ensure optimal reaction conditions (e.g., temperature, gentle agitation) to facilitate molecular interactions. |
| Incorrect Stoichiometry | Empirically optimize the molar ratio of this compound to your tetrazine-labeled proteins. A 1:2 molar ratio (TCO-linker to Protein-Tz) is a common starting point for crosslinking two proteins, but this may need adjustment. |
| Precipitation of Reactants or Product | The PEG spacer improves solubility, but aggregation can still occur, especially with hydrophobic proteins. Ensure all components are fully dissolved before mixing. Consider adjusting the buffer composition (e.g., adding a non-ionic detergent). |
Issue 2: Predominance of Intramolecular Crosslinking or Aggregation
| Possible Cause | Recommended Solution |
| Reaction concentration is too low | Low protein concentrations favor intramolecular crosslinking (within the same molecule, if it has multiple tetrazine sites). To promote intermolecular crosslinking (between two different molecules), increase the concentration of your tetrazine-labeled proteins.[8][9] |
| Reaction concentration is too high | High protein concentrations can lead to the formation of large, insoluble aggregates or polymers. If aggregation is observed, try reducing the protein concentrations and/or the molar excess of the crosslinker. |
| Uncontrolled Polymerization | As a homobifunctional crosslinker, this compound can lead to the formation of various mixed oligomers.[10] To better control the reaction, you can try a sequential addition of your reactants or use a slight excess of one of the binding partners to cap the reaction. |
Data Presentation
Comparative Reaction Kinetics of Bioorthogonal Reactions
The TCO-tetrazine ligation is renowned for its speed. The table below compares its second-order rate constant with other common bioorthogonal reactions.
| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | TCO + Tetrazine | ~10³ - 10⁶ [11] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne (e.g., DBCO) + Azide | ~1 |
| Staudinger Ligation | Phosphine + Azide | ~10⁻³ |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | ~10² - 10³ |
Note: Reaction rates can vary significantly based on the specific substituents on the reactants and the reaction conditions.[4]
Experimental Protocols
Protocol for Intermolecular Crosslinking of Two Tetrazine-Labeled Proteins
This protocol provides a general workflow for crosslinking two different proteins ("Protein A" and "Protein B") that have been pre-functionalized with tetrazine moieties.
1. Materials:
-
Tetrazine-labeled Protein A (Tz-ProtA)
-
Tetrazine-labeled Protein B (Tz-ProtB)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Reagent (optional): A small molecule with a tetrazine group (e.g., Methyltetrazine-amine)
2. Procedure:
-
Prepare Protein Solutions:
-
Dissolve or dilute Tz-ProtA and Tz-ProtB in the reaction buffer to a final concentration that favors intermolecular crosslinking (e.g., starting range of 10-50 µM).
-
Combine Tz-ProtA and Tz-ProtB in a 1:1 molar ratio in a microcentrifuge tube.
-
-
Prepare Crosslinker Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Crosslinking Reaction:
-
Add the this compound stock solution to the protein mixture. A good starting point is a 0.5:1:1 molar ratio of this compound : Tz-ProtA : Tz-ProtB. This stoichiometry favors the formation of a 1:1:1 conjugate.
-
Incubate the reaction at room temperature for 30-60 minutes with gentle mixing.[5]
-
-
Quenching (Optional):
-
To stop the reaction and consume any unreacted TCO groups, add a 5-fold molar excess of a tetrazine-containing small molecule. Incubate for an additional 15 minutes.
-
-
Analysis:
-
Analyze the reaction products using SDS-PAGE. A successful crosslinking will result in a new band corresponding to the molecular weight of ProtA + ProtB + linker.
-
For more detailed analysis and confirmation of the crosslinked peptides, use mass spectrometry (XL-MS).
-
Visualizations
Logical Workflow for Troubleshooting Low Crosslinking Yield
Caption: A step-by-step guide to diagnosing issues of low crosslinking efficiency.
Experimental Workflow for Protein Crosslinking
Caption: Workflow for crosslinking two tetrazine-labeled proteins with this compound.
PROTAC Mechanism of Action
Caption: PROTACs utilize linkers like this compound to induce protein degradation.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI AMERICA [tcichemicals.com]
- 3. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. korambiotech.com [korambiotech.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Storage and Handling of TCO Compounds
Welcome to the technical support center for trans-cyclooctene (B1233481) (TCO) compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, handling, and troubleshooting of TCO reagents to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store my TCO compounds for long-term use?
A1: For optimal long-term stability, TCO compounds, particularly the more reactive derivatives, should be stored as solids in a freezer at -20°C.[1] Some more stable derivatives, like d-TCO, are crystalline solids that can be stored on the benchtop for shorter periods.[1] If storing in solution, use an anhydrous solvent and keep it at freezer temperatures.[1][2] Non-crystalline, strained TCO derivatives are more prone to isomerization and should be handled with extra care, with Ag(I) metal complexation being a potential strategy to extend their shelf-life.[3][4]
Q2: My TCO compound is in solution. How long is it stable?
A2: The stability of TCO compounds in solution depends on the specific derivative, solvent, and temperature. For instance, a 20 mM solution of syn-d-TCO in phosphate-buffered D₂O (pD 7.4) showed no isomerization or decomposition after 14 days.[1] However, in a concentrated solution (0.5 M in CD₃OD) at room temperature, about 5% isomerization was observed after three days.[1] It is always recommended to use freshly prepared solutions for the best results.[5]
Q3: What are the main degradation pathways for TCO compounds?
A3: The primary degradation pathway for TCO compounds is isomerization to their cis-isomer, which is unreactive in the bioorthogonal ligation with tetrazines.[6] This isomerization can be promoted by exposure to thiols, UV light, and prolonged storage.[5][6] Highly strained TCOs are more susceptible to isomerization.[6]
Q4: Can I use buffers containing primary amines, like Tris, with TCO-NHS esters?
A4: No, you should avoid buffers containing primary amines (e.g., Tris, glycine) when working with TCO-NHS esters, as the NHS ester will react with the amines in the buffer, quenching its reactivity towards your target molecule.[7] Amine-free buffers such as phosphate-buffered saline (PBS) at a pH of 7-9 are recommended.[7][8][9]
Q5: What is the optimal stoichiometry for a TCO-tetrazine ligation reaction?
A5: While a 1:1 stoichiometry is the theoretical ratio, it is common practice to use a slight excess (1.05 to 1.5-fold) of one reactant to drive the reaction to completion.[5][9] Often, the less expensive or more stable component is used in excess.[5]
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
| Possible Cause | Recommended Solution(s) |
| Low Reactivity of TCO/Tetrazine Pair | Select a more reactive TCO derivative. The reactivity order is generally s-TCO > d-TCO > TCO.[10] Also, consider the tetrazine structure, as electron-withdrawing groups can increase reactivity. |
| Suboptimal Stoichiometry | Empirically optimize the molar ratio of your reactants. A slight excess (1.05-1.5x) of the tetrazine reagent is often beneficial.[9] |
| Degradation of Reactants | Use freshly prepared solutions. TCOs can degrade in the presence of thiols or UV light, while some tetrazines are susceptible to degradation in aqueous media.[5] Verify the integrity of your reagents before use. |
| Steric Hindrance | If the TCO and tetrazine are attached to bulky molecules, consider incorporating a flexible spacer (e.g., PEG) to improve accessibility.[5] |
| Incorrect pH | While the reaction is generally pH-insensitive, ensure the pH is within the optimal range of 6-9.[9] Extreme pH values can affect the stability of your biomolecules.[5] |
Issue 2: Low Product Yield
| Possible Cause | Recommended Solution(s) |
| Precipitation of Reactants or Product | To improve solubility, consider using PEGylated linkers on your TCO or tetrazine.[5] A small amount of an organic co-solvent like DMSO or DMF can be added, but check for compatibility with your system.[5] |
| Side Reactions | Ensure your starting materials are pure. For oxygen-sensitive molecules, degassing the reaction buffer can prevent oxidation.[5] |
| Inaccurate Quantification of Reactants | Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your stock solutions before setting up the reaction.[5] |
| Hydrolyzed TCO-NHS Ester | Allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation. Use high-quality, anhydrous solvents like DMSO or DMF for stock solutions.[7] |
Quantitative Data on TCO Stability
The stability of TCO compounds is crucial for their successful application. Below is a summary of stability data for different TCO derivatives under various conditions.
| TCO Derivative | Condition | Time | Stability/Degradation |
| syn-d-TCO | 20 mM in phosphate (B84403) buffered D₂O (pD 7.4) | 14 days | No isomerization or decomposition observed.[1] |
| syn- and anti-d-TCO | 0.5 M in CD₃OD at room temperature | 3 days | 5% isomerization.[1] |
| syn-d-TCO | 5 mM in human serum at room temperature | 4 days | >97% remained as the trans-isomer.[1] |
| syn-d-TCO | In rabbit reticulocyte lysate (10%) in buffered D₂O | 10, 24, 96 hours | 12%, 22%, and 41% isomerization, respectively.[1] |
| d-TCO•AgNO₃ | Neat, stored in the open at 30°C | 3 days | 94% fidelity.[6] |
| s-TCO•AgNO₃ | Neat, stored in the open at 30°C | 3 days | ≥95% purity.[6] |
| Equatorial TCO (1a) | Stored neat in an open flask at 30°C | 3 days | Stable.[6] |
| d-TCO (1b) | Stored neat in an open flask at 30°C | 3 days | 81% degradation.[6] |
| s-TCO (1c) | Stored neat in an open flask at 30°C | 3 days | 98% degradation.[6] |
| oxoTCO (1d) | Stored neat in an open flask at 30°C | 3 days | 37% degradation.[6] |
Experimental Protocols
Protocol 1: General Protein Labeling with TCO-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-NHS ester.[7][8]
-
Buffer Exchange: If your protein solution contains primary amines (e.g., Tris buffer), exchange the protein into an amine-free buffer like 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.[8] The protein concentration should ideally be between 1-5 mg/mL.[7][8]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in an anhydrous solvent such as DMSO or DMF.[7][9]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[7][8] Incubate for 1 hour at room temperature.[7]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-15 minutes.[7][8]
-
Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column or dialysis.[7][8][9]
Protocol 2: Stability Assessment of TCO Compounds by HPLC
This protocol outlines a general method for assessing the stability of a TCO compound over time.
-
Sample Preparation: Prepare a solution of your TCO compound at a known concentration in the buffer or solvent of interest (e.g., PBS, cell culture media).
-
Incubation: Incubate the solution under the desired conditions (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the sample.
-
Quenching (Optional): If the degradation is rapid, you may need to quench the sample by flash freezing or dilution in a cold solvent.
-
HPLC Analysis: Analyze the aliquots by reverse-phase HPLC using a suitable C18 column. The mobile phase will depend on the polarity of the TCO derivative but a gradient of water and acetonitrile (B52724) with 0.1% TFA is a common starting point.
-
Data Analysis: Monitor the peak corresponding to the TCO compound and any new peaks that appear over time, which may correspond to the cis-isomer or other degradation products. Quantify the peak areas to determine the percentage of the remaining TCO compound at each time point.
Visualizations
References
- 1. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: TCO-PEG Linker Stability and Copper
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of trans-cyclooctene (B1233481) (TCO)-PEG linkers, with a specific focus on the effects of copper.
Frequently Asked Questions (FAQs)
Q1: What is a TCO-PEG linker and why is it used?
A1: A TCO-PEG linker is a chemical tool used in bioconjugation, the process of linking molecules together. It consists of a highly reactive trans-cyclooctene (TCO) group and a flexible polyethylene (B3416737) glycol (PEG) spacer.[1][2] TCOs are prized for their ability to react quickly and specifically with tetrazine-modified molecules in a type of "click chemistry" known as inverse-electron-demand Diels-Alder cycloaddition (IEDDA).[3][4] This reaction is bioorthogonal, meaning it can occur in complex biological environments without interfering with natural processes.[5][6] The PEG component enhances solubility, reduces aggregation of the conjugated molecules, and can improve the stability and circulation time of drugs in the body.[1][2][7]
Q2: Can copper affect the stability of my TCO-PEG linker?
A2: Yes, the presence of copper ions can be a concern for the stability of TCO-PEG linkers. While the TCO-tetrazine reaction itself is catalyst-free, extraneous transition metals like copper can promote the degradation or isomerization of the TCO ring.[3][8] Specifically, copper-containing proteins in serum have been shown to catalyze the isomerization of the reactive trans-cyclooctene to the unreactive cis-cyclooctene, effectively deactivating the linker.[3][9][10]
Q3: What are the signs that my TCO-PEG linker is degrading?
A3: The primary sign of TCO-PEG linker degradation is a loss of reactivity. If you observe a lower-than-expected yield in your conjugation reaction with a tetrazine-modified molecule, or if the reaction rate is significantly slower than anticipated, it could indicate that the TCO group has been compromised.[8] This can be confirmed analytically by techniques such as HPLC or mass spectrometry, which can separate and identify the active TCO-containing molecule from its inactive isomers or degradation products.
Q4: Are all TCO linkers equally susceptible to copper-mediated degradation?
A4: No, the structure of the TCO derivative can influence its stability. Some newer TCO designs incorporate structural modifications, such as increased steric hindrance around the double bond, to improve their stability and resist isomerization, even in the presence of factors like copper-containing proteins.[9] When selecting a TCO-PEG linker, it is advisable to consult the manufacturer's data on its stability under various conditions.
Q5: How can I prevent copper contamination in my experiments?
A5: To minimize the risk of copper-induced degradation, use high-purity reagents and buffers. If possible, treat your buffers with a chelating agent like EDTA to sequester any trace metal contaminants. When working with biological samples that may contain metal-binding proteins, be aware of the potential for TCO isomerization and consider using more stable TCO derivatives.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause | Recommended Solution(s) |
| Low or no conjugation yield with a tetrazine partner. | 1. TCO linker has degraded or isomerized. | • Test the reactivity of a fresh batch of the TCO-PEG linker. • Analyze your TCO-conjugated molecule by HPLC or LC-MS to check for the presence of the active form. • If copper contamination is suspected, prepare fresh, metal-free buffers or use a chelating agent. |
| 2. Hydrolysis of NHS ester (if used for conjugation). | • Ensure that the conjugation of the TCO-PEG-NHS ester to your molecule is performed in an amine-free buffer (e.g., PBS) at a pH between 7 and 9.[11] • Use freshly prepared solutions of the NHS ester.[11] | |
| 3. Incorrect stoichiometry. | • Empirically optimize the molar ratio of the TCO- and tetrazine-labeled molecules. A slight excess of one component may be beneficial.[12] | |
| Reaction is much slower than expected. | 1. Steric hindrance. | • If the TCO and tetrazine are attached to bulky molecules, their interaction may be sterically hindered. Using a longer PEG linker can provide more flexibility and improve reaction rates.[8][12] |
| 2. Suboptimal reaction conditions. | • While the reaction is generally fast at room temperature, gentle warming (e.g., to 37°C) can sometimes increase the rate.[13] | |
| Inconsistent results between experiments. | 1. Variable levels of metal contamination. | • Implement a standard procedure for preparing metal-free buffers for all experiments. • Be consistent with the source and handling of all reagents and biological samples. |
| 2. Instability of TCO-conjugated molecule during storage. | • Store TCO-conjugated molecules at low temperatures (e.g., -20°C or -80°C) and consider adding a radical inhibitor for long-term storage, as radical pathways have been implicated in TCO isomerization.[14] |
Quantitative Data on TCO Stability
The stability of TCO linkers can be influenced by various factors. The following table provides a summary of stability data from the literature. Note that direct studies on the effect of varying copper concentrations are not widely published; the data below reflects stability in biological media where copper-containing proteins are present.
| TCO Derivative | Condition | Half-life / Reactivity Retained | Reference |
| TCO conjugated to a monoclonal antibody | In vivo (serum) | 75% reactive after 24 hours | [3] |
| s-TCO conjugated to a monoclonal antibody | In vivo (serum) | 0.67 days | [3] |
| d-TCO | In human serum at room temperature | >97% remained as trans-isomer after 4 days | [3] |
| TCO-labeled IgG | Storage at 4°C for 4 weeks | ~89.5% reactivity retained | [15] |
| TCO-labeled IgG | Storage at -20°C for 4 weeks | ~93% reactivity retained | [15] |
Experimental Protocols
Protocol 1: General Procedure for Assessing TCO-Linker Stability
This protocol provides a framework for evaluating the stability of a TCO-conjugated molecule under specific conditions (e.g., in the presence of a suspected contaminant like copper sulfate).
-
Preparation of Solutions:
-
Prepare a stock solution of your TCO-conjugated molecule (e.g., protein, antibody) in a copper-free buffer (e.g., PBS, pH 7.4).
-
Prepare a series of incubation buffers containing varying concentrations of CuSO₄ (e.g., 0 µM, 10 µM, 50 µM, 100 µM).
-
-
Incubation:
-
Add the TCO-conjugated molecule to each incubation buffer at a defined final concentration.
-
Incubate the samples at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each sample and immediately quench any further reaction by flash-freezing or by adding a strong chelating agent like EDTA to a high final concentration.
-
-
Analysis of TCO Reactivity:
-
To each time-point aliquot, add a molar excess of a tetrazine-functionalized fluorescent probe.
-
Allow the TCO-tetrazine reaction to proceed to completion (e.g., 1 hour at room temperature).
-
Analyze the samples by SDS-PAGE with in-gel fluorescence scanning or by size-exclusion chromatography (SEC) with a fluorescence detector to quantify the amount of fluorescently labeled (i.e., active TCO) molecule.
-
-
Data Analysis:
-
Plot the percentage of active TCO remaining as a function of time for each copper concentration.
-
Calculate the half-life of the TCO linker under each condition.
-
Protocol 2: HPLC-Based Analysis of TCO Isomerization
This protocol is suitable for smaller TCO-PEG-linked molecules where the trans and cis isomers can be resolved by chromatography.
-
Sample Preparation:
-
Incubate your TCO-PEG-linked molecule in the buffer of interest (with and without added copper) as described in Protocol 1.
-
-
HPLC Analysis:
-
At each time point, inject an aliquot of the reaction mixture onto a reverse-phase HPLC column (e.g., C18).
-
Use a suitable gradient of solvents (e.g., water and acetonitrile (B52724) with 0.1% TFA) to separate the components.
-
Monitor the elution profile using a UV detector at a wavelength where the TCO-containing molecule absorbs.
-
-
Data Interpretation:
-
The active trans-TCO isomer will typically have a different retention time than the inactive cis-TCO isomer.
-
Integrate the peak areas corresponding to the trans and cis isomers at each time point to determine the rate of isomerization.
-
Visualizations
Caption: Copper-catalyzed isomerization of TCO-PEG linkers.
Caption: Troubleshooting workflow for low TCO-tetrazine conjugation yield.
References
- 1. precisepeg.com [precisepeg.com]
- 2. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Developments in Metal‐Catalyzed Bio‐orthogonal Reactions for Biomolecule Tagging [ouci.dntb.gov.ua]
- 6. Bioorthogonal Ligations and Cleavages in Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. purepeg.com [purepeg.com]
- 8. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.tue.nl [research.tue.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: TCO-Tetrazine Ligation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for quenching the TCO-tetrazine ligation reaction.
Troubleshooting Guides
Issue: Incomplete Quenching of the TCO-Tetrazine Reaction
Symptoms:
-
The reaction continues to proceed after the addition of a quenching agent, as observed by a continued decrease in the tetrazine absorbance around 520-540 nm by UV-Vis spectroscopy.
-
Analysis of the reaction mixture by HPLC-MS shows the continued formation of the TCO-tetrazine product over time.
-
Unexpected labeling or conjugation in downstream applications.
Possible Causes and Solutions:
| Possible Cause | Recommended Solutions |
| Insufficient amount of scavenger | - Increase the molar excess of the scavenger. A 5- to 10-fold molar excess of the scavenger over the unreacted TCO or tetrazine is a good starting point. - Accurately quantify the concentration of your TCO and tetrazine reagents before the reaction to ensure the correct calculation of the required scavenger amount. |
| Low reactivity of the scavenger | - Choose a scavenger with a high reaction rate constant for the target reactant (TCO or tetrazine). Refer to the kinetic data tables below. - For quenching tetrazines, norbornene derivatives are generally effective. - For quenching TCO, a stable and reactive tetrazine derivative such as methyl-tetrazine or 3,6-di-(2-pyridyl)-s-tetrazine can be used. |
| Short quenching reaction time | - Increase the incubation time with the scavenger. While the TCO-tetrazine reaction is very fast, the quenching reaction also needs sufficient time to go to completion. A minimum of 30 minutes is recommended, but longer times (e.g., 1-2 hours) may be necessary depending on the scavenger and reactant concentrations. |
| Instability of the scavenger | - Use freshly prepared scavenger solutions. - Consider the stability of the scavenger under your experimental conditions (pH, temperature, presence of other reagents). For example, some tetrazines can degrade in aqueous media.[1] |
| Inaccurate monitoring of quenching | - Use a reliable analytical method to confirm the completion of the quenching reaction. HPLC-MS is a highly sensitive method to detect the presence of unreacted TCO or tetrazine. - UV-Vis spectroscopy can be used to monitor the disappearance of the characteristic tetrazine absorbance. Ensure that the scavenger itself does not absorb in the same region. |
Frequently Asked Questions (FAQs)
Q1: How do I quench a TCO-tetrazine reaction?
A1: To quench a TCO-tetrazine reaction, you can add a small molecule "scavenger" that rapidly reacts with the excess, unreacted TCO or tetrazine. This prevents further ligation from occurring. The choice of scavenger depends on which reactant is in excess.
Q2: What are suitable scavengers for excess tetrazine?
A2: Norbornene derivatives are excellent scavengers for tetrazines due to their high reactivity in the inverse-electron-demand Diels-Alder reaction. A commonly used and commercially available option is 5-norbornene-2-carboxylic acid.
Q3: What are suitable scavengers for excess TCO?
A3: A stable and reactive tetrazine derivative can be used to scavenge excess TCO. Good options include methyl-tetrazine or 3,6-di-(2-pyridyl)-s-tetrazine, as they react quickly with TCO but are more stable than some highly reactive tetrazines used for labeling.
Q4: How much scavenger should I use?
A4: A 5- to 10-fold molar excess of the scavenger relative to the concentration of the unreacted TCO or tetrazine is generally recommended to ensure complete and rapid quenching.
Q5: How long should the quenching reaction be?
A5: An incubation time of at least 30 minutes at room temperature is a good starting point. However, the optimal time can vary depending on the specific scavenger, its concentration, and the reaction conditions. It is advisable to monitor the reaction to confirm completion.
Q6: How can I confirm that the quenching reaction is complete?
A6: You can confirm the completion of the quenching reaction using analytical techniques such as:
-
HPLC-MS: This is the most sensitive method to detect any remaining unreacted TCO or tetrazine.
-
UV-Vis Spectroscopy: If you are quenching excess tetrazine, you can monitor the disappearance of its characteristic absorbance peak around 520-540 nm.
Q7: I am using an NHS ester to label my biomolecule with TCO or tetrazine. How do I quench that reaction?
A7: The NHS ester reaction with primary amines (like lysine (B10760008) residues on a protein) is a separate step from the TCO-tetrazine ligation. To quench the NHS ester reaction, you can add a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[2] This will react with any remaining NHS esters. It is important to then remove the excess quenching agent and unreacted TCO/tetrazine-NHS ester, for example, by using a spin desalting column, before proceeding with the TCO-tetrazine ligation.[2]
Data Presentation
Table 1: Second-Order Rate Constants for TCO-Tetrazine Ligation
This table summarizes the kinetics of the primary ligation reaction, which is essential for understanding the speed of the reaction you are trying to quench.
| TCO Derivative | Tetrazine Derivative | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) |
| TCO-OH (axial) | 3,6-di-(2-pyridyl)-s-tetrazine | PBS | 37 | (13 ± 0.08) x 10³ |
| s-TCO (water-soluble) | 3,6-di-(2-pyridyl)-s-tetrazine | Not Specified | Not Specified | (3,300 ± 40) x 10³ |
| TCO | 3-(p-aminophenyl)-6-methyl-s-tetrazine | PBS (pH 7.4) | 37 | 26,000 |
Table 2: Second-Order Rate Constants for Quenching Reactions
This table provides kinetic data for common quenching reactions, helping you select an appropriate and efficient scavenger.
| Reactant to be Quenched | Scavenger | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) |
| Tetrazine | Norbornene carboxylic acid | DMSO | Not Specified | 0.04 |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | Methanol | Ambient | 118 |
| TCO | Methyl-tetrazine | Aqueous Media | Not Specified | ~1000 |
Experimental Protocols
Protocol 1: Quenching Excess Tetrazine with 5-Norbornene-2-Carboxylic Acid
Materials:
-
Reaction mixture containing excess tetrazine.
-
5-Norbornene-2-carboxylic acid solution (e.g., 10 mM in DMSO).
-
Reaction buffer (e.g., PBS).
-
Analytical instruments (UV-Vis spectrophotometer or HPLC-MS).
Procedure:
-
Calculate the amount of scavenger: Determine the molar concentration of the excess tetrazine in your reaction. Add a 5- to 10-fold molar excess of the 5-Norbornene-2-carboxylic acid solution.
-
Add the scavenger: Add the calculated volume of the 5-Norbornene-2-carboxylic acid solution to your reaction mixture.
-
Incubate: Allow the quenching reaction to proceed for at least 30 minutes at room temperature with gentle mixing.
-
Confirm quenching:
-
UV-Vis: Monitor the disappearance of the tetrazine absorbance at its λmax (typically 520-540 nm). The absorbance should drop to baseline.
-
HPLC-MS: Analyze a small aliquot of the quenched reaction mixture to confirm the absence of the unreacted tetrazine.
-
-
Purification (Optional): If necessary, the quenched product and excess scavenger can be removed by standard purification techniques such as size-exclusion chromatography or dialysis, depending on the nature of your product.
Protocol 2: Quenching Excess TCO with Methyl-Tetrazine
Materials:
-
Reaction mixture containing excess TCO.
-
Methyl-tetrazine solution (e.g., 10 mM in DMSO).
-
Reaction buffer (e.g., PBS).
-
Analytical instrument (HPLC-MS).
Procedure:
-
Calculate the amount of scavenger: Determine the molar concentration of the excess TCO in your reaction. Add a 5- to 10-fold molar excess of the methyl-tetrazine solution.
-
Add the scavenger: Add the calculated volume of the methyl-tetrazine solution to your reaction mixture. The characteristic pink/red color of the tetrazine will disappear as it reacts with the TCO.
-
Incubate: Allow the quenching reaction to proceed for at least 30 minutes at room temperature with gentle mixing.
-
Confirm quenching: Analyze a small aliquot of the quenched reaction mixture by HPLC-MS to confirm the absence of unreacted TCO.
-
Purification (Optional): If necessary, the quenched product and excess scavenger can be removed by standard purification techniques such as size-exclusion chromatography or dialysis.
Mandatory Visualization
Caption: The reaction mechanism of TCO-tetrazine ligation.
Caption: Workflow for quenching excess reactants.
Caption: Troubleshooting logic for incomplete quenching.
References
minimizing steric hindrance in TCO ligation reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing steric hindrance and troubleshooting other common issues encountered during trans-cyclooctene (B1233481) (TCO) ligation experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of TCO ligation reactions, and how does it affect the reaction?
A1: Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. In TCO ligation, bulky molecular groups near the reactive TCO or tetrazine moieties can physically block the two from approaching each other, which is necessary for the reaction to occur.[1] This can lead to a significantly slower reaction rate or an incomplete reaction, resulting in low product yield.[2][3]
Q2: How can I proactively minimize steric hindrance when designing my experiment?
A2: The most effective strategy is to incorporate a flexible spacer, such as a polyethylene (B3416737) glycol (PEG) linker, between the TCO or tetrazine and the larger molecule it's attached to (e.g., a protein or antibody).[3][4] These spacers increase the distance and flexibility between the bulky molecule and the reactive group, improving its accessibility.[3] Using reagents with longer, flexible PEG spacers is a common and effective approach.[1][4]
Q3: Does the structure of the TCO and tetrazine molecules themselves influence steric effects?
A3: Yes, the structure of both reactants is crucial. For tetrazines, hydrogen-substituted variants show increased reactivity compared to di-substituted tetrazines, in part due to reduced steric bulk.[5] For TCOs, geminal substitution on the TCO core can increase olefinic strain, leading to faster kinetics that can help overcome some steric challenges.[5] However, bulky substituents on either reactant can negatively impact reaction rates.[6]
Q4: Can reaction conditions be modified to overcome steric hindrance?
A4: While linker design is the primary solution, optimizing reaction conditions can also help. Increasing the concentration of one or both reactants can help drive the reaction forward.[2] Extending the reaction time or moderately increasing the temperature (e.g., to 37°C) can also improve yields when steric hindrance is an issue.[1][2]
Q5: My TCO is conjugated to a large antibody, and I'm seeing very low reactivity. Is this definitely a steric hindrance issue?
A5: While steric hindrance could be a factor, another common issue with antibody conjugates is the masking of the TCO moiety.[6] TCO is hydrophobic and can become buried within the interior domains of the antibody to avoid the aqueous environment, rendering it inaccessible for reaction.[6] In this case, introducing TCO via hydrophilic PEG linkers is highly recommended to improve solubility, prevent these hydrophobic interactions, and preserve reactivity.[6][7]
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during TCO ligation reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Steric Hindrance: Bulky groups near the reactive moieties are preventing their interaction.[1][2] | • Redesign your construct to include a flexible PEG spacer to improve the accessibility of the TCO or tetrazine.[3][4]• Switch to less bulky TCO or tetrazine derivatives if possible.[5] |
| Incorrect Stoichiometry: The molar ratio of TCO to tetrazine is not optimal.[1][2] | • Verify the concentrations of your stock solutions and recalculate the stoichiometry.[2]• Empirically optimize the molar ratio. A slight excess (1.1 to 2-fold) of one reactant can drive the reaction to completion.[2][3] | |
| Degradation of Reagents: TCO or tetrazine reagents have degraded due to improper storage or handling. | • Use fresh reagents. Store TCO and tetrazine derivatives protected from light and moisture.[2]• Be aware that tetrazines can be susceptible to degradation in aqueous media, and TCOs can degrade in the presence of thiols.[3] | |
| Suboptimal Solvent: The chosen solvent is hindering the reaction or causing reagent degradation. | • Try a different solvent or a co-solvent system. For hydrophobic reactants, organic solvents like DMSO or DMF are often favored for stock solutions.[2][3] | |
| Slow Reaction Rate | Steric Hindrance: As above, bulky molecules are impeding the reaction.[2] | • The primary solution is to incorporate a flexible spacer (e.g., PEG) into your linker design.[3] |
| Low Reactant Concentrations: The concentration of one or both reactants is too low for an efficient reaction.[2] | • Increase the concentration of one or both reactants.[2] | |
| Low Temperature: The reaction temperature is too low. | • Perform the reaction at room temperature (20-25°C) or increase it to 37°C to accelerate the rate.[1][2] | |
| Product Aggregation / Precipitation | Poor Solubility: The final conjugate is not soluble in the reaction buffer.[2] | • Use TCO or tetrazine derivatives that include a hydrophilic PEG spacer to improve the water solubility of the final product.[1][3]• If compatible with your system, add a small amount of an organic co-solvent like DMSO.[3] |
| Hydrophobic Interactions: When conjugating to large biomolecules like antibodies, the hydrophobic TCO can cause aggregation.[6] | • Use linkers containing hydrophilic PEG chains to attach the TCO to the biomolecule. This improves overall solubility and reduces non-specific binding.[1][6] | |
| Non-Specific Labeling | Impure Reagents: Starting materials contain impurities that lead to side reactions. | • Purify the starting materials before performing the ligation reaction.[2]• Ensure the use of high-quality, pure solvents and buffers.[2] |
| Hydrophobic Binding: Some TCO or tetrazine reagents are hydrophobic and can bind non-specifically to proteins. | • Employ reagents that incorporate hydrophilic PEG linkers to reduce non-specific hydrophobic interactions.[1] |
Data Presentation
Table 1: General Reaction Parameters for TCO-Tetrazine Ligation
| Parameter | Typical Range / Condition | Notes |
| Molar Ratio (TCO:Tetrazine) | 1:1 to 1:2 (or vice-versa) | A slight molar excess (1.1 to 1.5 equivalents) of one reagent is often used to ensure complete consumption of the limiting reagent.[1][2] The optimal ratio should be determined empirically.[1] |
| pH (Aqueous Buffer) | 6.0 - 9.0 | The ligation is generally efficient across a broad pH range.[1][2] Ensure the pH is compatible with the stability of your biomolecules. |
| Temperature | 4°C to 37°C | Room temperature (20-25°C) is sufficient for most applications.[2] Incubation at 37°C can be used to accelerate the reaction.[1] |
| Solvent | PBS, DMSO, DMF, Methanol | For aqueous reactions, PBS is common.[1] Organic solvents or aqueous/organic mixtures can be used to improve the solubility of hydrophobic reactants.[2] |
| Reaction Time | 30 - 120 minutes | Reactions are often complete within 30-60 minutes at room temperature.[1] For systems with significant steric hindrance or low concentrations, longer incubation times may be necessary.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for TCO-Tetrazine Protein Conjugation
This protocol provides a general starting point for conjugating a TCO-labeled protein with a tetrazine-labeled molecule. Optimal conditions may vary depending on the specific reactants.
1. Reagent Preparation: a. Prepare the TCO-labeled protein and the tetrazine-labeled molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).[1] b. If starting materials are in organic solvents (e.g., DMSO), ensure the final concentration of the organic solvent in the reaction mixture is compatible with your protein's stability. c. Accurately determine the concentration of your stock solutions using a reliable method like UV-Vis spectroscopy.[3]
2. Reaction Setup: a. In a suitable reaction vessel, combine the TCO-labeled protein solution with the tetrazine-labeled molecule. b. The molar ratio should be optimized, but a common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent over the TCO-protein.[1]
3. Incubation: a. Allow the reaction to proceed for 60 minutes at room temperature (20-25°C) with gentle mixing.[1] b. If the reaction is slow due to steric hindrance or low concentration, the incubation time can be extended up to 2 hours or overnight at 4°C.[1] Alternatively, incubating at 37°C can accelerate the reaction.[1]
4. Monitoring the Reaction (Optional): a. The progress of the reaction can be monitored by measuring the decrease in the characteristic absorbance of the tetrazine over time.[3][8]
5. Purification: a. Once the reaction is complete, remove any unreacted starting material and byproducts. b. For proteins, size-exclusion chromatography (SEC) or a desalting column are common and effective purification methods.[1]
6. Storage: a. Store the final purified conjugate under appropriate conditions, typically at 4°C for short-term storage or frozen for long-term storage.[1]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. TCO-PEG5 NHS ester | AxisPharm [axispharm.com]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Stability of TCO Derivatives in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable trans-cyclooctene (B1233481) (TCO) derivative is a critical step in the development of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. While the reactivity of TCOs in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines is a key consideration, the stability of the TCO moiety itself is paramount to ensure the integrity and efficacy of the final product. This guide provides an objective comparison of the stability of various TCO derivatives, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Data Presentation: Comparative Stability of TCO Derivatives
The stability of TCO derivatives is influenced by several factors, including their conformational strain, substitution pattern, and the surrounding chemical environment. The following table summarizes the stability of common TCO derivatives under various conditions.
| TCO Derivative | Structure | Key Stability Characteristics | Storage Stability (Neat, 30°C, 3 days) | Stability in Thiols (e.g., 30 mM mercaptoethanol) | Stability in Serum |
| Axial TCO (1a) | A conformationally less strained isomer. | Generally considered the most stable parent TCO. | Stable[1] | More resilient than highly strained TCOs. | Relatively stable, but can isomerize over extended periods. |
| d-TCO | cis-dioxolane-fused TCO. | Offers a balance of high reactivity and improved stability and aqueous solubility compared to s-TCO.[2][3] | Crystalline and bench-stable.[2] | Susceptible to thiol-promoted isomerization (43% after 5h at pH 7.4).[2][3] | Remains as trans-isomer (>97%) after 4 days in human serum at room temperature.[3] |
| s-TCO | cyclopropane-fused TCO. | Highly strained and one of the most reactive TCOs.[2] | Prone to deactivation upon long-term storage, with 98% degradation observed.[1] | Rapidly isomerizes in the presence of high thiol concentrations.[3] | Poor in vitro and in vivo stability has been reported.[4] |
| oxoTCO | TCO with a ketone in the backbone. | High reactivity and improved aqueous solubility.[1] | Shows significant degradation (37%).[1] | Stability in the presence of thiols is a consideration. | Data not readily available, but reactivity suggests potential for instability. |
Experimental Protocols
The assessment of TCO derivative stability is crucial for selecting the appropriate molecule for a given application. Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Assessment of Storage Stability by ¹H NMR
Objective: To determine the long-term storage stability of TCO derivatives.
Materials:
-
TCO derivative of interest
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
¹H NMR spectrometer
Procedure:
-
Prepare a stock solution of the TCO derivative and the internal standard of known concentration in a suitable deuterated solvent.
-
Transfer an aliquot of the stock solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (Time = 0).
-
Store the NMR tube under the desired conditions (e.g., 30°C in an open flask).[1]
-
Acquire ¹H NMR spectra at regular time intervals (e.g., 24, 48, 72 hours).
-
Integrate the characteristic peaks of the TCO derivative and the internal standard.
-
Calculate the percentage of the remaining TCO derivative at each time point relative to the initial time point to determine the degradation over time.
Protocol 2: Evaluation of Thiol-Promoted Isomerization
Objective: To assess the stability of TCO derivatives in the presence of thiols, which are abundant in biological systems.
Materials:
-
TCO derivative
-
Thiol-containing reagent (e.g., mercaptoethanol, glutathione)
-
Phosphate-buffered saline (PBS) or other relevant buffer
-
HPLC system with a suitable column (e.g., C18)
-
Solvents for HPLC (e.g., acetonitrile, water with 0.1% TFA)
Procedure:
-
Prepare a solution of the TCO derivative in the desired buffer.
-
Add the thiol-containing reagent to the TCO solution to a final concentration relevant to biological conditions (e.g., 30 mM).[2]
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).
-
At various time points, withdraw aliquots of the reaction mixture.
-
Analyze the aliquots by HPLC to monitor the disappearance of the trans-cyclooctene peak and the appearance of the corresponding cis-isomer peak.
-
Quantify the percentage of isomerization over time by integrating the peak areas.
Protocol 3: Stability Assessment in Serum
Objective: To evaluate the stability of TCO derivatives in a complex biological medium.
Materials:
-
TCO derivative
-
Human or mouse serum
-
Incubator (37°C)
-
Analytical method for quantification (e.g., LC-MS, HPLC)
Procedure:
-
Prepare a stock solution of the TCO derivative.
-
Add the TCO derivative to the serum to a final desired concentration.
-
Incubate the mixture at 37°C.[4]
-
At specified time intervals, take aliquots of the serum mixture.
-
Process the aliquots to precipitate proteins (e.g., by adding cold acetonitrile) and centrifuge to collect the supernatant.
-
Analyze the supernatant using a validated analytical method to quantify the concentration of the remaining intact TCO derivative.
-
Plot the concentration of the TCO derivative over time to determine its stability profile in serum.
Mandatory Visualizations
TCO Isomerization Pathway
Caption: Isomerization of reactive trans-cyclooctene to its unreactive cis-isomer.
Experimental Workflow for TCO Stability Assessment
Caption: General workflow for assessing the stability of TCO derivatives.
Conclusion and Recommendations
The stability of TCO derivatives is a critical parameter that can significantly impact the success of bioconjugation strategies in drug development. While highly strained derivatives like s-TCO offer exceptional reaction kinetics, they often suffer from poor stability, particularly in the presence of thiols and in biological media.[3][4] Conversely, less strained derivatives such as the parent axial TCO exhibit greater stability but at the cost of slower reaction rates.[1]
Derivatives like d-TCO have emerged as a promising compromise, providing a balance of good reactivity and enhanced stability, making them suitable for a broader range of applications, including in vivo studies.[2][3] For applications requiring long-term storage, novel strategies such as the formation of silver(I) complexes of TCOs can significantly extend their shelf-life, with the TCO being readily liberated under physiological conditions.[1][4]
Researchers should carefully consider the specific requirements of their application, including the desired reaction kinetics, the anticipated in vivo environment, and storage conditions, when selecting a TCO derivative. The experimental protocols provided in this guide offer a framework for conducting rigorous stability assessments to ensure the selection of the most appropriate and robust TCO derivative for their research and development endeavors.
References
- 1. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Bifunctional TCO Linkers for Advanced Bioconjugation
For researchers, scientists, and drug development professionals engaged in creating sophisticated bioconjugates such as antibody-drug conjugates (ADCs) or complex protein assemblies, the choice of a chemical linker is a critical determinant of experimental success. Among the array of bioorthogonal tools available, bifunctional trans-cyclooctene (B1233481) (TCO) linkers have gained prominence for their role in the exceptionally fast and specific inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines.[1] This guide provides an objective comparison of bifunctional TCO linkers, supported by experimental data, to inform the selection of the optimal reagent for various research applications.
The premier advantage of the TCO-tetrazine ligation is its unparalleled reaction speed, with second-order rate constants reported to exceed 800 M⁻¹s⁻¹, and in some cases reaching up to 2000 M⁻¹s⁻¹.[1][2] This rapid, catalyst-free "click chemistry" proceeds efficiently under physiological conditions, enabling conjugation at low reactant concentrations and minimizing potential damage to sensitive biomolecules.[3] Bifunctional TCO linkers, which possess two TCO moieties, are particularly useful for crosslinking applications, such as linking two distinct protein molecules that have been pre-functionalized with tetrazine groups.[4]
Performance Comparison of TCO Linkers
The performance of a bifunctional TCO linker is influenced by several factors, including the stereochemistry of the TCO group, the nature of the spacer that connects the two TCO moieties, and the overall stability of the molecule. These characteristics impact reaction kinetics, solubility, and in vivo behavior.
Influence of TCO Isomer and Structure
The reactivity of the TCO group is highly dependent on its conformational strain. Different isomers of TCO exhibit varied performance characteristics. The axial diastereomer of TCO is known to be significantly more reactive than the equatorial diastereomer.[5] However, this increased reactivity can sometimes be associated with lower stability. Newer generations of TCOs, such as cis-dioxolane-fused trans-cyclooctenes (d-TCO), have been developed to offer a balance of high reactivity and improved stability, showing less susceptibility to isomerization to the non-reactive cis-cyclooctene form, a known issue with some TCO derivatives, especially in the presence of thiols.[5][6]
Role of the PEG Spacer
Bifunctional TCO linkers commonly incorporate polyethylene (B3416737) glycol (PEG) spacers (e.g., TCO-PEG3-TCO) to enhance aqueous solubility and reduce steric hindrance.[4][7] The length of the PEG chain is a critical parameter that can be tuned to optimize the linker's properties. While specific comparative data for bifunctional TCO linkers with varying PEG lengths is sparse, general trends can be extrapolated from studies on PEGylated tetrazine probes.[8]
| Performance Parameter | No PEG Linker | Short PEG Linker (e.g., PEG3, PEG4) | Long PEG Linker (e.g., PEG12) | Rationale & References |
| Reaction Kinetics | Fast | Generally Unimpeded | Potentially Slightly Reduced | The intrinsic reactivity of the TCO group is the primary driver. Very long PEG chains might introduce some steric hindrance.[7][8] |
| Aqueous Solubility | Low | Good | Excellent | PEGylation significantly enhances hydrophilicity, which is crucial for biological applications.[1][8] |
| Hydrophobicity | High | Moderate | Low | Increasing PEG length decreases the lipophilicity of the molecule. This can prevent the TCO moiety from being masked by hydrophobic interactions with proteins like antibodies.[8][9] |
| In Vivo Circulation Time | Short | Moderate | Long | Longer PEG chains increase the hydrodynamic radius, leading to reduced renal clearance and longer circulation half-life.[8] |
| Conjugation Efficiency | Variable | High | High | Enhanced solubility and reduced steric hindrance from the PEG spacer can lead to more efficient and complete conjugation reactions.[10] |
Comparative Analysis with Other Crosslinking Chemistries
While TCO-tetrazine chemistry offers significant advantages, it is essential to compare it with other common crosslinking methods to understand its specific benefits and limitations.
| Performance Metric | TCO-PEG-TCO (Bioorthogonal) | Homobifunctional NHS Esters | DBCO-based (SPAAC) |
| Reaction Target | Tetrazine-modified molecules | Primary amines (e.g., Lysine) | Azide-modified molecules |
| Specificity | Extremely High (Bioorthogonal) | Low (Reacts with available amines) | High (Bioorthogonal) |
| **Reaction Kinetics (k₂) ** | >800 M⁻¹s⁻¹ (Very Fast) | N/A (Less defined kinetics) | ~1 M⁻¹s⁻¹ (Moderate) |
| Biocompatibility | Excellent (Catalyst-free) | Good | Excellent (Catalyst-free) |
| Product Homogeneity | High (Site-specific) | Low (Heterogeneous mixture) | High (Site-specific) |
| Key Advantage | Unmatched speed and specificity.[1][4] | Simple, one-step procedure for purified proteins.[4] | Copper-free click chemistry, stable handle.[11] |
| Key Disadvantage | Requires pre-functionalization with tetrazine.[4] | Lack of specificity, product heterogeneity.[10] | Slower kinetics compared to TCO-tetrazine.[12] |
Experimental Protocols
Accurate and reproducible bioconjugation requires carefully designed experimental protocols. Below are generalized methods for protein functionalization and crosslinking using a bifunctional TCO linker.
Protocol 1: Protein Functionalization with Tetrazine
This protocol is for modifying a protein with a tetrazine moiety, preparing it for reaction with a TCO linker.
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
Methyltetrazine-PEG4-NHS ester (or similar)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.[13]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO or DMF.[14]
-
Conjugation: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester solution to the protein solution.[15]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.[14]
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.[13]
-
Purification: Remove excess, unreacted tetrazine reagent using a spin desalting column equilibrated with the desired buffer (e.g., PBS).[15]
Protocol 2: Crosslinking with Bifunctional TCO Linker
This protocol describes the crosslinking of two different tetrazine-functionalized proteins (Protein A-Tz and Protein B-Tz) using TCO-PEG3-TCO.
Materials:
-
Tetrazine-functionalized Protein A (from Protocol 1)
-
Tetrazine-functionalized Protein B (from Protocol 1)
-
TCO-PEG3-TCO linker
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
Procedure:
-
Linker Preparation: Dissolve the TCO-PEG3-TCO linker in DMSO to create a stock solution (e.g., 10 mM).
-
Reaction Setup: In the reaction buffer, mix the tetrazine-labeled proteins (Protein A-Tz and Protein B-Tz).
-
Crosslinking Reaction: Add the TCO-PEG3-TCO stock solution to the mixture of tetrazine-labeled proteins. A 1:2 molar ratio of TCO-linker to total tetrazine is a common starting point to favor the formation of A-linker-B conjugates.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The disappearance of the characteristic pink color of the tetrazine can be used to monitor the reaction's progress.[3][15]
-
Analysis: The reaction products can be analyzed by SDS-PAGE to observe the formation of higher molecular weight crosslinked species. Further characterization can be performed using techniques like size exclusion chromatography (SEC) and mass spectrometry.
Protocol 3: Kinetic Analysis using Stopped-Flow UV-Vis Spectrophotometry
This method allows for the quantitative measurement of the rapid reaction rates between TCO and tetrazine.
Materials:
-
TCO-functionalized molecule
-
Tetrazine-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Sample Preparation: Prepare solutions of the TCO and tetrazine reactants in the reaction buffer at known concentrations.
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C). Set the spectrophotometer to monitor the absorbance of the tetrazine at its λmax (typically ~520-540 nm).[3]
-
Data Acquisition: Rapidly mix equal volumes of the TCO and tetrazine solutions in the stopped-flow device. Record the decrease in absorbance over time as the tetrazine is consumed.
-
Data Analysis: Fit the resulting kinetic trace to a second-order rate equation to determine the rate constant (k₂).[7]
Visualizing Workflows and Mechanisms
To better illustrate the processes described, the following diagrams have been generated.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to TCO-PEG11-TCO Conjugates for Advanced Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker is paramount to the success of their molecular constructs. This guide provides a comprehensive characterization of TCO-PEG11-TCO conjugates, offering an objective comparison with alternative linkers, supported by experimental data and detailed protocols to inform the development of next-generation therapeutics and diagnostics.
The this compound linker is a homobifunctional crosslinker featuring two trans-cyclooctene (B1233481) (TCO) groups separated by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This molecule is a key player in the field of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The TCO moiety participates in an exceptionally fast bioorthogonal reaction with tetrazine-functionalized molecules, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3] This reaction is prized for its rapid kinetics and its ability to proceed cleanly in complex biological environments, making it ideal for applications such as antibody-drug conjugate (ADC) development, live-cell imaging, and the construction of complex biomolecular architectures.[3][4][5]
Performance Comparison of Bioconjugation Chemistries
The efficacy of a bioconjugation strategy is largely dictated by the kinetics and specificity of the chemical reaction. The TCO-tetrazine ligation consistently demonstrates superior reaction rates compared to other common bioorthogonal and traditional crosslinking chemistries.
| Reaction Chemistry | Dienophile/Electrophile | Diene/Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | trans-Cyclooctene (TCO) | Tetrazine (Tz) | ~800 - 30,000 [6] | Extremely fast, highly specific, bioorthogonal, catalyst-free. [6] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctyne (e.g., DBCO) | Azide | ~1[6] | Catalyst-free, bioorthogonal, but significantly slower than iEDDA.[6] |
| NHS Ester-Amine Coupling | NHS Ester | Primary Amine (e.g., Lysine) | Variable, generally slower | Widely used, but not bioorthogonal; can react with any accessible primary amine. |
| Maleimide-Thiol Coupling | Maleimide | Thiol (e.g., Cysteine) | ~1000 | Specific to thiols, but the resulting thioether bond can be reversible. |
This table summarizes the reported second-order rate constants for various bioconjugation reactions, highlighting the exceptional speed of the TCO-tetrazine ligation.
Stability of this compound Conjugates
A critical consideration in the design of bioconjugates is the stability of the linker and the resulting conjugate in physiological conditions. While the dihydropyridazine (B8628806) linkage formed from the TCO-tetrazine reaction is highly stable, the TCO moiety itself can undergo isomerization to its non-reactive cis-cyclooctene (CCO) form, particularly in the presence of thiols or in serum.[6][7] However, the hydrophilic PEG11 spacer in the this compound linker can help to improve aqueous solubility and may reduce steric hindrance, potentially enhancing the stability and reactivity of the TCO groups.[6]
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of this compound conjugates. Below are protocols for key experiments.
Protocol 1: General Protein Conjugation with this compound
This protocol describes the crosslinking of two different proteins, each functionalized with a tetrazine moiety, using the homobifunctional this compound linker.
Materials:
-
Tetrazine-functionalized Protein A
-
Tetrazine-functionalized Protein B
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching Reagent (e.g., a high concentration of a tetrazine-containing small molecule)
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Reagent Preparation: Prepare stock solutions of the tetrazine-functionalized proteins in the reaction buffer. Dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution.
-
Conjugation Reaction: In a microcentrifuge tube, combine equimolar amounts of the two tetrazine-functionalized proteins. Add the this compound stock solution to the protein mixture. A typical starting point is a 0.5 molar equivalent of the bifunctional linker to the total protein concentration to favor the formation of heterodimers.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quenching (Optional): To stop the reaction, add an excess of a quenching reagent to react with any remaining TCO groups. Incubate for an additional 15 minutes.
-
Purification: Purify the resulting conjugate from unreacted components using an SEC system.
Protocol 2: Characterization by Mass Spectrometry (MS)
Intact mass analysis is essential to confirm the successful conjugation and to determine the molecular weight of the resulting conjugate.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Desalt the purified conjugate using a suitable method (e.g., spin desalting column).
-
LC Separation: Inject the desalted sample onto a reverse-phase HPLC column (e.g., C4 or C8) and elute with a gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid.
-
MS Analysis: Acquire mass spectra in positive ion mode over a suitable m/z range.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the intact mass of the conjugate. The expected mass will be the sum of the masses of the two proteins and the this compound linker, minus the mass of two nitrogen molecules released during the reaction.
Protocol 3: Characterization by HPLC
HPLC is used to assess the purity of the conjugate and to separate the desired conjugate from unreacted starting materials and potential side products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methods:
-
Size-Exclusion Chromatography (SEC): Use an appropriate SEC column to separate molecules based on their hydrodynamic radius. This is effective for separating the higher molecular weight conjugate from the individual proteins.
-
Reverse-Phase HPLC (RP-HPLC): A C4 or C8 column can be used to separate the conjugate from the unreacted proteins based on hydrophobicity.
-
Hydrophobic Interaction Chromatography (HIC): This technique is particularly useful for analyzing antibody-drug conjugates and can separate species with different drug-to-antibody ratios (DARs).
General Procedure:
-
Column and Mobile Phase Selection: Choose the appropriate column and mobile phases based on the chosen HPLC method.
-
Gradient Elution: Develop a suitable gradient to achieve optimal separation.
-
Detection: Monitor the elution profile using a UV detector, typically at 280 nm for proteins.
-
Data Analysis: Integrate the peak areas to determine the purity of the conjugate.
Protocol 4: Characterization by NMR Spectroscopy
NMR can provide detailed structural information about the conjugate, although it is more commonly used for smaller molecules and the linkers themselves. For large protein conjugates, it can be used to confirm the presence of the PEG linker.
Instrumentation:
-
High-field Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Sample Preparation: Prepare a concentrated solution of the purified conjugate in a suitable deuterated buffer (e.g., D₂O-based PBS).
-
Data Acquisition: Acquire a 1D ¹H NMR spectrum.
-
Data Analysis: The characteristic signals of the ethylene (B1197577) glycol protons of the PEG linker will appear around 3.6 ppm. The presence and integration of these peaks can confirm the successful incorporation of the this compound linker.
Visualizing the Workflow and Pathways
To further clarify the experimental process and the underlying chemical reaction, the following diagrams have been generated using the DOT language.
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.
Caption: A typical workflow for creating and analyzing a protein-protein conjugate.
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to TCO-Tetrazine Reaction Rates: A Quantitative Comparison
For researchers, scientists, and drug development professionals, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine has emerged as a premier bioorthogonal conjugation strategy.[1] Its exceptional reaction kinetics and biocompatibility make it an invaluable tool for applications ranging from live-cell imaging to in vivo drug delivery.[1][2] This guide provides a quantitative analysis of TCO-tetrazine reaction rates, objective comparisons with other bioorthogonal reactions, and detailed experimental protocols to aid in the rational selection of reagents for specific research needs.
The TCO-tetrazine ligation is renowned for its remarkable speed, with second-order rate constants (k₂) that are orders of magnitude higher than many other bioorthogonal reactions.[3] This rapid ligation is particularly crucial for applications involving low reactant concentrations or requiring high temporal resolution, such as in vivo pre-targeting strategies.[3] The reaction's high specificity and the fact that it is catalyst-free further enhance its appeal for use in complex biological systems.[1][4]
Quantitative Comparison of Reaction Kinetics
The rate of the TCO-tetrazine reaction is highly dependent on the specific structures of both the TCO and the tetrazine. Key factors influencing the kinetics include:
-
Electronics: The reaction rate is accelerated by using electron-withdrawing substituents on the tetrazine and electron-donating substituents on the TCO.[5][6]
-
Sterics: Less sterically hindered tetrazines and TCOs generally react faster.[5]
-
Ring Strain of TCO: Higher ring strain in the TCO molecule leads to a significant increase in the reaction rate.[5]
The following tables summarize the second-order rate constants for various TCO and tetrazine pairs, providing a quantitative basis for comparison.
Table 1: Second-Order Rate Constants (k₂) for Various TCO-Tetrazine Pairs
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2,000 | 9:1 Methanol/Water |
| Methyl-substituted tetrazine | TCO | ~1,000 | Aqueous Media |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media[5] |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS |
| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS |
| 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | 26,000 | PBS, 37°C[7] |
| Highly reactive pyrimidyl-phenyl-Tz | TCO | >39,000 | DPBS, 37°C[7] |
Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.
Table 2: Comparison of TCO-Tetrazine Ligation with Other Bioorthogonal Reactions
| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | TCO + Tetrazine | ~800 - 30,000 [3] |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | TCO + Dipyridyl Tetrazine | ~2,000[3] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) + Azide | ~1-2[3] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Oxa-dibenzocyclooctyne (ODIBO) + Azide | ~45[3] |
| Staudinger Ligation | Azide + Phosphine | Slow, often requiring hours to days[3] |
Visualizing the Reaction and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the reaction mechanism and a typical experimental workflow for determining reaction rates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
TCO-PEG11-TCO: A Superior Crosslinker for Advanced Bioconjugation
In the landscape of bioconjugation, the choice of a crosslinker is critical to the success of research, diagnostic, and therapeutic applications. TCO-PEG11-TCO has emerged as a premier homobifunctional crosslinker, offering significant advantages over traditional reagents. This guide provides an objective comparison of this compound with other common crosslinkers, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.
Unparalleled Specificity and Reaction Kinetics
This compound operates on the principle of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction. The trans-cyclooctene (B1233481) (TCO) moieties at each end of the polyethylene (B3416737) glycol (PEG) spacer react with exceptional specificity and speed with tetrazine-functionalized molecules. This "click chemistry" approach is termed bioorthogonal because it proceeds efficiently within complex biological environments without interfering with native biochemical processes.[1][2]
This stands in stark contrast to traditional crosslinkers like N-hydroxysuccinimide (NHS) esters, which react with primary amines (e.g., lysine (B10760008) residues) that are abundant on the surface of most proteins. This lack of specificity can lead to a heterogeneous mixture of products and off-target effects.[2] Similarly, maleimide-based crosslinkers, while specific for thiols (cysteine residues), can undergo exchange reactions with other thiols present in biological systems, such as glutathione.
The superior reaction kinetics of the TCO-tetrazine ligation are a key advantage. With second-order rate constants orders of magnitude higher than other bioorthogonal reactions like strain-promoted alkyne-azide cycloaddition (SPAAC), the TCO-tetrazine reaction is incredibly efficient, even at low reactant concentrations.[2]
The Role of the PEG11 Spacer
The polyethylene glycol (PEG) spacer in this compound is not merely a linker; it confers several beneficial properties. The hydrophilic nature of the PEG11 chain enhances the aqueous solubility of the crosslinker and the resulting conjugate, which is particularly advantageous when working with biomolecules that are prone to aggregation. Furthermore, the length and flexibility of the PEG11 spacer can minimize steric hindrance, allowing for more efficient crosslinking of large biomolecules.
Quantitative Performance Comparison
The following tables summarize the key performance differences between this compound and other common crosslinking chemistries.
Table 1: Comparison of Reaction Kinetics
| Reaction Chemistry | Dienophile/Electrophile | Diene/Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| Inverse-electron-demand Diels-Alder (iEDDA) | trans-Cyclooctene (TCO) | Tetrazine (Tz) | ~800 - 30,000 | Extremely fast, highly specific, bioorthogonal, catalyst-free. [2] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctyne (e.g., DBCO) | Azide | ~1 | Catalyst-free, bioorthogonal, but significantly slower than iEDDA.[2] |
| NHS Ester-Amine Coupling | NHS Ester | Primary Amine (e.g., Lysine) | Variable, generally slower | Widely used, but not bioorthogonal; can react with any accessible primary amine.[2] |
| Maleimide-Thiol Coupling | Maleimide | Thiol (e.g., Cysteine) | ~1000 | Specific for thiols, but can undergo hydrolysis and exchange reactions. |
Table 2: Comparison of Linkage Stability
| Crosslinker Type | Linkage Formed | Stability Concerns |
| TCO-based (with Tetrazine) | Dihydropyridazine | Generally stable; potential for TCO isomerization to the less reactive cis-cyclooctene (CCO) isomer over extended periods or in the presence of certain metals. |
| NHS Ester-based | Amide | Highly stable bond. However, the NHS ester itself is prone to hydrolysis in aqueous environments, which can reduce conjugation efficiency.[3] |
| Maleimide-based | Thioether | The thioether bond can be susceptible to retro-Michael addition, leading to dissociation of the conjugate, especially in the presence of other thiols. |
Experimental Protocols
The following are detailed protocols for a comparative analysis of crosslinking efficiency between this compound and a traditional NHS ester crosslinker, such as BS3 (Bis(sulfosuccinimidyl)suberate).
Protocol 1: Protein Functionalization for this compound Crosslinking
This protocol describes the initial step of labeling two different proteins with tetrazine moieties, preparing them for crosslinking with this compound.
Materials:
-
Protein A and Protein B to be crosslinked
-
Methyltetrazine-NHS Ester
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2 - 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin Desalting Columns
Procedure:
-
Protein Preparation: Dissolve or exchange Protein A and Protein B into the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Tetrazine Labeling:
-
Immediately before use, prepare a 10 mM stock solution of Methyltetrazine-NHS Ester in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the Methyltetrazine-NHS Ester to each protein solution.
-
Incubate the reactions for 60 minutes at room temperature with gentle mixing.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted Methyltetrazine-NHS Ester and quenching buffer salts from the tetrazine-labeled proteins using spin desalting columns equilibrated with PBS, pH 7.4.
Protocol 2: Comparative Crosslinking and Analysis
Materials:
-
Tetrazine-labeled Protein A and Protein B (from Protocol 1)
-
This compound
-
BS3 (Bis(sulfosuccinimidyl)suberate)
-
Reaction Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
SDS-PAGE analysis equipment
Procedure for this compound Crosslinking:
-
Reaction Setup: In a microcentrifuge tube, combine equimolar amounts of tetrazine-labeled Protein A and tetrazine-labeled Protein B in Reaction Buffer.
-
Crosslinker Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add this compound to the protein mixture at a 1:1 or slightly higher molar ratio relative to the total tetrazine concentration.
-
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Analysis: The reaction is now ready for analysis by SDS-PAGE to observe the formation of higher molecular weight crosslinked species. Quenching is often not necessary due to the high specificity of the reaction.
Procedure for BS3 Crosslinking:
-
Reaction Setup: In a separate microcentrifuge tube, combine equimolar amounts of unlabeled Protein A and Protein B in Reaction Buffer.
-
Crosslinker Addition:
-
Prepare a 10 mM stock solution of BS3 in an amine-free buffer.
-
Add BS3 to the protein mixture. A starting point is a 25- to 50-fold molar excess of the crosslinker over the total protein concentration. This may require optimization.
-
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: Analyze the reaction products by SDS-PAGE.
Analysis of Results: Compare the SDS-PAGE results from both crosslinking reactions. The efficiency of crosslinking can be quantified by densitometry, measuring the intensity of the bands corresponding to the crosslinked protein complexes versus the uncrosslinked proteins. It is expected that the this compound reaction will show a higher yield of the specific crosslinked product with fewer off-target products compared to the BS3 reaction.
Visualizing the Chemistry and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Bioorthogonal crosslinking of two tetrazine-labeled proteins with this compound.
References
TCO-Based Pretargeting: A Comparative Review for Researchers
A detailed analysis of quantitative data and experimental methodologies in trans-cyclooctene (B1233481) (TCO)-based pretargeting studies, providing a comparative guide for researchers, scientists, and drug development professionals in the field of targeted radionuclide therapy and imaging.
The landscape of targeted cancer therapy and diagnostics has been significantly advanced by the advent of pretargeting strategies. Among these, the bioorthogonal reaction between trans-cyclooctene (TCO) and tetrazine (Tz) has emerged as a particularly promising approach. This guide provides a comprehensive review of key TCO-based pretargeting studies, presenting a comparative analysis of their quantitative outcomes and experimental protocols to aid researchers in the design and evaluation of future investigations.
The core principle of TCO-based pretargeting involves a two-step process. First, a tumor-targeting molecule, typically a monoclonal antibody (mAb), conjugated with TCO is administered. After allowing for accumulation at the tumor site and clearance from circulation, a radiolabeled tetrazine is introduced, which rapidly and specifically reacts with the TCO-tagged antibody at the tumor location.[1] This inverse-electron-demand Diels-Alder (IEDDA) cycloaddition is exceptionally fast and bioorthogonal, meaning it does not interfere with native biological processes.[2][3] This strategy offers several advantages over directly radiolabeled antibodies, including improved tumor-to-background ratios and the ability to use short-lived radionuclides.[4][5]
Comparative Analysis of In Vivo Studies
A review of the literature reveals a variety of TCO-based pretargeting systems targeting different cancer types with various antibody-radionuclide combinations. The following tables summarize the quantitative data from several key studies, focusing on tumor uptake, tumor-to-background ratios, and the radionuclides employed.
| Study (Antibody) | Cancer Model | Radionuclide | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Time Point (p.i. of Tz) |
| Rossin et al. (CC49) | Colorectal Cancer (LS174T) | ¹¹¹In | ~10 | >10 | ~125 | 3 h |
| Zeglis et al. (huA33) | Colorectal Carcinoma (SW1222) | ⁶⁴Cu | 5.6 ± 0.7 | - | High | 1 h |
| Zeglis et al. (huA33) | Colorectal Carcinoma (SW1222) | ⁶⁴Cu | 7.4 ± 2.0 | 45.1 ± 8.6 | - | 24 h |
| Houghton et al. (5B1) | Pancreatic Cancer (BxPC3) | ¹⁷⁷Lu | 4.6 ± 0.8 | - | - | 4 h |
| Houghton et al. (5B1) | Pancreatic Cancer (BxPC3) | ¹⁷⁷Lu | 16.8 ± 3.9 | - | - | 120 h |
| Keinänen et al. (U36) | Head-and-Neck Squamous Cell Carcinoma (VU-SCC-OE) | ⁸⁹Zr | 1.6 ± 0.3 | 23.49 ± 6.22 | - | 24 h |
| Keinänen et al. (U36) | Head-and-Neck Squamous Cell Carcinoma (VU-SCC-OE) | ⁸⁹Zr | 1.5 ± 0.2 | 15.56 ± 6.57 | - | 48 h |
| Zeglis et al. (5B1) | Pancreatic Cancer (BxPC3) | ¹⁸F | up to 6.4 | High | - | 4 h |
Table 1: Comparison of Tumor Uptake and Tumor-to-Background Ratios in TCO-Based Pretargeting Studies. Data is presented as mean ± standard deviation where available. %ID/g denotes the percentage of injected dose per gram of tissue.
Experimental Protocols: A Closer Look
The success of a TCO-based pretargeting study is critically dependent on the specifics of the experimental protocol. Below are detailed methodologies from key experiments cited in the literature.
Synthesis and Characterization of TCO-Antibody Conjugates
A common procedure for conjugating TCO to an antibody involves the use of an N-hydroxysuccinimide (NHS) ester of TCO.[6]
Protocol for huA33-TCO Conjugation: [6]
-
Prepare a solution of the humanized A33 antibody (huA33) in phosphate-buffered saline (PBS).
-
Adjust the pH of the antibody solution to 8.8-9.0 using 0.1 M Na₂CO₃.
-
Prepare a solution of (E)-cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate (TCO-NHS) in dry dimethylformamide (DMF).
-
Add the TCO-NHS solution to the antibody solution and allow the reaction to proceed for a specified time at room temperature.
-
Purify the resulting huA33-TCO conjugate using size-exclusion chromatography to remove unconjugated TCO-NHS and other small molecules.
-
Characterize the conjugate to determine the average number of TCO molecules per antibody, for example, by using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
Radiolabeling of Tetrazine Probes
The radiolabeling of the tetrazine component is a crucial step. The choice of chelator and radionuclide depends on the imaging modality (PET or SPECT) and the desired pharmacokinetic properties.
Protocol for ¹⁷⁷Lu-DOTA-PEG₇-Tz Radiolabeling: [6][7]
-
Synthesize the Tz-PEG₇-DOTA construct.
-
Prepare a solution of the construct in a suitable buffer, such as ammonium (B1175870) acetate.
-
Add ¹⁷⁷LuCl₃ to the solution.
-
Incubate the reaction mixture at an elevated temperature (e.g., 60-80°C) for a specific duration (e.g., 5-15 minutes).[8][9]
-
Assess the radiochemical purity of the resulting [¹⁷⁷Lu]Lu-DOTA-PEG₇-Tz using methods like radio-thin-layer chromatography (radio-TLC).[6]
In Vivo Pretargeting Studies in Murine Models
Animal studies are essential for evaluating the efficacy of the pretargeting system.
General Protocol for In Vivo Pretargeting: [6][7]
-
Implant tumor cells into immunocompromised mice to establish xenografts.
-
Once tumors reach a suitable size, administer the TCO-conjugated antibody (e.g., huA33-TCO) intravenously.
-
Allow a predetermined "pretargeting interval" (typically 24 to 72 hours) for the antibody to accumulate in the tumor and clear from the bloodstream.[3][7]
-
Administer the radiolabeled tetrazine probe intravenously.
-
Perform imaging (e.g., PET/CT or SPECT/CT) at various time points after the injection of the radiolabeled tetrazine.[5]
-
Conduct ex vivo biodistribution studies by sacrificing the animals at specific time points, harvesting tissues of interest, and measuring the radioactivity in each tissue using a gamma counter.[7]
Visualizing the Workflow and Concepts
To better illustrate the processes involved in TCO-based pretargeting, the following diagrams have been generated using the DOT language.
Caption: General workflow of in vivo TCO-based pretargeting.
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction.
Conclusion and Future Directions
TCO-based pretargeting has demonstrated significant potential for improving the efficacy and safety of radionuclide-based cancer imaging and therapy. The high tumor-to-background ratios and the flexibility in radionuclide choice are key advantages of this approach.[4][5] However, further optimization is needed to translate these promising preclinical findings into clinical practice. Future research should focus on developing novel TCO and tetrazine derivatives with improved in vivo stability and pharmacokinetic properties, as well as exploring new antibody targets and disease applications. The use of clearing agents to further reduce background radioactivity from circulating TCO-conjugated antibodies also represents a promising avenue for enhancing imaging contrast and therapeutic efficacy.[8] This comparative guide serves as a valuable resource for researchers aiming to build upon the successes of existing TCO-based pretargeting studies and to drive the field toward clinical translation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pretargeted Radioimmunotherapy Based on the Inverse Electron Demand Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Bioorthogonal Click Chemistry: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate bioorthogonal click chemistry pair is a critical decision that can significantly impact the success of their experiments. This guide provides an objective comparison of the performance of various click chemistry reactions, supported by experimental data, to facilitate an informed choice for specific research applications.
The ideal bioorthogonal reaction should be highly selective, exhibit rapid kinetics at low concentrations, be stable in physiological conditions, and have minimal impact on biological systems.[1][2] This comparison focuses on the most commonly employed click chemistry pairs, evaluating them based on these crucial parameters.
At a Glance: A Quantitative Comparison of Click Chemistry Pairs
The efficiency of a click chemistry reaction is often quantified by its second-order rate constant (k₂), which provides a measure of how quickly the reactants are converted into the product. The following table summarizes the typical k₂ values for prominent click chemistry reactions, highlighting the significant differences in their kinetics.
| Click Chemistry Reaction | Reactants | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | 10¹ - 10⁴[3] | Requires a copper(I) catalyst, which can be toxic to cells. The reaction rate is influenced by the choice of copper source and accelerating ligands.[3][4] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., cyclooctyne) + Azide | 10⁻³ - 1[3] | Catalyst-free, driven by the ring strain of the cyclooctyne. The rate is highly dependent on the structure of the strained alkyne.[3][5] |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Diene (e.g., Tetrazine) + Dienophile (e.g., Alkene) | 1 - 10⁶[3][6] | Exceptionally fast kinetics, tunable by modifying the electronic properties of the reactants.[3][6] |
| Staudinger Ligation | Azide + Phosphine | 10⁻³ - 10⁻² | One of the first bioorthogonal reactions, but with relatively slow kinetics.[5] |
| Oxime/Hydrazone Ligation | Aldehyde/Ketone + Aminooxy/Hydrazine | 10⁻⁴ - 10⁻² | Relatively slow kinetics, though can be catalyzed by aniline.[2] |
Visualizing the Click Chemistry Landscape
To better understand the fundamental differences between these reactions, the following diagrams illustrate their mechanisms and a general workflow for their application in a biological context.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Validating Target Engagement: A Comparison of TCO-Linked Probes and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate binds to its intended molecular target within the complex environment of a living cell is a critical step in drug discovery. This guide provides an objective comparison of methods used to validate target engagement, with a special focus on the increasingly popular TCO-linked bioorthogonal probes. We will delve into the experimental data, detailed protocols, and workflows to help you make informed decisions for your research.
The Rise of TCO-Linked Probes for In-Cell Target Validation
Target engagement studies are essential for establishing a clear link between a compound's molecular action and its biological effect.[1][2][3] TCO (trans-cyclooctene)-linked probes have emerged as powerful tools for this purpose. These probes are typically small molecules or drugs of interest that have been chemically modified to include a TCO group.
The validation process leverages the highly specific and rapid inverse-electron-demand Diels-Alder (IEDDA) reaction between the TCO group on the probe and a tetrazine (Tz) molecule.[][5][6] This tetrazine is typically linked to a reporter molecule, such as a fluorophore (for imaging) or biotin (B1667282) (for affinity purification and downstream analysis).[1][7]
The fundamental principle is a competition assay. Cells are first incubated with an unlabeled drug candidate. Then, the TCO-linked probe, which binds to the same target, is added. If the unlabeled drug has successfully engaged the target, it will block the binding of the TCO-probe. After adding a tetrazine-reporter, the signal generated will be inversely proportional to the target engagement of the unlabeled drug. This allows for the quantification of target occupancy in a cellular context.[1]
A key advantage of this bioorthogonal approach is its ability to be performed in living systems with minimal interference with native biochemical processes.[8] The TCO-tetrazine reaction is exceptionally fast and specific, enabling sensitive detection of probe-protein complexes.[9][10]
Comparative Analysis: TCO-Probes vs. Other Methods
While TCO-linked probes offer significant advantages, several other well-established methods are also used for target engagement studies. The choice of method often depends on the specific target, the available resources, and the experimental question. Here, we compare TCO-linked probes with the Cellular Thermal Shift Assay (CETSA), a widely used label-free method.
| Feature | TCO-Linked Probe Assay | Cellular Thermal Shift Assay (CETSA) |
| Principle | Competitive binding of a TCO-labeled probe, detected by bioorthogonal ligation with a tetrazine-reporter.[1][7] | Measures the thermal stabilization of a target protein upon ligand binding.[11] |
| Environment | Live cells, cell lysates.[1][7] | In-cell, cell lysate, or tissue.[11] |
| Key Outputs | Target engagement confirmation, cellular potency (EC50/IC50), target localization (with imaging).[1] | Target engagement confirmation, cellular potency (EC50).[11] |
| Requirement for Probe | Requires synthesis of a specific, labeled chemical probe for the target of interest.[1] | Label-free; does not require a modified compound.[11][12] |
| Throughput | Can be adapted for high-throughput screening using automated imaging.[1] | Traditional CETSA is low-throughput, but newer variations like RT-CETSA are improving this.[13] |
| Generality | Requires a known binding site and a probe that retains affinity for the target. | Generally applicable to soluble proteins without requiring a probe. |
| Potential Issues | Probe synthesis can be complex; the TCO tag might alter compound properties.[7] | Not suitable for all proteins (e.g., some membrane proteins); requires specific antibodies for detection.[11] |
Quantitative Data Example: PARP1 Inhibitor Engagement
Studies using a TCO-linked probe based on the PARP1 inhibitor olaparib (B1684210) have successfully quantified target engagement in HeLa cells. By competing the TCO-probe with unlabeled PARP1 inhibitors, researchers determined the cellular potencies (pIC50).
| Compound | Cellular Target Engagement (pIC50) with TCO-Probe[1] |
| Olaparib | 9.2 (via imaging), 8.8 (via affinity enrichment) |
| Rucaparib | 8.8 |
| PJ34 | 7.0 |
These results demonstrate the ability of TCO-probe assays to rank the potency of different inhibitors directly within the cellular environment.[1] A direct comparison with CETSA for the same inhibitors showed a good correlation in the determined target engagement EC50 values, validating the TCO-probe as a reliable tool.[14]
Experimental Workflows and Protocols
Visualizing the experimental process is key to understanding these techniques. Below are diagrams generated using Graphviz that outline the workflows for a TCO-probe assay and the underlying bioorthogonal reaction.
Caption: A generalized workflow for a competitive target engagement assay using a TCO-linked probe and a fluorescent tetrazine reporter.
Caption: The bioorthogonal reaction between a TCO-probe and a tetrazine reporter, forming a stable product for detection.
Key Experimental Protocols
Protocol 1: In-Cell Target Engagement Assay using TCO-Probe and Microscopy
This protocol is adapted from methodologies used for quantifying PARP1 engagement.[1]
Objective: To determine the cellular IC50 of an unlabeled inhibitor by competing its binding against a TCO-linked probe.
Materials:
-
Cells expressing the target of interest (e.g., HeLa cells for PARP1).
-
Unlabeled inhibitor compound series (at various concentrations).
-
TCO-linked probe (e.g., Olaparib-TCO) at a fixed concentration (e.g., 1 µM).
-
Cell-permeable tetrazine-fluorophore conjugate (e.g., Cy5-Tetrazine).
-
Cell culture medium, DMSO, PBS, and fixation/permeabilization reagents.
-
High-content imaging system or confocal microscope.
Procedure:
-
Cell Plating: Seed cells in a suitable format (e.g., 96-well or 384-well imaging plates) and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the unlabeled inhibitor compound for a predetermined time (e.g., 1-3 hours). Include a vehicle control (e.g., DMSO).
-
Probe Incubation: Add the TCO-linked probe to all wells at a fixed, final concentration and incubate for a specific duration (e.g., 1 hour). This step should be optimized for the specific probe and target.
-
Bioorthogonal Ligation: Add the tetrazine-fluorophore to all wells and incubate to allow the click reaction to proceed.
-
Wash and Fix: Wash the cells with PBS to remove unbound probe and reporter. Fix the cells (e.g., with 4% paraformaldehyde) and permeabilize if the target is intracellular. Counterstain nuclei with DAPI if desired.
-
Imaging: Acquire images using a high-content imager or confocal microscope. The fluorescent signal from the tetrazine-reporter will be localized to the target protein.
-
Data Analysis: Quantify the fluorescence intensity in the relevant cellular compartment (e.g., nucleus for PARP1) for each inhibitor concentration.[1] Plot the intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for performing a CETSA experiment.[11]
Objective: To determine target engagement by measuring the change in thermal stability of a target protein upon ligand binding.
Materials:
-
Cultured cells.
-
Test compound (unlabeled) and vehicle control (DMSO).
-
PBS and lysis buffer containing protease inhibitors.
-
PCR tubes or similar for heating.
-
Thermocycler or heating blocks.
-
Centrifuge capable of high speeds.
-
Equipment for protein quantification (e.g., Western Blot or ELISA).
Procedure:
-
Cell Treatment: Incubate cultured cells with the test compound at the desired concentration. A vehicle control is run in parallel.
-
Harvesting: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS.
-
Heating: Aliquot the cell suspension into separate tubes for each temperature point. Heat the samples to a range of temperatures for a set time (e.g., 3 minutes) and then cool to room temperature.
-
Cell Lysis: Lyse the cells to release the proteins (e.g., by freeze-thaw cycles or sonication).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Quantification: Collect the supernatant, which contains the soluble, non-denatured proteins. Quantify the amount of the specific target protein in the supernatant using a detection method like Western Blotting or ELISA.[11]
-
Data Analysis: Plot the percentage of soluble protein against temperature for both the treated and control samples. A shift in the melting curve indicates target engagement. To determine potency (EC50), perform an isothermal dose-response experiment where cells are treated with various drug concentrations and heated at a single, optimized temperature.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Labelled chemical probes for demonstrating direct target engagement in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioorthogonal Probes [biomaxlab.net]
- 9. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of 18F-Labeled hydrophilic trans-cyclooctene as a bioorthogonal tool for PET probe construction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitation of ERK1/2 inhibitor cellular target occupancies with a reversible slow off-rate probe - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02754D [pubs.rsc.org]
The Influence of PEG Linker Length on TCO Reagent Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bioorthogonal reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine has become a cornerstone in bioconjugation, enabling precise and efficient labeling of biomolecules for applications ranging from live cell imaging to targeted drug delivery. The incorporation of a polyethylene (B3416737) glycol (PEG) linker into the TCO reagent is a critical design choice that significantly impacts its physicochemical properties and in vivo behavior. This guide provides a comparative analysis of different PEG linker lengths in TCO reagents, supported by experimental data, to facilitate the selection of the optimal reagent for your research needs.
Key Performance Parameters vs. PEG Linker Length
The length of the PEG linker directly influences several key characteristics of a TCO reagent, including its solubility, reaction kinetics with tetrazine, and the overall pharmacokinetic profile of the conjugated biomolecule. Understanding these relationships is crucial for designing effective bioconjugation strategies.
Data Summary: TCO Reagent Performance by PEG Linker Length
The following table summarizes the general trends observed for key performance parameters with increasing PEG linker length on TCO reagents.
| Performance Parameter | No PEG Linker | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG12) | Data Highlights & Citations |
| Solubility | Low | Moderate | High | Increasing PEG length enhances hydrophilicity and aqueous solubility.[1][2][3] PEGylated linkers can improve the solubility of hydrophobic TCOs.[4] |
| Reaction Kinetics | Fast | Slightly Reduced | Potentially Reduced | While the intrinsic reactivity is high, very long PEG linkers might introduce steric hindrance, potentially reducing the reaction rate with tetrazine.[1] However, PEG chains can also prevent hydrophobic interactions between the TCO group and the biomolecule, which can otherwise decrease reactivity.[5] |
| Lipophilicity (logD) | High | Moderate | Low | Probes without PEG linkers are generally more lipophilic. Increasing PEG length enhances hydrophilicity.[1] |
| Steric Hindrance | Low | Moderate | High | Longer PEG linkers can minimize steric hindrance in ligations with complementary molecules.[2] |
| In Vivo Circulation Time | Fast Clearance | Slower Clearance | Slowest Clearance | PEGylation significantly prolongs the circulation time of the conjugated molecule.[1] |
| Tumor Uptake | Variable | Potentially Improved | Can be Reduced | While longer circulation can lead to higher tumor accumulation, excessively long linkers might sterically hinder the reaction with a pre-targeted antibody, potentially reducing tumor uptake.[1] |
| TCO Reactivity Preservation | Potentially Reduced | Improved | Improved | Incorporating a PEG chain can improve the functional reactivity of TCO when conjugated to biomolecules like antibodies by preventing hydrophobic interactions that may "bury" the TCO moiety.[5] One study showed a 4-fold increase in TCO reactivity with a PEG4 unit.[5] |
Experimental Protocols
Protocol 1: Labeling of Proteins with TCO-PEG-NHS Ester
This protocol describes the covalent attachment of a TCO-PEG moiety to primary amines (e.g., lysine (B10760008) residues) on a protein using an N-hydroxysuccinimide (NHS) ester functionalized reagent.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS, TCO-PEG12-NHS) dissolved in anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column
Procedure:
-
Protein Preparation: Ensure the protein is at a concentration of 1-5 mg/mL. If the storage buffer contains primary amines (e.g., Tris), exchange it with a phosphate-based buffer.[2]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in DMSO or DMF.[2]
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-PEG-NHS reagent to the protein solution.[2]
-
Incubation: Incubate the reaction for 1 hour at room temperature.[2]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[2]
-
Purification: Remove excess, unreacted TCO reagent using a desalting spin column.[2]
-
Storage: Store the TCO-labeled protein at 4°C.
Protocol 2: Monitoring Tetrazine-TCO Ligation via UV-Vis Spectroscopy
The progress of the rapid reaction between a tetrazine and a TCO reagent can be monitored by the decrease in the characteristic absorbance of the tetrazine.
Materials:
-
TCO-labeled biomolecule in reaction buffer
-
Tetrazine-dye conjugate in reaction buffer
-
UV-Vis spectrophotometer and cuvette
Procedure:
-
Stock Solutions: Prepare stock solutions of the TCO-functionalized molecule and the tetrazine reagent.
-
Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient of the tetrazine at its maximum absorbance wavelength (typically 510-550 nm) in the chosen reaction buffer.[4]
-
Initiate Reaction: In a cuvette, add the reaction buffer and the TCO solution. Place the cuvette in the spectrophotometer and begin recording. Add the tetrazine solution to initiate the reaction, ensuring rapid mixing.[4]
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's maximum wavelength over time.[4] The reaction progress can be followed by the disappearance of the color associated with the tetrazine.[6]
Visualizations
Logical Relationships in TCO-PEG Reagent Design
The selection of a PEG linker length involves a trade-off between various physicochemical and biological properties. The following diagram illustrates the key considerations when designing a TCO-PEG reagent.
Caption: Interplay of PEG linker length and TCO reagent properties.
Experimental Workflow for TCO-Tetrazine Bioconjugation
The following diagram outlines the typical experimental workflow for labeling a biomolecule with a TCO-PEG reagent and subsequently conjugating it to a tetrazine-functionalized molecule.
Caption: Workflow for TCO-tetrazine bioconjugation.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Tco-peg11-tco
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of Tco-peg11-tco and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data for Disposal
Specific quantitative limits for the disposal of this compound are not well-documented. However, the following table summarizes key handling parameters based on the characteristics of its components and general laboratory safety protocols.
| Parameter | Guideline | Rationale |
| Chemical State for Disposal | Solid or absorbed liquid | To prevent aerosolization and splashing of the compound. |
| Working Concentration | As low as experimentally required | To minimize the total volume of hazardous waste generated. |
| Storage of Waste | In a segregated, clearly labeled, and sealed container | To prevent inadvertent reactions with incompatible chemicals and ensure proper identification for waste handlers. |
| pH of Aqueous Waste | Neutral (pH 6-8) | To minimize the reactivity of the compound and reduce the corrosive potential of the waste stream. |
Experimental Protocol for Disposal
The appropriate disposal method for this compound will depend on whether it is in its pure form, part of a reaction mixture, or contaminating laboratory equipment.
Unreacted this compound Reagent
-
Small Quantities: For minor spills or residual amounts, absorb the material onto an inert absorbent such as vermiculite, sand, or commercial absorbent pads.
-
Original Containers: Unwanted or expired this compound in its original container should not be opened.
-
Waste Collection: Collect the absorbed material or the sealed original container in a designated, chemically resistant container with a secure lid. Label the container clearly as "Hazardous Waste: this compound" and include any other relevant hazard information.
Quenching of Reaction Mixtures Containing this compound
Due to the high reactivity of the TCO group, it is crucial to quench any unreacted this compound in solution before disposal. The TCO group readily reacts with tetrazine derivatives in a bioorthogonal click reaction.
-
Quenching Procedure:
-
To the reaction mixture, add a stoichiometric excess of a simple, inexpensive tetrazine derivative (e.g., 3,6-di-2-pyridyl-s-tetrazine) to ensure all TCO moieties have reacted.
-
Allow the reaction to proceed at room temperature for a sufficient time (typically 30 minutes to a few hours) to ensure complete consumption of the TCO. The completion of the reaction can often be monitored by a color change, as many tetrazines are colored while the resulting dihydropyridazine (B8628806) is colorless.
-
Once the reaction is complete, the quenched mixture can be collected as hazardous waste.
-
Disposal of Contaminated Labware and Materials
-
Solid Waste: Collect all disposables that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, in a designated hazardous waste bag or container.
-
Liquid Waste from Cleaning:
-
Rinse contaminated glassware with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove any residual compound.
-
Collect the initial solvent rinse as hazardous liquid waste.
-
Subsequent washes with soap and water can typically be disposed of down the drain, but confirm this with your local EHS guidelines.
-
Final Disposal
All collected hazardous waste containing this compound must be disposed of through your institution's hazardous waste management program. Ensure all waste containers are properly labeled and sealed before collection.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: A flowchart outlining the proper disposal procedures for this compound.
Essential Safety and Operational Guide for Handling Tco-peg11-tco
This guide provides immediate and essential safety, handling, and disposal information for Tco-peg11-tco, a homobifunctional linker utilized in bioconjugation reactions. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the product.
Personal Protective Equipment (PPE)
When handling this compound and similar TCO-PEG compounds, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile or latex gloves. Consider double-gloving for enhanced protection. | Prevents skin contact with the chemical. |
| Body Protection | Lab Coat | Standard laboratory coat. A fire-resistant lab coat is recommended if working with flammable materials. | Protects clothing and skin from splashes and spills. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from potential splashes of the chemical. |
| Respiratory | Fume Hood | Work in a well-ventilated area, preferably within a chemical fume hood. | Minimizes inhalation of any potential vapors or aerosols. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes. | Protects feet from spills and falling objects. |
Handling and Storage
Proper handling and storage are vital to maintain the stability and reactivity of this compound.
Storage:
-
Store at -20°C in a tightly sealed container.[1]
-
Protect from light.[1]
-
For optimal stability, it is recommended to handle the material under an inert gas.
-
Avoid frequent freeze-thaw cycles.
Handling:
-
Allow the container to warm to room temperature before opening to prevent moisture condensation.
-
Prepare solutions immediately before use.
-
This compound is soluble in DCM, THF, acetonitrile, DMF, and DMSO.[1]
-
Avoid inhalation, and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. While polyethylene (B3416737) glycol (PEG) compounds are generally not classified as hazardous waste, proper disposal procedures must be followed.
Procedure:
-
Waste Collection: Collect waste this compound and any materials that have come into contact with it (e.g., pipette tips, tubes, gloves) in a designated, clearly labeled, and sealed waste container.
-
Consult Regulations: Refer to your institution's chemical waste disposal guidelines and local environmental regulations.
-
Licensed Disposal: Arrange for collection and disposal by a licensed chemical waste disposal contractor.
-
Do Not: Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
